molecular formula C9H9NO2 B1209690 Phenol oxazoline CAS No. 81428-58-2

Phenol oxazoline

Cat. No.: B1209690
CAS No.: 81428-58-2
M. Wt: 163.17 g/mol
InChI Key: CISDUCORJHLMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol oxazoline, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISDUCORJHLMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001989
Record name 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81428-58-2
Record name Phenol oxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenol Oxazolines from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenol oxazolines derived from amino acids. Chiral oxazolines are pivotal building blocks in asymmetric catalysis and are integral to the development of novel therapeutic agents. Their synthesis from readily available amino acids offers a direct route to enantiomerically pure compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The synthesis of phenol oxazolines from amino acids fundamentally involves two key stages: the reduction of a chiral amino acid to its corresponding amino alcohol and the subsequent cyclization with a phenol-containing electrophile. Several methods exist for the cyclization step, each with its own advantages and substrate scope. The most prevalent methods are:

  • From Carboxylic Acids and Amino Alcohols: This is one of the most common methods, involving the coupling of a phenolic carboxylic acid with an amino alcohol derived from an amino acid. The reaction typically proceeds via an intermediate N-(2-hydroxyethyl)amide, which then undergoes cyclodehydration.

  • From Acyl Chlorides and Amino Alcohols: Phenolic acyl chlorides, which can be generated in situ from the corresponding carboxylic acids using reagents like thionyl chloride, react with amino alcohols to form the oxazoline ring.

  • From Nitriles and Amino Alcohols: The reaction of a phenolic nitrile with an amino alcohol, often catalyzed by a Lewis acid such as zinc chloride, provides a direct route to 2-aryl oxazolines.

  • From Aldehydes and Amino Alcohols: A phenolic aldehyde can react with an amino alcohol to form an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline.

The chirality of the starting amino acid is typically retained throughout the synthetic sequence, providing access to optically active oxazoline ligands and intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of phenol oxazolines.

Protocol 1: Two-Step Synthesis via N-(2-hydroxyethyl)amide Intermediate

This protocol details the synthesis of a phenol oxazoline from a phenolic carboxylic acid and an amino alcohol derived from an amino acid.

Step 1: Amide Formation

  • To a solution of the phenolic carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amino alcohol (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-(2-hydroxyethyl)amide.

Step 2: Cyclodehydration to Oxazoline

  • Dissolve the purified N-(2-hydroxyethyl)amide (1.0 eq.) in a suitable solvent like toluene or chlorobenzene.

  • Add a dehydrating agent. Common reagents include:

    • Thionyl chloride (SOCl2): Add dropwise at 0 °C and then stir at room temperature.

    • Triflic acid (TfOH): A strong acid catalyst that promotes dehydrative cyclization.[1]

    • Burgess reagent: A mild reagent for dehydration.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO3 for acid-catalyzed reactions).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude oxazoline by column chromatography or crystallization.

Protocol 2: One-Pot Synthesis from Phenolic Carboxylic Acid and Amino Alcohol

This method offers a more streamlined approach to oxazoline synthesis.[1]

  • To a solution of the phenolic carboxylic acid (1.0 eq.) and the amino alcohol (1.0 eq.) in a suitable solvent (e.g., DCM), add a coupling reagent that also facilitates cyclization, such as a combination of a base-free ynamide and triflic acid.[1]

  • Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.

  • Upon completion, work up the reaction as described in Protocol 1, Step 2.

  • Purify the product by column chromatography.

Protocol 3: Synthesis from Phenolic Nitriles and Amino Alcohols
  • In a flame-dried flask under an inert atmosphere, dissolve the phenolic nitrile (1.0 eq.) and the amino alcohol (1.1 eq.) in a high-boiling solvent such as chlorobenzene.

  • Add a catalytic amount of a Lewis acid, for example, anhydrous zinc chloride (ZnCl2) (0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and quench with an aqueous solution of a chelating agent like EDTA to remove the metal catalyst.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting oxazoline by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of phenol oxazolines and related structures from amino acid derivatives.

Table 1: Yields for the Synthesis of Oxazolines via Cyclodehydration of N-(2-hydroxyethyl)amides

EntryAmide SubstrateDehydrating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1N-(2-hydroxy-2-phenylethyl)benzamideTfOH1,2-DCE801295[1]
2N-(2-hydroxypropyl)benzamideTfOH1,2-DCE801292[1]
3N-(2-hydroxy-3-methylbutyl)benzamideTfOH1,2-DCE801296[1]
4N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)benzamideTfOH1,2-DCE801285[1]

Table 2: Yields for One-Pot Synthesis of Oxazolines from Carboxylic Acids and Amino Alcohols

EntryCarboxylic AcidAmino AlcoholCoupling/Cyclization SystemSolventYield (%)Reference
1Benzoic Acid2-Amino-2-phenylethanolYnamide/TfOH1,2-DCE88[1]
24-Methoxybenzoic Acid2-Amino-2-phenylethanolYnamide/TfOH1,2-DCE82[1]
34-Chlorobenzoic Acid(S)-PhenylalaninolYnamide/TfOH1,2-DCE85[1]

Table 3: Synthesis of Chiral Bis(oxazolines) from Amino Alcohols

EntryAmino AlcoholDicarboxylic Acid DerivativeCoupling/Cyclization MethodYield (%)Reference
1(S)-PhenylglycinolMalonyl chlorideAmidation then SOCl275-85[2]
2(1R,2S)-1-Amino-2-indanolDimethyl malonateTi(OiPr)4~70[3]
3L-Valinol2,6-Pyridinedicarbonyl dichlorideAmidation then SOCl2High[4]

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Synthesis_Pathway_from_Carboxylic_Acid AminoAcid Amino Acid AminoAlcohol Amino Alcohol AminoAcid->AminoAlcohol Reduction Amide N-(2-hydroxyethyl)amide AminoAlcohol->Amide PhenolicAcid Phenolic Carboxylic Acid PhenolicAcid->Amide Coupling Reagent PhenolOxazoline This compound Amide->PhenolOxazoline Cyclodehydration

Caption: General synthetic pathway from an amino acid and a phenolic carboxylic acid.

Experimental_Workflow_One_Pot Start Combine Phenolic Carboxylic Acid, Amino Alcohol, and Reagents Reaction Stir at Appropriate Temperature Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the one-pot synthesis of phenol oxazolines.

Cyclodehydration_Mechanism cluster_0 Acid-Catalyzed Cyclodehydration Amide N-(2-hydroxyethyl)amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ Intermediate Tetrahedral Intermediate ProtonatedAmide->Intermediate Intramolecular Nucleophilic Attack Oxazoline Oxazoline Intermediate->Oxazoline - H2O, - H+

Caption: Simplified mechanism of acid-catalyzed cyclodehydration.

Conclusion

The synthesis of phenol oxazolines from amino acids represents a robust and versatile strategy for accessing chiral molecules of significant interest in medicinal chemistry and asymmetric catalysis. The methods outlined in this guide, from two-step protocols involving amide intermediates to efficient one-pot procedures, provide researchers with a range of options to suit different substrates and synthetic goals. The provided quantitative data and workflow diagrams serve as a practical resource for the implementation of these synthetic routes in the laboratory. The continued development of novel catalysts and reaction conditions is expected to further enhance the efficiency and applicability of these important transformations.

References

An In-depth Technical Guide to the Mechanism of Phenol Oxazoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the formation of oxazoline rings from phenolic precursors. The formation of these heterocyclic structures is of significant interest in medicinal chemistry and materials science due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. This document details the primary synthetic pathways, reaction mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanistic Pathways

The synthesis of oxazoline-containing structures from phenolic starting materials can be broadly categorized into two main pathways:

  • Pathway I: Direct Condensation and Cyclization of o-Aminophenols. This route leads to the formation of benzoxazoles , where the phenol ring is fused to the oxazoline moiety. This is a direct and widely used method for incorporating a phenolic structure into the heterocyclic core.

  • Pathway II: Intramolecular Cyclodehydration of Phenol-Substituted N-(2-Hydroxyethyl)amides. This versatile pathway forms a 2-aryl-2-oxazoline where the phenolic group is a substituent on the aryl ring. The core of this transformation is the cyclization of a β-hydroxy amide intermediate, which can be achieved through various dehydrating conditions.

Pathway I: Benzoxazole Formation from o-Aminophenols

The most direct method for forming a phenol-fused oxazoline (benzoxazole) involves the reaction of an o-aminophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or cyanating agent, followed by an intramolecular cyclization and dehydration or oxidation step.

Mechanism: Condensation with Aldehydes

A common and efficient method for benzoxazole synthesis is the condensation of an o-aminophenol with an aldehyde to form a Schiff base (phenolic imine), which then undergoes oxidative cyclization.

The reaction is often promoted by a catalyst that activates the aldehyde and facilitates the final aromatization step. The general mechanism proceeds as follows:

  • Activation & Schiff Base Formation: The aldehyde's carbonyl group is activated by a catalyst (e.g., a Lewis acid). The amino group of the o-aminophenol then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent dehydration leads to the formation of a phenolic Schiff base intermediate.[1]

  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the imine carbon in an intramolecular fashion, forming a cyclized intermediate (a benzoxazoline).

  • Dehydration/Oxidation: The final step involves the elimination of water and oxidation to form the stable, aromatic benzoxazole ring.

cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization A o-Aminophenol + Ar-CHO B Phenolic Schiff Base Intermediate A->B Condensation - H2O C Benzoxazoline Intermediate B->C Intramolecular Nucleophilic Attack D 2-Arylbenzoxazole C->D Oxidation - 2H

Caption: General mechanism of benzoxazole formation.
Quantitative Data for Benzoxazole Synthesis

Various catalytic systems have been developed to promote the synthesis of benzoxazoles from o-aminophenols and aldehydes, with reaction conditions optimized for high yields.

EntryAldehydeCatalystSolventTimeYield (%)Reference
1BenzaldehydeLAIL@MNP¹Solvent-free (Ultrasound)30 min90[1]
24-MethoxybenzaldehydeLAIL@MNP¹Solvent-free (Ultrasound)30 min90[1]
34-NitrobenzaldehydeLAIL@MNP¹Solvent-free (Ultrasound)30 min85[1]
4Pyridine-4-carbaldehydeLAIL@MNP¹Solvent-free (Ultrasound)30 min44[1]
5BenzaldehydeBF₃·Et₂O²1,4-Dioxane25-30 h85[2][3]

¹LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles. ²Reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) instead of an aldehyde.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles

This protocol is adapted from the cyclization of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2][3]

  • Reagent Preparation: To a solution of o-aminophenol (100 mg, 0.9 mmol) in 1,4-dioxane (5 mL), add NCTS (1.5 equivalents).

  • Catalyst Addition: Add BF₃·Et₂O (2 equivalents) to the reaction mixture.

  • Reaction: Reflux the mixture for 25–30 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway II: Cyclodehydration of N-(2-Hydroxyethyl)amides

This is a powerful and widely used strategy for synthesizing 2-oxazolines. The process begins with the formation of an N-(2-hydroxyethyl)amide from a carboxylic acid (often a phenolic carboxylic acid) and a 2-aminoalcohol. This intermediate is then subjected to dehydrative cyclization.

Mechanism: Competing Cyclization Pathways

The acid-promoted dehydrative cyclization of an N-(2-hydroxyethyl)amide can proceed through two primary mechanistic pathways, which can influence the stereochemical outcome of the product.[4]

  • Pathway A (Amide Activation): The reaction is initiated by the activation of the amide carbonyl oxygen by a proton or Lewis acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the neighboring hydroxyl group. This pathway proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group.

  • Pathway B (Alcohol Activation): The hydroxyl group is protonated and converted into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile in an Sₙ2-like substitution. This pathway results in an inversion of stereochemistry at the hydroxyl-bearing carbon.[4][5]

Experimental evidence from ¹⁸O labeling and stereochemical studies suggests that for many reagents, including triflic acid (TfOH), Pathway B (alcohol activation) is the dominant mechanism.[4]

cluster_A Pathway A: Amide Activation (Retention) cluster_B Pathway B: Alcohol Activation (Inversion) start N-(2-Hydroxyethyl)amide A1 Protonation of Amide Carbonyl start->A1 B1 Protonation of Hydroxyl Group start->B1 A2 Intramolecular Attack by Hydroxyl Group A1->A2 A3 Oxazoline (Retention of Stereochemistry) A2->A3 B2 Intramolecular SN2 Attack by Amide Oxygen B1->B2 B3 Oxazoline (Inversion of Stereochemistry) B2->B3 cluster_workflow Experimental Workflow: One-Pot Oxazoline Synthesis A 1. Mix Carboxylic Acid, Amino Alcohol, and Ynamide Coupling Agent in Schlenk Tube B 2. Stir at Room Temperature for 12 hours (Amide Formation) A->B C 3. Add TfOH and DCE B->C D 4. Heat at 80 °C for 12 hours (Cyclization) C->D E 5. Quench with NaHCO3, Extract with DCM, and Purify via Chromatography D->E

References

A Comprehensive Technical Guide to the Synthesis of Chiral Phosphinooxazoline (PHOX) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphinooxazoline (PHOX) ligands represent a cornerstone in the field of asymmetric catalysis. Their unique modular structure, featuring a chiral oxazoline ring and a phosphine donor group, allows for precise tuning of steric and electronic properties. This adaptability has led to their successful application in a multitude of enantioselective transformations, making them indispensable tools in academic research and the pharmaceutical industry for the synthesis of single-enantiomer drugs.[1][2] This guide provides an in-depth overview of the primary synthetic strategies for preparing PHOX ligands, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in ligand selection and synthesis optimization.

Introduction to PHOX Ligands

First introduced independently by the research groups of Pfaltz, Helmchen, and Williams, phosphinooxazolines are a class of privileged P,N-bidentate ligands.[3][4] Their structure consists of a chiral oxazoline moiety, typically derived from an readily available amino acid, and a phosphine group attached to an ortho-positioned phenyl ring.[5] This arrangement creates a robust chelate with various transition metals, most notably palladium and iridium, forming a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.[1]

The modularity of PHOX ligands is a key advantage, allowing for systematic modifications to three main components: the substituent on the oxazoline ring (derived from the amino acid), the phosphine moiety, and the aryl backbone.[2][6] This "tunability" enables the development of extensive ligand libraries to screen for optimal performance in specific catalytic reactions, such as asymmetric allylic alkylations, Heck reactions, and hydrogenations.[7]

General Synthetic Strategies

The synthesis of PHOX ligands is characterized by its modularity, with two primary retrosynthetic disconnections: formation of the oxazoline ring followed by introduction of the phosphine group, or vice versa. The most common and versatile approach involves the initial synthesis of a 2-(2-halophenyl)oxazoline intermediate, which then undergoes a carbon-phosphorus bond-forming reaction. Several robust methods exist for this key phosphinylation step.

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence Amino Acid Amino Acid Reduction Reduction to Amino Alcohol Amino Acid->Reduction Aryl Precursor 2-Halobenzoyl Halide AmideCoupling Amide Coupling Aryl Precursor->AmideCoupling Reduction->AmideCoupling OxazolineFormation Oxazoline Formation AmideCoupling->OxazolineFormation Phosphinylation C-P Bond Formation (Phosphinylation) OxazolineFormation->Phosphinylation Final Ligand Chiral PHOX Ligand Phosphinylation->Final Ligand

Caption: General workflow for the modular synthesis of PHOX ligands.

The critical phosphinylation step can be achieved through several methods, each with its own advantages:

  • Copper-Catalyzed Coupling: This method, based on the Buchwald-Hartwig amination protocol, utilizes a copper(I) iodide catalyst to couple a 2-(2-bromophenyl)oxazoline with a diarylphosphine. It is a highly versatile and scalable method that tolerates a wide range of functional groups.[3][8]

  • Grignard Reaction: A 2-(2-bromophenyl)oxazoline can be converted into the corresponding Grignard reagent, which then reacts with a chlorophosphine, such as chlorodiphenylphosphine, to form the P-C bond.[5]

  • Directed Ortho-Lithiation: An existing 2-phenyloxazoline can be treated with a strong organolithium base (e.g., s-BuLi or t-BuLi) which directs deprotonation at the ortho position of the phenyl ring. The resulting lithiated species is then quenched with a chlorophosphine.[4][5]

  • Anionic Displacement: In cases where the aryl precursor is a 2-fluorophenyl derivative, the phosphine can be introduced via nucleophilic aromatic substitution using an alkali metal phosphide.[5]

The choice of method often depends on the availability of starting materials and the desired electronic properties of the final ligand. The copper-catalyzed coupling is particularly popular due to its broad applicability and operational simplicity.[3]

G cluster_methods Phosphinylation Methods Start 2-(2-Bromophenyl)oxazoline Buchwald Copper-Catalyzed Coupling Start->Buchwald + HP(Aryl)₂ + CuI, Base Grignard Grignard Reaction Start->Grignard 1. Mg 2. ClP(Aryl)₂ Start2 2-Phenyloxazoline Lithiation Directed Ortho-Lithiation Start2->Lithiation 1. s-BuLi 2. ClP(Aryl)₂ PHOX PHOX Ligand Buchwald->PHOX Grignard->PHOX Lithiation->PHOX

Caption: Key strategies for the crucial C-P bond formation step.

Experimental Protocols

The following protocols describe a robust and widely adopted route for the synthesis of (S)-t-BuPHOX, a commonly used ligand in asymmetric catalysis. This synthesis starts from the inexpensive amino acid (L)-tert-leucine.[1][7]

Protocol 1: Synthesis of (S)-tert-leucinol
  • Setup: A 1 L flask is charged with (L)-tert-leucine (10.00 g, 76.24 mmol) and tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.

  • Cooling: The resulting suspension is cooled to approximately 0-4 °C in an ice-water bath.

  • Addition of Reducing Agent: Sodium borohydride (6.92 g, 183.0 mmol) is added in one portion.[7]

  • Iodine Addition: A solution of iodine (19.35 g, 76.24 mmol) in THF (50 mL) is added dropwise to the suspension over 1 hour, maintaining the internal temperature below 5 °C.[7]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 18 hours.

  • Quenching: The mixture is cooled back to 0 °C, and methanol (80 mL) is added slowly and cautiously to quench the reaction.[1]

  • Work-up: The mixture is concentrated under reduced pressure. The residue is dissolved in a biphasic mixture of 2 M NaOH (250 mL) and dichloromethane (125 mL). The aqueous phase is extracted with dichloromethane (6 x 125 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield crude (S)-tert-leucinol as a colorless semi-solid, which is used in the next step without further purification.[7]

Protocol 2: Synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
  • Setup: The crude (S)-tert-leucinol from the previous step is dissolved in dichloromethane (250 mL) in a 1 L flask. A solution of potassium carbonate (31.2 g, 226 mmol) in water (190 mL) is added.[1]

  • Cooling: The biphasic mixture is cooled to 0 °C with vigorous stirring.

  • Acylation: A solution of 2-bromobenzoyl chloride (18.2 g, 82.9 mmol) in dichloromethane (85 mL) is added dropwise over 1 hour.[1]

  • Reaction: The reaction is stirred vigorously at 0 °C for 3 hours.

  • Work-up: The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL) and brine (100 mL), dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is recrystallized from boiling acetonitrile to yield the pure amide as white blocks.[7]

Protocol 3: Synthesis of (S)-4-tert-butyl-2-(2-bromophenyl)-4,5-dihydrooxazole
  • Setup: The amide from Protocol 2 (9.85 g, 32.8 mmol) is dissolved in dichloromethane (170 mL) with triethylamine (11.0 mL, 78.6 mmol) under an argon atmosphere.

  • Cooling: The solution is cooled to 0-4 °C in an ice-water bath.

  • Mesylation: Methanesulfonyl chloride (2.92 mL, 37.7 mmol) is added dropwise via syringe.[9]

  • Cyclization: The solution is heated to reflux (approx. 40-50 °C oil bath) and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is cooled to room temperature, and a solution of potassium carbonate (20.7 g, 150 mmol) in water (35 mL) is added, followed by methanol (170 mL). The mixture is heated to reflux for 1.5 hours.[1]

  • Extraction: After cooling, the mixture is concentrated, water (100 mL) is added, and the product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel chromatography to yield the bromo-oxazoline as a colorless oil.

Protocol 4: Synthesis of (S)-t-BuPHOX (Copper-Catalyzed Coupling)
  • Setup: A flame-dried Schlenk flask is charged with copper(I) iodide (19.0 mg, 0.10 mmol), N,N'-dimethylethylenediamine (53.3 µL, 0.50 mmol), and toluene (20 mL) under an argon atmosphere.[1][3]

  • Phosphine Addition: Diphenylphosphine (4.35 mL, 25.0 mmol) is added, and the mixture is stirred at room temperature for 20 minutes.

  • Reactant Addition: The bromo-oxazoline from Protocol 3 (5.64 g, 20.0 mmol) and cesium carbonate (9.78 g, 30.0 mmol) are added, followed by an additional 20 mL of toluene.[1]

  • Reaction: The flask is sealed and heated in a 110 °C oil bath with vigorous stirring for 18-24 hours.

  • Work-up: The reaction is cooled to room temperature, diluted with ethyl ether (100 mL), and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from boiling acetonitrile to afford (S)-t-BuPHOX as white crystals.[7][9]

Data Presentation: Synthesis Yields

The modularity of the PHOX synthesis allows for the creation of diverse ligands. The copper-catalyzed coupling method has been shown to be effective for a variety of sterically and electronically varied substrates.[3]

Table 1: Yields for the Synthesis of Sterically Diverse PHOX Ligands via Copper-Catalyzed Coupling [3]

EntryR Group on OxazolineProductYield (%)
1i-Pr(S)-iPr-PHOX89
2t-Bu(S)-tBu-PHOX87
3Ph(S)-Ph-PHOX81
4Bn(S)-Bn-PHOX83
5Ind(4S,5S)-Ind-PHOX54
6MeO-Bn(S)-MeO-Bn-PHOX79
7TBSO-Bn(S)-TBSO-Bn-PHOX81
Data sourced from Tani, K., et al. (2007). Org. Lett.[3]

Table 2: Yields for the Synthesis of Electronically Diverse PHOX Ligands via Copper-Catalyzed Coupling [3]

EntryPhosphine ReagentAryl Bromide SubstituentProductYield (%)
1(4-MeO-Ph)₂PHH(S)-tBu-(4-MeO-Ph)₂-PHOX76
2(4-CF₃-Ph)₂PHH(S)-tBu-(4-CF₃-Ph)₂-PHOX84
3(2-Furyl)₂PHH(S)-tBu-(2-Furyl)₂-PHOX72
4Ph₂PH4-MeO(S)-tBu-(4-MeO-Aryl)-PHOX84
5Ph₂PH4-CF₃(S)-tBu-(4-CF₃-Aryl)-PHOX81
Data sourced from Tani, K., et al. (2007). Org. Lett.[3]

Conclusion

The synthesis of chiral phosphinooxazoline ligands is a well-established and highly adaptable field of chemical synthesis. The modular nature of these ligands, combined with robust and scalable synthetic protocols like the copper-catalyzed C-P coupling reaction, provides researchers with ready access to a vast library of chiral inductors.[3][8] This accessibility has been crucial for the advancement of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules. The detailed methodologies and data presented in this guide offer a practical framework for the synthesis and application of PHOX ligands in both academic and industrial settings, facilitating further innovation in enantioselective catalysis and drug development.

References

Spectroscopic Characterization of 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both a phenolic moiety and an oxazoline ring. The phenolic group can participate in hydrogen bonding and act as an antioxidant, while the oxazoline ring is a versatile functional group in asymmetric catalysis and as a precursor for other chemical transformations. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound. This guide provides an in-depth overview of the expected spectroscopic properties and the experimental protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH~9.0 - 10.0singlet (broad)-
Ar-H (ortho to OH)~6.8 - 7.0doublet~8.0 - 9.0
Ar-H (meta to OH)~7.6 - 7.8doublet~8.0 - 9.0
O-CH₂ (oxazoline)~4.4 - 4.6triplet~8.0 - 9.0
N-CH₂ (oxazoline)~4.0 - 4.2triplet~8.0 - 9.0

Data is predicted based on analogous phenol and oxazoline compounds.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=N (oxazoline)~165
C-OH (aromatic)~160
C (aromatic, ortho to OH)~115
C (aromatic, meta to OH)~130
C (aromatic, ipso to oxazoline)~120
O-CH₂ (oxazoline)~68
N-CH₂ (oxazoline)~55

Data is predicted based on analogous phenol and oxazoline compounds such as 2-(4,5-dihydro-4-phenyl-2-oxazolyl)phenol.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (phenol)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N (oxazoline)1640 - 1680Strong
C=C (aromatic)1450 - 1600Medium to Strong
C-O (phenol)1200 - 1260Strong
C-O (oxazoline)1000 - 1100Strong

Data is predicted based on general FTIR correlation tables and data for similar aromatic and heterocyclic compounds.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺177.07Molecular Ion
[M-H₂O]⁺159.06Loss of water from the phenolic hydroxyl and an adjacent hydrogen.
[M-C₂H₄O]⁺133.05Fragmentation of the oxazoline ring.
[C₇H₅O]⁺105.03Fragment corresponding to the benzoyl cation.

Predicted fragmentation patterns are based on the general principles of mass spectrometry for aromatic and heterocyclic compounds.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters: pulse width of 30°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Typical parameters: pulse width of 45°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[2]

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Determine the elemental composition from the accurate mass measurement (HRMS).

  • Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula Confirmation Data_Analysis Combined Spectral Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation Further_Studies Further_Studies Structure_Confirmation->Further_Studies Further Biological or Material Studies

Experimental workflow for spectroscopic characterization.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol. The provided data, while predictive, serves as a robust starting point for researchers in the field. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar compounds.

References

A Technical Guide to the Fundamental Properties of Phenol-Containing Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol-containing oxazoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of their core fundamental properties, including their synthesis, chemical characteristics, and biological significance. Detailed experimental methodologies for their synthesis and for the evaluation of their antioxidant and cytotoxic properties are presented. Furthermore, this guide visualizes key experimental workflows and the molecular mechanism of action, specifically their inhibitory effects on the MAPK/ERK signaling pathway, through Graphviz diagrams. All quantitative data, including spectroscopic characteristics, reaction yields, and biological activity, are summarized in structured tables for comparative analysis. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical class.

Chemical Properties and Synthesis

Phenol-containing oxazoline derivatives are characterized by the presence of a hydroxyl group on a phenyl ring attached to an oxazoline moiety. This combination of functional groups imparts unique chemical properties, including antioxidant potential due to the phenolic hydroxyl group and the ability to act as a ligand for metal catalysts.

The synthesis of these derivatives can be achieved through several established routes. A common and effective method involves the cyclization of N-(2-hydroxyethyl)benzamides derived from the corresponding phenolic acids.

Spectroscopic Data

The structural confirmation of phenol-containing oxazoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for 2-(4-Hydroxyphenyl)-4,5-dihydrooxazole

Spectroscopic Data Characteristic Signals
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) = 12.32 (s, 1H, OH), 10.17 (s, 1H, NH), 8.07–8.13 (m, 3H, Ar-H), 7.79 (ddd, J = 8.3, 6.9, 1.4 Hz, 1H, Ar-H), 7.68 (d, J = 7.6 Hz, 1H, Ar-H), 7.46 (ddd, J = 7.8, 7.1, 1.2 Hz, 1H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) = 162.29, 160.51, 152.08, 149.01, 134.48, 129.55, 127.16, 125.89, 125.78, 123.17, 120.54, 115.32
IR (KBr) ν (cm⁻¹) = 3495 (O-H stretch), 3015 (C-H aromatic stretch), 1661 (C=N stretch), 1575 (C=C aromatic stretch)
Synthesis of 2-(p-Hydroxyphenyl)oxazoline

A representative synthesis of a phenol-containing oxazoline derivative is the preparation of 2-(p-hydroxyphenyl)oxazoline.

Table 2: Synthesis of 2-(p-Hydroxyphenyl)oxazoline

Reaction Step Reagents and Conditions Yield
Amide Formation p-hydroxybenzoic acid, 2-aminoethanol, heat-
Cyclization N-(2-hydroxy-ethyl)-p-hydroxybenzamide, thionyl chloride, ethyl acetate, room temperature, followed by neutralization with 5% NaOH87%

Biological Activities

The presence of the phenol and oxazoline moieties confers a range of biological activities to these derivatives, with antioxidant, anticancer, and antimicrobial properties being the most prominent.

Antioxidant Activity

The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, enabling them to scavenge free radicals.

Table 3: In Vitro Antioxidant Activity of Phenolic Oxazoline Derivatives and Related Phenolic Compounds

Compound Assay IC₅₀ (µg/mL) Reference
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-oneDPPH23.0 µM
2-(4-hydroxyphenyl)quinazolin-4(3H)-oneDPPH>100 µM
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-oneDPPH10.3 µM
Ascorbic Acid (Standard)DPPH4.57 µg/mL
Anticancer Activity

Phenol-containing oxazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Table 4: In Vitro Anticancer Activity of Phenolic Oxazoline Derivatives and Related Compounds

Compound Cell Line IC₅₀ (µM) Reference
4-phenoxy-phenyl isoxazole derivative (6l)A549 (Lung)0.22
4-phenoxy-phenyl isoxazole derivative (6l)HepG2 (Liver)0.26
4-phenoxy-phenyl isoxazole derivative (6l)MDA-MB-231 (Breast)0.21
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolU2OS (Osteosarcoma)50.5 ± 3.8
Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of pathogenic bacteria.

Table 5: In Vitro Antimicrobial Activity of Oxazoline Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Oxazoline-based polymer (C2-70)S. aureus32-64
Oxazoline-based polymer (C3-70)S. aureus32-64
4-benzylidene-2-methyl-oxazoline-5-oneS. aureus ATCC 2592350
Linezolid-based oxazolidinone (2)B. subtilis MTCC 1211.17

Experimental Protocols

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of phenol-containing oxazoline derivatives is outlined below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (Phenolic Acid, Amino Alcohol) Amide_Formation Amide Formation Start->Amide_Formation Coupling Agent Cyclization Dehydrative Cyclization Amide_Formation->Cyclization Dehydrating Agent (e.g., SOCl₂) Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Phenolic Oxazoline Derivative Characterization->Final_Product Antioxidant Antioxidant Assays (DPPH, ABTS) Final_Product->Antioxidant Anticancer Cytotoxicity Assays (MTT) Final_Product->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) Final_Product->Antimicrobial

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of phenol-containing oxazoline derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • Phenol-containing oxazoline derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the phenol-containing oxazoline derivative and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Phenol-containing oxazoline derivative (test compound)

  • Methanol

  • Ascorbic acid or Trolox (as a standard)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound at various concentrations with 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Mechanism of Action: Inhibition of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Polyphenolic compounds, including phenol-containing oxazoline derivatives, have been shown to inhibit this pathway, contributing to their anticancer effects.

G Inhibition of MAPK/ERK Signaling Pathway by Phenolic Oxazoline Derivatives cluster_pathway MAPK/ERK Signaling Cascade cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation PhenolicOxazoline Phenolic Oxazoline Derivative PhenolicOxazoline->MEK Inhibits Phosphorylation PhenolicOxazoline->ERK Inhibits Phosphorylation

Caption: Proposed mechanism of action for the anticancer activity of phenol-containing oxazoline derivatives via inhibition of the MAPK/ERK signaling pathway.

Polyphenols can directly bind to and inhibit the activity of key kinases in this pathway, such as MEK1/2 and Raf1. This inhibition prevents the downstream phosphorylation and activation of ERK1/2. Consequently, the translocation of ERK to the nucleus is blocked, leading to the downregulation of transcription factors responsible for promoting cell proliferation and survival. This ultimately results in the induction of apoptosis in cancer cells.

Conclusion

Phenol-containing oxazoline derivatives are a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. This technical guide has provided a comprehensive overview of their fundamental properties, offering valuable insights and detailed methodologies for researchers in the field. The elucidation of their mechanism of action, particularly the inhibition of the MAPK/ERK signaling pathway, provides a rational basis for the design of novel and more effective anticancer agents. Future research should focus on expanding the structure-activity relationship studies and optimizing the pharmacokinetic properties of these derivatives to advance them towards clinical applications.

A Technical Guide to the Structural Elucidation of Novel Phenol Oxazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis techniques essential for the structural elucidation of novel phenol oxazoline compounds. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science, necessitating robust and precise characterization. This guide details the key experimental protocols and presents a structured approach to data interpretation, facilitating the unambiguous determination of molecular structure.

Core Analytical Techniques for Structural Elucidation

The structural elucidation of novel this compound compounds relies on a combination of powerful analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are employed to determine the connectivity of atoms, the molecular weight and formula, and the three-dimensional arrangement of the molecule in the solid state, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound compounds, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.

Key NMR Data for this compound Compounds:

The chemical shifts (δ) in NMR spectra are indicative of the electronic environment of the nuclei. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenolic OH~9.0 - 10.0 (broad singlet)-
Aromatic CH (ortho to OH)~6.8 - 7.0 (doublet)~115 - 117
Aromatic CH (meta to OH)~7.7 - 7.9 (doublet)~128 - 130
Aromatic C (ipso to OH)-~158 - 162
Aromatic C (ipso to oxazoline)-~120 - 125
Oxazoline CH₂ (N-CH₂)~4.0 - 4.4 (triplet)~54 - 56
Oxazoline CH₂ (O-CH₂)~4.4 - 4.8 (triplet)~67 - 69
Oxazoline C=N-~164 - 168

Note: Chemical shifts can vary depending on the solvent, concentration, and substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Compound

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
(4S,5R)-4-butyl-5-ethyl-2-phenyl-4,5-dihydrooxazoleC₁₅H₂₁NO232.1701232.1705
2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazoleC₉H₉NO₂164.0712164.0710
Single-Crystal X-ray Crystallography

When a crystalline sample of the compound is available, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][2]

Table 3: Selected Crystallographic Data for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline [2]

ParameterValue
Molecular FormulaC₁₁H₁₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (1)
b (Å)11.145 (1)
c (Å)9.045 (1)
β (°)108.98 (1)
V (ų)964.1 (2)
Z4

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural elucidation.

Synthesis of this compound Compounds

A common method for the synthesis of 2-substituted-2-oxazolines involves the cyclization of a β-amino alcohol with a carboxylic acid derivative.[3] For phenolic oxazolines, a substituted benzoic acid or benzonitrile is often used.

General Protocol for the Synthesis of 2-(Hydroxyphenyl)-2-oxazolines:

  • Reaction Setup: A mixture of a hydroxybenzoic acid (1.0 equivalent), 2-aminoethanol (1.2 equivalents), and a dehydrating agent (e.g., boric acid or under azeotropic removal of water) in a high-boiling point solvent (e.g., toluene or xylene) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound compound.

NMR Spectroscopic Analysis

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, along with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

Mass Spectrometric Analysis

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Single-Crystal X-ray Crystallography

Protocol for Crystal Growth and X-ray Diffraction Analysis: [4]

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.[4]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.[4]

Visualization of Workflows

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of novel this compound compounds.

experimental_workflow cluster_synthesis Synthesis cluster_elucidation Structural Elucidation Reactants Hydroxybenzoic Acid + 2-Aminoethanol Reaction Cyclization/ Dehydration Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (1D & 2D) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS Xray X-ray Crystallography Pure->Xray Structure Final Structure NMR->Structure MS->Structure Xray->Structure

Caption: General workflow for the synthesis and structural elucidation of this compound compounds.

logical_workflow start Novel Compound Synthesized mol_formula Determine Molecular Formula start->mol_formula hrms High-Resolution Mass Spectrometry mol_formula->hrms Provides connectivity Establish Atom Connectivity stereochem Determine Stereochemistry (if applicable) connectivity->stereochem elucidated Structure Elucidated connectivity->elucidated If achiral or racemic nmr_1d 1D NMR (¹H, ¹³C) connectivity->nmr_1d Informs nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity->nmr_2d Confirms xray Single-Crystal X-ray Crystallography stereochem->xray Defines hrms->connectivity nmr_1d->connectivity nmr_2d->connectivity xray->elucidated

Caption: Logical workflow for determining the chemical structure of a novel compound.

References

A Technical Guide to Poly(phenol oxazoline)s: Synthesis, Properties, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of poly(phenol oxazoline)s, a promising class of polymers with significant potential in the biomedical field. This document details their synthesis, key physicochemical properties, and burgeoning applications in drug delivery, supported by experimental protocols and illustrative diagrams.

Introduction to Poly(this compound)s

Poly(2-oxazoline)s (POx) are a versatile class of polymers recognized for their biocompatibility, tunable properties, and "stealth" behavior, which allows them to evade the immune system.[1] Poly(this compound)s are a specialized subclass of POx that incorporate phenolic functional groups in their side chains. These phenolic moieties impart unique characteristics to the polymer, including antioxidant properties, the ability to participate in hydrogen bonding, and potential for further chemical modification, making them particularly attractive for drug delivery and tissue engineering applications.[2] Their structural similarity to polypeptides confers excellent biocompatibility, positioning them as a viable alternative to poly(ethylene glycol) (PEG) in various biomedical applications.[1]

Synthesis of Poly(this compound)s

The primary method for synthesizing poly(this compound)s is through the living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers functionalized with protected phenol groups.[1][2] The living nature of this polymerization allows for precise control over the polymer's molecular weight, architecture (e.g., linear, star-shaped), and dispersity.[3][4]

The synthesis process begins with the preparation of 2-oxazoline monomers bearing phenolic acid-based side chains, often with the hydroxyl group protected as a methyl ether to prevent interference with the cationic polymerization.[2] These monomers are then polymerized, typically in a microwave reactor, using an electrophilic initiator such as methyl tosylate.[2] The polymerization is a chain-growth process involving initiation, propagation, and termination steps.[5] Following polymerization, the protecting groups on the phenolic moieties can be cleaved to yield the final poly(this compound) with pendant catechol or other phenol groups.[2]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) M Phenol-Oxazoline Monomer (M) I->M IM Initiated Monomer (I-M+) M->IM IM_prop I-M+ IM->IM_prop M_prop + n(M) Polymer Living Polymer Chain I-(M)n-M+ Polymer_term I-(M)n-M+ Polymer->Polymer_term T Terminating Agent (T) Final_Polymer Final Polymer I-(M)n+1-T

Cationic Ring-Opening Polymerization (CROP) of Phenol-Oxazolines.

Key Properties of Poly(this compound)s

The properties of poly(this compound)s can be tailored by manipulating the monomer structure, molecular weight, and polymer architecture.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical parameters for material processing and application. The Tg of poly(2-n-alkyl-2-oxazoline)s generally decreases with increasing side-chain length due to increased flexibility.[6] For poly(this compound)s, the nature of the phenolic group and any modifications will influence the Tg.

Polymer Side ChainMolar Mass ( g/mol )Dispersity (Đ)Glass Transition Temp. (Tg) (°C)Reference
Methoxy-substituted phenylup to 65001.2-1.3Not specified[2]
2-n-propylNot specifiedNot specifiedNot specified
2-isopropylNot specifiedNot specifiedNot specified
2-cyclopropylNot specifiedNot specifiedNot specified
Solubility

The solubility of poly(this compound)s is highly tunable. Hydrophilic variants, such as those derived from poly(2-ethyl-2-oxazoline), are water-soluble.[7] The introduction of hydrophobic phenolic groups can lead to amphiphilic characteristics, which are advantageous for the formation of self-assembled nanostructures in aqueous environments.[8]

Biocompatibility

Poly(2-oxazoline)s are generally considered biocompatible with low toxicity.[1] This favorable characteristic is attributed to their pseudo-peptidic structure. This makes them suitable for a range of biomedical applications, including drug delivery and tissue engineering.

Applications in Drug Development

The unique properties of poly(this compound)s make them highly suitable for various drug delivery applications.

Polymeric Micelles

Amphiphilic block copolymers containing a hydrophilic poly(this compound) segment and a hydrophobic block can self-assemble into polymeric micelles in aqueous solutions.[8] These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing the drug's solubility and stability in biological fluids.[9]

Micelle_Formation Amphiphile Amphiphilic Block Copolymer (Hydrophilic-Hydrophobic) SelfAssembly Self-Assembly Amphiphile->SelfAssembly Aqueous Aqueous Environment Aqueous->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Drug Hydrophobic Drug Drug->SelfAssembly

Formation of Drug-Loaded Micelles from Poly(this compound)s.
Polymer-Drug Conjugates

The phenolic groups on the polymer backbone provide reactive sites for the covalent attachment of drug molecules, forming polymer-drug conjugates. This approach can improve the pharmacokinetic profile of the conjugated drug, leading to enhanced therapeutic efficacy and reduced side effects.

Hydrogels

Poly(this compound)s can be cross-linked to form hydrogels. These three-dimensional networks can absorb large amounts of water and can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for controlled drug release at a specific target site.

Experimental Protocols

Synthesis of a Representative Poly(this compound)

This protocol is adapted from the synthesis of poly(2-oxazoline)s based on phenolic acids.[2]

Materials:

  • 2-(methoxy-substituted phenyl)-2-oxazoline monomer

  • Methyl tosylate (initiator)

  • Anhydrous acetonitrile (solvent)

  • Aluminum triiodide

  • N,N'-diisopropylcarbodiimide

  • Methanol

Procedure:

  • Polymerization: In a microwave reactor vial, dissolve the 2-(methoxy-substituted phenyl)-2-oxazoline monomer in anhydrous acetonitrile. Add methyl tosylate as the initiator. Seal the vial and heat in the microwave reactor at 140°C for approximately 10 minutes for low monomer-to-initiator ratios (≤25).

  • Purification: After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether. Collect the polymer by filtration and dry under vacuum.

  • Deprotection: To cleave the aryl methyl ethers and yield the phenol groups, dissolve the polymer in an appropriate solvent and treat with aluminum triiodide and N,N'-diisopropylcarbodiimide.

  • Final Purification: Purify the final poly(this compound) by dialysis against methanol and subsequent freeze-drying.

Synthesis_Workflow Monomer Phenol-Oxazoline Monomer (Protected) Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization ProtectedPolymer Protected Poly(this compound) Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Final Poly(this compound) Deprotection->FinalPolymer Characterization Characterization (NMR, SEC, DSC) FinalPolymer->Characterization

Workflow for Synthesis and Characterization of Poly(this compound)s.
Characterization Methods

Purpose: To confirm the chemical structure of the monomers and the final polymer.

Protocol:

  • Dissolve a small amount of the polymer sample in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Transfer the solution to an NMR tube.

  • Acquire 1H NMR spectra using a spectrometer (e.g., 300 MHz).[10]

  • Calibrate the spectra to the residual solvent signal.

  • Analyze the spectra to identify characteristic peaks of the polymer backbone and the phenolic side chains. The degree of polymerization can be estimated by comparing the integrals of the initiator peaks with the backbone peaks.[10]

Purpose: To determine the number-average molar mass (Mn), weight-average molar mass (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

Protocol:

  • Prepare a dilute solution of the polymer in the mobile phase (e.g., DMF with LiCl).[11]

  • Ensure the mobile phase is filtered and degassed.

  • Calibrate the SEC system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[12]

  • Inject the polymer solution into the SEC system.

  • The polymer molecules will be separated based on their hydrodynamic volume as they pass through the column.

  • A detector (e.g., refractive index detector) will measure the concentration of the eluting polymer.

  • Analyze the resulting chromatogram to calculate Mn, Mw, and Đ.

Purpose: To determine the glass transition temperature (Tg) of the polymer.

Protocol:

  • Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into an aluminum DSC pan.

  • Seal the pan using a crimping press.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]

  • The DSC instrument measures the heat flow required to maintain the sample and reference at the same temperature.

  • A step change in the heat flow versus temperature curve indicates the glass transition temperature.

Conclusion

Poly(this compound)s represent a highly promising and versatile class of polymers for advanced drug development. Their tunable synthesis via living cationic ring-opening polymerization allows for the creation of well-defined macromolecules with tailored properties. The incorporation of phenolic moieties provides unique functionalities that can be exploited for drug conjugation, antioxidant effects, and the formation of sophisticated drug delivery systems. As research in this area continues to expand, poly(this compound)s are poised to become a key platform in the next generation of polymer therapeutics.

References

A Technical Guide to the Discovery of Novel Phenol-Based Oxazoline Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel monomers is a cornerstone of advanced polymer chemistry, enabling the development of materials with tailored properties for a myriad of applications. Within this domain, phenol-based oxazoline monomers have garnered significant attention, particularly in the biomedical field. The inherent functionalities of the phenolic group, such as antioxidant properties and the potential for further chemical modification, make these monomers attractive building blocks for functional polymers. This technical guide provides an in-depth overview of the synthesis, characterization, and polymerization of newly developed phenol-based oxazoline monomers. It is intended to serve as a comprehensive resource for researchers and professionals engaged in polymer synthesis and drug development.

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility, stealth behavior, and tunable properties.[1][2] The synthesis of POx via cationic ring-opening polymerization (CROP) allows for excellent control over the polymer architecture.[3][4] By incorporating phenolic moieties into the oxazoline monomer, it is possible to create polymers with unique characteristics, opening up new avenues for applications in drug delivery, tissue engineering, and diagnostics.[5]

This guide will detail the synthetic pathways to novel phenol-based oxazoline monomers, provide comprehensive experimental protocols, and present key characterization data in a clear and comparative format. Furthermore, it will illustrate the logical workflows and polymerization mechanisms through detailed diagrams.

Synthesis of Phenol-Based Oxazoline Monomers

The synthesis of 2-substituted-2-oxazolines typically involves the cyclization of a β-hydroxy amide precursor. For phenol-based monomers, this precursor is synthesized from a corresponding phenolic acid or nitrile. The following sections detail the synthesis of representative novel phenol-based oxazoline monomers.

Synthesis of 2-(4-hydroxyphenyl)-2-oxazoline

A straightforward approach to a simple phenol-based oxazoline is the synthesis of 2-(4-hydroxyphenyl)-2-oxazoline from N-(2-hydroxyethyl)-p-hydroxybenzamide.

Experimental Protocol:

The synthesis of 2-(p-hydroxyphenyl)oxazoline involves the reaction of N-(2-hydroxy-ethyl)-p-hydroxybenzamide with thionyl chloride in ethyl acetate.[1] The reaction mixture is stirred for two hours at room temperature, during which a precipitate forms. This precipitate is collected and dissolved in water, followed by neutralization with a 5% sodium hydroxide solution. The resulting white precipitate of 2-(p-hydroxyphenyl)-oxazoline is then collected by vacuum filtration and dried.[1]

ParameterValueReference
Starting MaterialN-(2-hydroxy-ethyl)-p-hydroxybenzamide[1]
ReagentThionyl chloride[1]
SolventEthyl acetate[1]
Reaction Time2 hours[1]
Yield87%[1]
Synthesis of Phenolic Acid-Based 2-Oxazoline Monomers

A series of more complex phenol-based oxazoline monomers can be synthesized from various phenolic acids. These monomers often feature methoxy-substituted phenyl or cinnamyl side chains, derived from precursors like vanillic acid or ferulic acid.[5] The general synthetic scheme involves the protection of the phenolic hydroxyl group (often as a methyl ether), followed by conversion of the carboxylic acid to the corresponding 2-oxazoline.

Experimental Protocol:

The synthesis of phenolic acid-based 2-oxazoline monomers with methoxy-substituted side chains is a key step.[5] The subsequent polymerization is typically carried out in a microwave reactor at 140 °C, with methyl tosylate acting as the initiator.[5]

Diagram of the Synthesis of a Phenolic Acid-Based Oxazoline Monomer

G General Synthesis of Phenolic Acid-Based Oxazoline Monomers Phenolic_Acid Phenolic Acid (e.g., Vanillic Acid) Protection Protection of Phenolic -OH Phenolic_Acid->Protection e.g., Methylation Amidation Amidation with Ethanolamine Protection->Amidation Cyclization Cyclization to Oxazoline Amidation->Cyclization Monomer Phenol-Based Oxazoline Monomer Cyclization->Monomer

Caption: Synthetic workflow for producing phenol-based oxazoline monomers from phenolic acids.

Cationic Ring-Opening Polymerization (CROP) of Phenol-Based Oxazoline Monomers

The polymerization of 2-oxazoline monomers is most effectively achieved through cationic ring-opening polymerization (CROP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[3][4]

Experimental Protocol for Microwave-Assisted CROP:

A series of phenolic-acid-based 2-oxazoline monomers with methoxy-substituted phenyl and cinnamyl side chains can be polymerized in a microwave reactor.[5] The polymerization is conducted at 140 °C using methyl tosylate as the initiator.[5] This microwave-assisted method significantly reduces reaction times, with polymerizations often completing in under 10 minutes for low monomer-to-initiator ratios.[5] The resulting poly(2-oxazoline)s can be characterized by NMR spectroscopy, MALDI-TOF mass spectrometry, and size-exclusion chromatography (SEC).[5] For monomers with protected phenolic groups, a subsequent deprotection step can be performed. For instance, aryl methyl ethers can be cleaved using aluminum triiodide/N,N'-diisopropylcarbodiimide to yield a poly(2-oxazoline) with pendant catechol groups.[5]

ParameterValueReference
MonomersPhenolic acid-based 2-oxazolines[5]
InitiatorMethyl tosylate[5]
Temperature140 °C (Microwave)[5]
Reaction Time< 10 minutes (for [M]/[I] ≤ 25)[5]
Achieved Molar Mass (Mn)Up to 6500 g/mol [5]
Dispersity (Đ)1.2 - 1.3[5]

Diagram of the Cationic Ring-Opening Polymerization (CROP) Mechanism

G Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines Initiation Initiation (Attack of Initiator on Monomer) Propagation Propagation (Nucleophilic attack of Monomer on growing polymer chain) Initiation->Propagation Formation of Oxazolinium Cation Propagation->Propagation Chain Growth Termination Termination (Reaction with a terminating agent) Propagation->Termination Polymer Poly(2-oxazoline) Termination->Polymer

Caption: The three main stages of the Cationic Ring-Opening Polymerization (CROP) process.

Characterization of Novel Phenol-Based Oxazoline Monomers and Polymers

Thorough characterization is essential to confirm the structure and purity of the synthesized monomers and the resulting polymers. Standard analytical techniques are employed for this purpose.

TechniquePurposeKey Observables
NMR Spectroscopy (¹H, ¹³C) Structural elucidation of monomers and polymers.Chemical shifts and coupling constants confirming the oxazoline ring and phenolic moieties.
FT-IR Spectroscopy Identification of functional groups.Characteristic peaks for the oxazoline ring (C=N stretch), phenolic -OH, and other functional groups.
Mass Spectrometry (e.g., HRMS) Determination of molecular weight and confirmation of elemental composition of monomers.Exact mass corresponding to the calculated molecular formula.
Size-Exclusion Chromatography (SEC) Determination of molecular weight distribution (Mn, Mw, Đ) of polymers.Elution profile indicating the average molecular weight and dispersity.
MALDI-TOF Mass Spectrometry Detailed analysis of polymer chains, including end groups.Series of peaks corresponding to individual polymer chains with initiator and terminator fragments.

Potential Applications in Drug Development

The development of phenol-based poly(2-oxazoline)s opens up exciting possibilities in the field of drug development. The phenolic groups can serve multiple purposes:

  • Antioxidant Properties: The inherent antioxidant nature of phenols can be beneficial for certain therapeutic applications.

  • Drug Conjugation: The phenolic hydroxyl group provides a convenient handle for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • Stimuli-Responsive Systems: The pKa of the phenolic proton can be exploited to create pH-responsive drug delivery systems.

  • Bioadhesion: Catechol groups, which can be unveiled from protected precursors, are known for their strong adhesive properties, which could be utilized for mucoadhesive drug delivery systems.[5]

Conclusion

The synthesis of novel phenol-based oxazoline monomers represents a significant advancement in the design of functional polymers for biomedical applications. The methodologies outlined in this guide provide a solid foundation for researchers to explore this promising class of materials. The ability to introduce the versatile phenolic functionality into the well-established poly(2-oxazoline) platform paves the way for the development of next-generation drug delivery systems, advanced biomaterials, and innovative therapeutic strategies. The continued exploration of new phenolic precursors and polymerization techniques will undoubtedly lead to further discoveries and expand the already vast potential of poly(2-oxazoline)s.

References

Theoretical Studies on the Stability of Phenol Oxazoline Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of phenol oxazoline structures. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural features and potential applications. This document summarizes key findings from computational and experimental research, offering insights into the factors governing the stability of these molecules, detailed experimental protocols for their synthesis and characterization, and a theoretical framework for predicting their properties.

Introduction to this compound Structures

This compound derivatives are a class of organic compounds that feature both a phenolic hydroxyl group and an oxazoline ring. The combination of these two functional groups imparts a range of interesting chemical and physical properties, making them valuable scaffolds in drug design and as ligands in asymmetric catalysis. The stability of these structures is a critical parameter that influences their synthesis, storage, and biological activity. This guide delves into the theoretical underpinnings of their stability, supported by experimental evidence.

The core structure consists of a phenyl ring substituted with a hydroxyl group and an oxazoline ring. The electronic interplay between the electron-donating hydroxyl group and the oxazoline moiety, which can act as a coordinating group, is central to the stability and reactivity of these molecules.

Theoretical Studies on Structural Stability

The stability of this compound structures has been investigated using computational chemistry, primarily through Density Functional Theory (DFT). These studies provide valuable data on molecular geometry, electronic structure, and energetic properties.

Molecular Geometry and Ring Puckering

A key aspect of oxazoline ring stability is its planarity. Microwave spectroscopy and quantum chemical calculations have shown that the 2-oxazoline ring itself is not perfectly planar but exists in a puckered conformation. The barrier to inversion through a planar transition state is very low.

A detailed study of 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline using X-ray crystallography and DFT calculations revealed that the oxazoline ring adopts a twisted conformation.[1][2] This deviation from planarity is influenced by the crystal packing forces and intermolecular hydrogen bonding.

Table 1: Selected Bond Lengths and Angles for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline [1][2]

ParameterBond/AngleExperimental (X-ray) (Å or °)Theoretical (DFT) (Å or °)
Bond LengthO1-C21.355(2)1.363
N3-C21.280(2)1.285
N3-C41.479(2)1.481
C4-C51.536(3)1.542
O1-C51.463(2)1.467
C2-C61.475(2)1.480
C9-O21.365(2)1.360
Bond AngleC5-O1-C2107.5(1)107.8
C2-N3-C4110.2(1)110.5
N3-C4-C5102.1(1)102.4
O1-C5-C4104.9(1)105.1
O1-C2-N3115.3(2)115.0
Intermolecular Interactions and Hydrogen Bonding

The presence of the phenolic hydroxyl group allows for the formation of strong intermolecular hydrogen bonds. In the crystal structure of 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline, strong O-H···N hydrogen bonds are observed, forming infinite chains of molecules.[1][2] These interactions play a crucial role in the stabilization of the solid-state structure.

G cluster_0 Molecule 1 cluster_1 Molecule 2 Phenol_1 Phenol Ring Oxazoline_1 Oxazoline Ring Phenol_1->Oxazoline_1 C-C bond OH_1 O-H Phenol_1->OH_1 N_1 N Oxazoline_1->N_1 N_2 N OH_1->N_2 H-Bond Phenol_2 Phenol Ring Oxazoline_2 Oxazoline Ring Phenol_2->Oxazoline_2 C-C bond OH_2 O-H Phenol_2->OH_2 Oxazoline_2->N_2

Intermolecular Hydrogen Bonding between this compound Molecules.
Electronic Stability and Substituent Effects

The electronic stability of this compound structures is influenced by the nature and position of substituents on the phenolic ring. While direct comparative studies on a series of substituted phenol oxazolines are limited, the principles of substituent effects on phenol stability can be extrapolated.

Electron-donating groups (EDGs) at the ortho and para positions of the phenol ring are expected to increase the electron density on the ring and the phenolic oxygen, which can affect the acidity and antioxidant properties. Conversely, electron-withdrawing groups (EWGs) are expected to decrease the electron density.

Theoretical studies on substituted phenols have shown that EDGs generally decrease the O-H Bond Dissociation Enthalpy (BDE), which is a measure of the energy required to break the O-H bond homolytically. A lower BDE indicates a higher antioxidant potential and can be correlated with thermodynamic stability.

Table 2: Predicted Effect of Substituents on the Stability of this compound Structures (Based on Phenol Studies)

Substituent TypePositionPredicted Effect on O-H BDEPredicted Effect on Acidity (pKa)
Electron-Donating (e.g., -OCH₃, -CH₃)ortho, paraDecreaseDecrease
metaMinor DecreaseMinor Decrease
Electron-Withdrawing (e.g., -NO₂, -CN)ortho, paraIncreaseIncrease
metaMinor IncreaseMinor Increase

Experimental Protocols

The synthesis and characterization of this compound structures are crucial for validating theoretical predictions and for their application in various fields.

Synthesis of this compound Derivatives

A common method for the synthesis of 2-substituted oxazolines is the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative. For phenol oxazolines, a hydroxyphenyl-containing starting material is used.

General Protocol for the Synthesis of 2-(4-Hydroxyphenyl)oxazolines:

  • Starting Materials: A chiral β-amino alcohol and a 4-hydroxybenzoic acid derivative (e.g., methyl 4-hydroxybenzoate).

  • Amide Formation: The amino alcohol is reacted with the carboxylic acid derivative to form an intermediate amide. This reaction can be facilitated by coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide).

  • Cyclization: The intermediate amide is then cyclized to form the oxazoline ring. This is often achieved by treatment with a dehydrating agent like thionyl chloride (SOCl₂) or under acidic conditions.

  • Purification: The final product is purified by column chromatography on silica gel.

G Start β-Amino Alcohol + 4-Hydroxybenzoic Acid Derivative Amide Intermediate Amide Start->Amide Coupling Cyclization Cyclization (Dehydrating Agent) Amide->Cyclization Product 2-(4-Hydroxyphenyl)oxazoline Cyclization->Product

Synthetic Workflow for Phenol Oxazolines.
Spectroscopic Characterization

The synthesized this compound structures are typically characterized by a suite of spectroscopic techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the presence of the phenolic and oxazoline protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the O-H stretch of the phenol, the C=N stretch of the oxazoline, and the C-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Methodology

Theoretical studies on this compound stability are predominantly performed using Density Functional Theory (DFT).

Typical Computational Protocol:

  • Model Building: The 3D structure of the this compound molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311G(d,p) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energy.

  • Property Calculation: Various electronic properties are calculated, including:

    • Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to assess electronic reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and intramolecular interactions.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify sites for electrophilic and nucleophilic attack.

G Start Build 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Analysis Property Analysis Freq->Analysis HOMO_LUMO HOMO/LUMO Analysis->HOMO_LUMO NBO NBO Analysis Analysis->NBO MEP MEP Mapping Analysis->MEP

Computational Workflow for Stability Analysis.

Conclusion

The stability of this compound structures is a multifaceted property governed by a combination of steric, electronic, and intermolecular forces. Theoretical studies, particularly DFT, have proven to be powerful tools for elucidating the geometric and electronic features that contribute to their stability. Experimental work, including synthesis and spectroscopic characterization, provides essential validation for these theoretical models. The interplay between the phenolic hydroxyl group and the oxazoline ring leads to significant hydrogen bonding, which is a key stabilizing factor in the solid state. Furthermore, the electronic nature of substituents on the phenol ring can be tuned to modulate the stability and reactivity of these compounds. This in-depth understanding is critical for the rational design of novel this compound derivatives for applications in drug development and catalysis.

References

Methodological & Application

Application Notes and Protocols: Phenol Oxazoline (PHOX) Ligands in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenol oxazoline (PHOX) ligands in asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction with broad applications in the synthesis of complex molecules and pharmaceuticals.[1] This document details experimental protocols for ligand synthesis and catalytic reactions, presents quantitative data for various catalytic systems, and includes visualizations of key workflows and concepts.

Introduction to PHOX Ligands

Phosphinooxazolines (PHOX) are a class of privileged P,N-bidentate chiral ligands that have demonstrated exceptional efficacy in a wide range of transition-metal-catalyzed asymmetric transformations.[1][2] Their modular synthesis allows for fine-tuning of steric and electronic properties, enabling high levels of enantioselectivity in reactions such as palladium-catalyzed allylic substitutions, Heck reactions, and iridium-catalyzed hydrogenations.[1][2] The chiral oxazoline moiety, typically derived from readily available amino alcohols, effectively transfers stereochemical information to the catalytic center.[2]

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed AAA is a cornerstone of modern organic synthesis. PHOX ligands have been instrumental in advancing this methodology, particularly in the challenging formation of quaternary carbon stereocenters.[3] The reaction generally proceeds through a π-allyl palladium intermediate, with the PHOX ligand controlling the facial selectivity of the nucleophilic attack.

Quantitative Data Summary

The following table summarizes representative data for palladium-catalyzed asymmetric allylic alkylation reactions employing various PHOX ligands.

EntryAllylic SubstrateNucleophilePHOX LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Racemic 1,3-diphenyl-2-propenyl acetateDimethyl malonate(S)-iPr-PHOX1THFRT189598[3]
2Racemic 1,3-diphenyl-2-propenyl acetateDimethyl malonate(S)-tBu-PHOX1THFRT189699[3]
3Cyclohexenyl acetateSodium dimethyl malonate(S)-tBu-PHOX2THFRT129296[3]
4Allyl enol carbonate of 2-methylcyclohexanone- (Decarboxylative)(S)-tBu-PHOX2.5Dioxane25129186[3]
5Allyl enol carbonate of N-acyl indole- (Decarboxylative)(S)-Ty-PHOX1.2Hexane/Toluene25129998[4]
6β-ketoesterAllyl electrophile(R)-(p-CF3)3-i-PrPHOXMe22.5Toluene401285>99 (dr 18:1)[5]

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysts offer complementary reactivity to palladium, often favoring the formation of branched products from monosubstituted allylic substrates. While PHOX ligands are more commonly associated with iridium-catalyzed hydrogenation, they have also been employed in allylic alkylation reactions.

Quantitative Data Summary

The following table presents data for iridium-catalyzed asymmetric allylic alkylation.

EntryAllylic SubstrateNucleophileLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Cinnamyl acetateDimethyl malonatePhosphoramidite2THF50249591[6]
21,3-diphenylallyl acetateDiethyl malonatePhosphinooxazoline2CH2Cl2RT169294
3Tetralone-derived enolateAryl-substituted allylic carbonateTHQphos2Toluene23249598[6]

Molybdenum-Catalyzed Asymmetric Allylic Alkylation

Molybdenum-catalyzed AAA provides a unique platform for the synthesis of chiral molecules, often exhibiting high regioselectivity for the branched product.[7] This method is particularly effective for certain classes of nucleophiles, such as oxindoles.[8]

Quantitative Data Summary

The following table summarizes data for molybdenum-catalyzed asymmetric allylic alkylation reactions.

EntryAllylic SubstrateNucleophileLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Cinnamyl carbonateN-Boc-3-phenyloxindolePyridinylamide L115THF60129695 (dr >20:1)[9]
2Allyl tert-butyl carbonate3-AlkyloxindolePyridinylamide L115THFRT129695[8]
3Cinnamyl acetateSodium dimethyl malonate(S,S)-bis(picolinamide)15THF80-90248590[10]

Experimental Protocols

Synthesis of (S)-t-BuPHOX Ligand

This protocol is adapted from a procedure published in Organic Syntheses.[11][12]

Step 1: Synthesis of (S)-tert-leucinol

  • To a flame-dried 2 L round-bottom flask under a nitrogen atmosphere, add (L)-tert-leucine (10.0 g, 76.2 mmol) and tetrahydrofuran (THF, 380 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (5.77 g, 152.4 mmol) portion-wise over 15 minutes.

  • Slowly add a solution of iodine (19.3 g, 76.2 mmol) in THF (150 mL) dropwise over 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Cool the reaction to 0 °C and slowly quench with methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in 20% aqueous potassium hydroxide and stir for 5 hours.

  • Extract the aqueous phase with dichloromethane (6 x 125 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield crude (S)-tert-leucinol, which is used in the next step without further purification.[11]

Step 2: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

  • In a 1 L flask, dissolve crude (S)-tert-leucinol (approx. 75.4 mmol) in dichloromethane (250 mL).

  • Add a solution of sodium carbonate (23.96 g, 226.1 mmol) in water (190 mL).

  • Cool the biphasic mixture to 0 °C.

  • Add a solution of 2-bromobenzoyl chloride (18.2 g, 82.9 mmol) in dichloromethane (85 mL) dropwise over 1 hour.

  • Stir the reaction vigorously at 0 °C for 3 hours.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with 1 M HCl and brine, dry over sodium sulfate, filter, and concentrate to yield the crude amide.[2][11]

Step 3: Synthesis of 2-(2-bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydro-(4S)-oxazole

  • Dissolve the crude amide from Step 2 in dichloromethane (150 mL) and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over sodium sulfate, filter, and concentrate.

  • Dissolve the crude mesylate in methanol and add a solution of potassium carbonate in water.

  • Heat the mixture to reflux for 1.5 hours.

  • Cool to room temperature, concentrate, and extract with ethyl acetate.

  • Combine the organic extracts, dry, and concentrate. Purify by silica gel chromatography.[2]

Step 4: Synthesis of (S)-t-BuPHOX

  • To a flame-dried Schlenk flask, add copper(I) iodide (0.005 equiv), diphenylphosphine (1.25 equiv), N,N'-dimethylethylenediamine (0.025 equiv), and toluene.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the bromo-oxazoline from Step 3 (1.0 equiv) and cesium carbonate (1.5 equiv), followed by additional toluene.

  • Seal the flask and heat the reaction mixture in a 110 °C oil bath with vigorous stirring for 18-24 hours.

  • Cool the reaction, filter through a plug of silica gel, and concentrate.

  • Recrystallize the crude product from acetonitrile to afford (S)-t-BuPHOX as a white crystalline solid.[11][12]

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)

  • PHOX ligand

  • Allylic substrate (e.g., racemic allyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and KOAc for malonates)

  • Anhydrous, degassed solvent (e.g., THF or Dichloromethane)

Procedure (under inert atmosphere):

  • In a flame-dried Schlenk tube, dissolve the palladium precursor (e.g., 2.5 mol%) and the PHOX ligand (e.g., 6.0 mol%) in the solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the allylic substrate (1 equivalent) to the catalyst solution.

  • In a separate flask, prepare the nucleophile solution. For dimethyl malonate, dissolve it (2 equivalents) in the solvent and add BSA (2.5 equivalents) and KOAc (20 mol%). Stir for 10 minutes.

  • Add the prepared nucleophile solution to the catalyst-substrate mixture via syringe.

  • Stir the reaction at the desired temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Visualizations

Synthesis Workflow of (S)-t-BuPHOX

G Synthesis of (S)-t-BuPHOX cluster_0 Step 1: Reduction cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Oxazoline Formation cluster_3 Step 4: Phosphinylation A L-tert-leucine B (S)-tert-leucinol A->B NaBH4, I2, THF C 2-Bromo-N-[(1S)-1-(hydroxymethyl)- 2,2-dimethylpropyl]-benzamide B->C 2-bromobenzoyl chloride, Na2CO3, CH2Cl2/H2O D 2-(2-bromophenyl)-4-(1,1-dimethylethyl)- 4,5-dihydro-(4S)-oxazole C->D 1. MsCl, Et3N 2. K2CO3, MeOH E (S)-t-BuPHOX D->E Ph2PH, CuI, Cs2CO3, DMEDA, Toluene

Caption: A four-step synthetic route to the (S)-t-BuPHOX ligand.

General Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation

G Catalytic Cycle of Pd-Catalyzed AAA cluster_reactants cluster_products A Pd(0)L* B π-allyl Pd(II) Complex A->B Oxidative Addition (Allylic Substrate) C Nucleophilic Attack B->C Nucleophile D Product Release C->D D->A Reductive Elimination product Product allylic Allylic Substrate nucleophile Nucleophile

Caption: The catalytic cycle for palladium-catalyzed AAA.

Workflow for Decarboxylative Asymmetric Allylic Alkylation (DAAA)

G Workflow for Decarboxylative AAA cluster_0 Reactant cluster_1 Catalyst System cluster_2 Reaction cluster_3 Product Start Allyl Enol Carbonate Reaction Decarboxylative Allylic Alkylation Start->Reaction Catalyst [Pd(0)] / PHOX Ligand Catalyst->Reaction End α-Quaternary Ketone Reaction->End - CO2

Caption: The process of decarboxylative asymmetric allylic alkylation.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with Phenol Oxazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of phenol oxazoline ligands in copper-catalyzed reactions. These versatile ligands have demonstrated significant efficacy in a range of asymmetric transformations, offering high yields and enantioselectivities. The following sections detail key reactions, present quantitative data for easy comparison, and provide step-by-step experimental protocols.

Introduction to this compound Ligands in Copper Catalysis

Chiral oxazoline-containing ligands are a privileged class in asymmetric catalysis due to their modular nature, ready accessibility, and the high levels of stereocontrol they impart in a variety of metal-catalyzed transformations.[1][2] When coordinated with copper, these ligands form active catalysts for numerous important reactions, including carbon-carbon and carbon-heteroatom bond formations. The phenol moiety in some of these ligands can play a crucial role in catalyst activity and selectivity. Copper(II) complexes with bis(oxazoline) ligands often adopt a distorted square planar or square pyramidal geometry, which is key to inducing asymmetry.

Key Applications and Reaction Data

Copper catalysts bearing this compound and related oxazoline ligands are effective in a variety of enantioselective reactions. Below is a summary of prominent applications with representative data.

Enantioselective Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. Copper-bis(oxazoline) complexes have been identified as highly effective catalysts for the enantioselective variant of this reaction.[3][4] A weakly Lewis acidic copper(II) center in conjunction with the chiral ligand facilitates the deprotonation of the nitroalkane and controls the facial selectivity of the subsequent addition to an aldehyde.[3][4]

Table 1: Copper-Catalyzed Enantioselective Henry Reaction Data [3][4]

EntryAldehydeLigandCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1BenzaldehydeIndabox5EtOH249592
24-NitrobenzaldehydeIndabox5EtOH249494
32-NaphthaldehydeIndabox5EtOH489193
4CyclohexanecarboxaldehydeIndabox5EtOH488987
5PivalaldehydeIndabox5EtOH728588
Carbon-Oxygen (C-O) Cross-Coupling Reactions

The formation of diaryl ethers via C-O cross-coupling is a fundamental transformation in organic synthesis. Copper-catalyzed protocols, often referred to as Ullmann-type couplings, have been significantly improved by the development of effective ligand systems. While a broad range of ligands are used, the principles are applicable to systems where oxazoline-type ligands could be employed. Recent advancements have focused on using (hetero)aryl chlorides as coupling partners due to their lower cost and wider availability.[5]

Table 2: Copper-Catalyzed C-O Cross-Coupling of (Hetero)aryl Chlorides with Phenols [5][6]

EntryAryl ChloridePhenolLigandCatalyst SystemBaseTemperature (°C)Yield (%)
14-ChlorotoluenePhenolOxalohydrazide (L4)CuBr (5 mol%)K₃PO₄12095
22-Chloropyridine4-MethoxyphenolOxalohydrazide (L4)CuBr (5 mol%)K₃PO₄12088
34-ChloroacetophenonePhenolN-(9H-carbazol-9-yl)picolinamide (L5)CuSO₄ (1 mol%)K₃PO₄12092
41-Chloro-4-nitrobenzene3,5-DimethylphenolN-(9H-carbazol-9-yl)picolinamide (L5)CuSO₄ (1 mol%)K₃PO₄12085

Experimental Protocols

General Protocol for Enantioselective Henry Reaction

This protocol is adapted from the work of Evans and co-workers on the copper acetate-bis(oxazoline)-catalyzed enantioselective Henry reaction.[3][4]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) ligand (e.g., Indabox)

  • Aldehyde

  • Nitromethane

  • Anhydrous ethanol (EtOH)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried screw-capped vial equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (e.g., 0.055 mmol) and the chiral bis(oxazoline) ligand (e.g., 0.050 mmol).

  • Purge the vial with an inert atmosphere (N₂ or Ar).

  • Add anhydrous ethanol (e.g., 1.0 M solution with respect to the aldehyde).

  • Stir the mixture at room temperature for 1 hour to allow for catalyst formation.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Add nitromethane (e.g., 10 equiv., 10 mmol).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the time specified (typically 24-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for C-O Cross-Coupling of Aryl Chlorides with Phenols

This protocol is a generalized procedure based on recent developments in copper-catalyzed C-O coupling reactions.[5][7]

Materials:

  • Copper salt (e.g., CuBr or CuSO₄)

  • Ligand (e.g., Oxalohydrazide or N-(9H-carbazol-9-yl)picolinamide)

  • Aryl chloride

  • Phenol

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., DMSO or Toluene)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper salt (e.g., 1-5 mol%), the ligand (e.g., 2-10 mol%), and the base (e.g., 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the aryl chloride (1.0 mmol) and the phenol (1.2-1.5 equiv.).

  • Add the solvent (e.g., 0.5-1.0 M solution with respect to the aryl chloride).

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for the required time (typically 24 hours).

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the copper-catalyzed enantioselective Henry reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Cu(II) Salt & Ligand B Add Anhydrous Solvent A->B C Stir under Inert Atmosphere B->C D Add Aldehyde C->D Catalyst Solution E Add Nitroalkane D->E F Stir at Controlled Temperature E->F G Quench & Concentrate F->G Reaction Mixture H Column Chromatography G->H I Characterize Product H->I

Caption: General experimental workflow for a copper-catalyzed reaction.

Henry_Reaction_Mechanism catalyst [Cu(II)(box)]²⁺ Catalyst intermediate2 Coordinated Aldehyde catalyst->intermediate2 + RCHO nitroalkane R'CH₂NO₂ intermediate1 Nitronate Intermediate nitroalkane->intermediate1 + Base base Base (e.g., Acetate) aldehyde RCHO product_complex Product-Catalyst Complex intermediate1->product_complex Nucleophilic Attack intermediate2->product_complex product_complex->catalyst - Product product β-Nitro Alcohol Product product_complex->product

Caption: Plausible catalytic cycle for the Cu-catalyzed Henry reaction.

References

Application of Phosphino-Phenol Oxazoline (PHOX) Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphino-phenol oxazoline (PHOX) ligands are a class of privileged chiral ligands widely employed in asymmetric catalysis. Their modular structure, featuring a chiral oxazoline ring and a phosphine moiety, allows for the fine-tuning of steric and electronic properties, leading to high enantioselectivities in a variety of metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for the synthesis and use of PHOX ligands in key catalytic reactions.

Ligand Synthesis: (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-t-BuPHOX)

The synthesis of (S)-t-BuPHOX, a commonly used PHOX ligand, is a multi-step process starting from the readily available amino acid, L-tert-leucine.

Synthetic Workflow for (S)-t-BuPHOX```dot

G

Caption: General workflow for Pd-catalyzed AAA.

This protocol is a representative example of a palladium-catalyzed asymmetric allylic alkylation.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂

  • (S)-t-BuPHOX ligand

  • Racemic 1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and (S)-t-BuPHOX (2.5 mol%).

  • Anhydrous toluene is added, and the mixture is stirred for 30 minutes at room temperature.

  • Racemic 1,3-diphenyl-2-propenyl acetate (1.0 equiv) and dimethyl malonate (3.0 equiv) are added.

  • BSA (3.0 equiv) and KOAc (0.1 equiv) are added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Iridium-Catalyzed Asymmetric Hydrogenation

Cationic iridium-PHOX complexes are excellent catalysts for the enantioselective hydrogenation of unfunctionalized and minimally functionalized olefins.

[1]##### Quantitative Data for Ir-Catalyzed Asymmetric Hydrogenation

Ligand Substrate Yield (%) ee (%) Reference

| Ir-PHOX based phosphite-oxazoline | Cyclic β-enamides | High | up to 99 | |[2] | Threonine-derived P-stereogenic ligand | 2,3-diarylallyl amines | High | up to 99 | |[3] | O-SIPHOX | 1-methylene-tetrahydro-benzo[d]azepin-2-ones | up to 99 | up to 99 | |[4]

G cluster_hydro Ir-Catalyzed Asymmetric Hydrogenation prepare_catalyst Prepare Ir-PHOX catalyst solution add_substrate Add olefin substrate prepare_catalyst->add_substrate hydrogenate Pressurize with H2 and stir add_substrate->hydrogenate workup Depressurize, concentrate, and purify hydrogenate->workup product Enantioenriched alkane workup->product

Caption: General workflow for Ir-catalyzed hydrogenation.

This protocol outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation.

Materials:

  • [Ir(COD)Cl]₂

  • PHOX ligand

  • NaBArF

  • Olefin substrate

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen gas

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the PHOX ligand (1.1 mol%).

  • Anhydrous DCM is added, and the mixture is stirred for 30 minutes.

  • NaBArF (1.0 mol%) is added, and the mixture is stirred for another 30 minutes to generate the active cationic catalyst.

  • The olefin substrate (1.0 equiv) is added to the catalyst solution.

  • The Schlenk tube is placed in an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure.

  • The reaction is stirred at the specified temperature until complete conversion is observed (monitored by GC or NMR).

  • The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Asymmetric Heck Reaction

Palladium complexes of PHOX ligands are also effective catalysts for the asymmetric Heck reaction, enabling the enantioselective synthesis of products with high regioselectivity, often avoiding double bond isomerization.

[1]##### Quantitative Data for Asymmetric Heck Reaction

Ligand Substrate 1 Substrate 2 Yield (%) ee (%) Reference

| (S)-t-Bu-PHOX | 2,3-dihydrofuran | Phenyl triflate | - | 96 | |[5] | Cyclopropane-based PHOX | 2,3-dihydrofuran | Aryl triflates | High | High | |[6]

G cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 PdII_complex [Ar-Pd(II)-X]L2 Pd0->PdII_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pi_complex π-complex PdII_complex->pi_complex + Alkene - L alkene_coordination Alkene Coordination sigma_complex σ-alkyl-Pd(II) complex pi_complex->sigma_complex migratory_insertion Migratory Insertion product_release Alkene Product Release sigma_complex->product_release beta_hydride_elimination β-Hydride Elimination product_release->Pd0 Base, - HX reductive_elimination Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

This protocol provides a general procedure for the PHOX-catalyzed asymmetric Heck reaction.

Materials:

  • Pd(OAc)₂

  • PHOX ligand

  • 2,3-dihydrofuran

  • Phenyl triflate

  • Proton sponge (1,8-bis(dimethylamino)naphthalene)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%) and the PHOX ligand (4 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

  • 2,3-dihydrofuran (3.0 equiv) and phenyl triflate (1.0 equiv) are added to the catalyst solution.

  • Proton sponge (1.2 equiv) is added as the base.

  • The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed (monitored by GC).

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The product is purified by column chromatography.

These protocols and application notes provide a starting point for researchers interested in utilizing the powerful capabilities of PHOX ligands in asymmetric catalysis. The modularity of these ligands allows for further optimization for specific substrates and reactions, paving the way for the development of novel and efficient synthetic methodologies.

References

Synthesis and Application of Poly(2-(4-hydroxyphenyl)-2-oxazoline): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of poly(2-(4-hydroxyphenyl)-2-oxazoline), a functional polymer with significant potential in biomedical applications, particularly in the field of drug delivery. The presence of the phenolic hydroxyl group on each repeating unit offers a versatile handle for conjugation, modification, and imparting specific functionalities to the polymer, making it an attractive candidate for the development of advanced therapeutic systems.

Introduction

Poly(2-oxazoline)s (POx) are a class of polymers that have garnered considerable attention as alternatives to poly(ethylene glycol) (PEG) in biomedical applications due to their excellent biocompatibility, low immunogenicity, and tunable properties.[1] The living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[2][3] Poly(2-(4-hydroxyphenyl)-2-oxazoline) (PHPOx) is a particularly interesting member of the POx family, as the phenolic side chains provide reactive sites for various applications, including drug conjugation and the development of antioxidant materials.

Synthesis of Poly(2-(4-hydroxyphenyl)-2-oxazoline)

The synthesis of PHPOx is typically achieved through a two-step process: the CROP of a protected monomer, 2-(4-methoxyphenyl)-2-oxazoline, followed by the deprotection of the methoxy group to yield the desired phenolic hydroxyl group. This strategy is necessary because the free hydroxyl group can interfere with the cationic polymerization process.[2]

Experimental Protocol: Synthesis of Poly(2-(4-methoxyphenyl)-2-oxazoline)

This protocol describes the synthesis of poly(2-(4-methoxyphenyl)-2-oxazoline) via microwave-assisted CROP.

Materials:

  • 2-(4-Methoxyphenyl)-2-oxazoline (monomer)

  • Methyl tosylate (initiator)

  • Acetonitrile (anhydrous)

  • Methanol (terminating agent)

  • Diethyl ether (for precipitation)

  • Microwave reactor vials (sealed)

  • Magnetic stirrer

Procedure:

  • In a flame-dried and argon-purged microwave reactor vial, dissolve the desired amount of 2-(4-methoxyphenyl)-2-oxazoline monomer in anhydrous acetonitrile to achieve a specific concentration (e.g., 2 M).

  • Add the calculated amount of methyl tosylate initiator to achieve the target degree of polymerization.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 140°C) and maintain for a specified time (e.g., 30-60 minutes) with stirring.

  • After the polymerization is complete, cool the vial to room temperature.

  • Terminate the polymerization by adding an excess of methanol and stirring for several hours.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.

  • Characterize the resulting poly(2-(4-methoxyphenyl)-2-oxazoline) for its molecular weight and polydispersity index (PDI) using techniques such as gel permeation chromatography (GPC).

Experimental Protocol: Deprotection to Poly(2-(4-hydroxyphenyl)-2-oxazoline)

This protocol outlines the demethylation of poly(2-(4-methoxyphenyl)-2-oxazoline) to obtain PHPOx.

Materials:

  • Poly(2-(4-methoxyphenyl)-2-oxazoline)

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Dichloromethane (anhydrous)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the poly(2-(4-methoxyphenyl)-2-oxazoline) in anhydrous dichloromethane in a flame-dried, argon-purged flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of BBr₃ in dichloromethane dropwise to the polymer solution with constant stirring. The molar ratio of BBr₃ to methoxy groups should be in excess (e.g., 2:1).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by slowly adding methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude product in a minimal amount of methanol and neutralize with a saturated sodium bicarbonate solution.

  • Purify the polymer by dialysis against deionized water for 2-3 days, changing the water frequently.

  • Lyophilize the dialyzed solution to obtain the final poly(2-(4-hydroxyphenyl)-2-oxazoline) product.

  • Confirm the successful deprotection by spectroscopic methods such as ¹H NMR (disappearance of the methoxy signal) and FTIR (appearance of a broad hydroxyl peak).

Applications in Drug Delivery

The phenolic hydroxyl groups of PHPOx serve as versatile points for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes. This functionality allows for the creation of sophisticated drug delivery systems with enhanced efficacy and reduced side effects.

Drug-Polymer Conjugates

PHPOx can be used to form prodrugs by conjugating drugs via linkages that are stable in circulation but cleavable at the target site (e.g., pH-sensitive or enzyme-labile linkers). This approach can improve the pharmacokinetic profile of the parent drug, increase its solubility, and provide targeted delivery. For instance, anticancer drugs can be attached to PHPOx to improve their tumor accumulation through the enhanced permeability and retention (EPR) effect.

Table 1: Representative Data for Poly(2-oxazoline)-Drug Conjugates

Polymer SystemDrugDrug Loading (wt%)Release ConditionReference (for similar systems)
PEtOx-DOXDoxorubicin5-15pH 5.5 (hydrazone linkage)[4]
P(MeOx-b-BuOx)Paclitaxel~25Sustained release[5]
PnPrOx matrixMetformin HClup to 70Sustained release[6][7]

Note: The data presented are representative values from studies on other poly(2-oxazoline) systems and are intended to provide a general indication of the potential of PHPOx-drug conjugates.

Micellar Drug Delivery

Amphiphilic block copolymers containing a hydrophilic PHPOx block and a hydrophobic block (e.g., poly(ε-caprolactone) or a hydrophobic poly(2-oxazoline)) can self-assemble into micelles in an aqueous environment. These micelles can encapsulate hydrophobic drugs within their core, thereby increasing their aqueous solubility and stability. The phenolic groups on the corona of the micelles can be further functionalized for targeted delivery.[2]

Table 2: Properties of Drug-Loaded Poly(2-oxazoline) Micelles

Polymer ArchitectureEncapsulated DrugMicelle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference (for similar systems)
PMeOx-b-PBuOxDexamethasone50-1005-15> 80[8]
PEtOx-b-PLADoxorubicin80-150~10> 70[2]
PMeOx-grad-PPhOxLosartan13-9620-50> 90[9]

Note: This table provides example data from various poly(2-oxazoline) micellar systems to illustrate the typical range of properties.

Experimental Protocols for Application

Protocol: Conjugation of a Carboxylic Acid-Containing Drug to PHPOx

This protocol describes a general method for conjugating a drug with a carboxylic acid group to the phenolic hydroxyl groups of PHPOx using esterification.

Materials:

  • Poly(2-(4-hydroxyphenyl)-2-oxazoline) (PHPOx)

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Dissolve PHPOx and the carboxylic acid-containing drug in anhydrous DMF.

  • Add DMAP (catalytic amount) to the solution.

  • Add DCC in a slight molar excess to the carboxylic acid groups.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Remove the precipitated dicyclohexylurea (DCU) by filtration.

  • Purify the drug-polymer conjugate by dialysis against an appropriate solvent to remove unreacted drug and coupling agents.

  • Lyophilize the purified solution to obtain the PHPOx-drug conjugate.

  • Determine the drug loading content using UV-Vis spectroscopy or ¹H NMR.

Protocol: In Vitro Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxicity of PHPOx and its drug conjugates using a standard MTT assay.[10][11]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • PHPOx and PHPOx-drug conjugate solutions of varying concentrations

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the PHPOx polymer, the free drug, and the PHPOx-drug conjugate. Include untreated cells as a negative control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Table 3: Representative Cytotoxicity Data for Poly(2-oxazoline) Formulations

Cell LineFormulationIC50 (µg/mL)Reference (for similar systems)
HeLaFree Doxorubicin~1-5[2]
HeLaPEtOx-DOX conjugate~10-50[4]
MCF-7Empty P(MeOx-b-BuOx) micelles> 1000[1]

Note: IC50 values are highly dependent on the cell line, drug, and polymer characteristics. The data provided are for illustrative purposes.

Visualizations

Synthesis Pathway

Synthesis_Pathway Monomer 2-(4-Methoxyphenyl)-2-oxazoline Polymer_Protected Poly(2-(4-methoxyphenyl)-2-oxazoline) Monomer->Polymer_Protected CROP (Microwave, Acetonitrile) Initiator Methyl Tosylate Initiator->Polymer_Protected Deprotection BBr3 DCM Polymer_Protected->Deprotection Polymer_Final Poly(2-(4-hydroxyphenyl)-2-oxazoline) Deprotection->Polymer_Final

Caption: Synthesis of poly(2-(4-hydroxyphenyl)-2-oxazoline).

Drug Conjugation Workflow

Drug_Conjugation_Workflow cluster_reactants Reactants PHPOx PHPOx Coupling DCC, DMAP DMF PHPOx->Coupling Drug Drug-COOH Drug->Coupling Conjugate_Crude Crude PHPOx-Drug Conjugate Coupling->Conjugate_Crude Purification Dialysis Conjugate_Crude->Purification Conjugate_Pure Purified PHPOx-Drug Conjugate Purification->Conjugate_Pure Characterization UV-Vis, NMR Conjugate_Pure->Characterization

Caption: Workflow for drug conjugation to PHPOx.

Micellar Drug Delivery Signaling Pathway

Micellar_Drug_Delivery cluster_formulation Formulation cluster_delivery Cellular Delivery Amphiphile Amphiphilic PHPOx Block Copolymer SelfAssembly Self-Assembly (Aqueous Solution) Amphiphile->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Endocytosis Endocytosis Micelle->Endocytosis Uptake by Cancer Cell Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Target Intracellular Target DrugRelease->Target Therapeutic Effect

Caption: Micellar drug delivery and cellular uptake.

References

Application Notes and Protocols for Phenol Oxazoline-Based Polymers in Biomedical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenol-Functionalized Poly(2-oxazolines)

Poly(2-oxazolines) (POx) have emerged as a highly versatile class of polymers for biomedical applications, often considered a compelling alternative to poly(ethylene glycol) (PEG).[1] Their pseudo-polypeptide structure imparts excellent biocompatibility, stability, and "stealth" properties that reduce immune recognition.[1][2] The living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for precise control over polymer architecture, including the synthesis of well-defined block copolymers ideal for forming drug delivery vehicles like micelles.[1][3]

The incorporation of phenol moieties, for instance, by using monomers like 2-(p-hydroxyphenyl)-2-oxazoline, introduces significant advantages:

  • Antioxidant Properties: The phenolic group can act as a radical scavenger, protecting encapsulated drugs and healthy tissues from oxidative stress.

  • Reactive Handle: The hydroxyl group serves as a convenient point for post-polymerization modification, allowing for the conjugation of targeting ligands, imaging agents, or other functional molecules.

  • Enhanced Drug Interaction: The aromatic and hydrogen-bonding capabilities of the phenol group can enhance the loading of specific therapeutic agents through π-π stacking and hydrogen bond interactions.

These application notes provide detailed protocols for the synthesis of phenol-containing POx, their formulation into drug-loaded nanoparticles, and methods for their characterization. Quantitative data from well-studied analogous POx systems are provided as a benchmark for performance evaluation.

Experimental Protocols

Protocol for Monomer Synthesis: 2-(p-hydroxyphenyl)-2-oxazoline

This protocol describes the synthesis of the key monomer required for creating phenol-functionalized poly(2-oxazolines). The procedure is based on the reaction of N-(2-hydroxyethyl)-p-hydroxybenzamide with thionyl chloride.[4]

Materials:

  • N-(2-hydroxyethyl)-p-hydroxybenzamide

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • 5% Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Prepare a slurry of 18.0 g (0.1 moles) of N-(2-hydroxyethyl)-p-hydroxybenzamide in 100 ml of ethyl acetate in a reaction vessel.

  • Slowly add a solution of 23.8 g (0.2 moles) of thionyl chloride in 25 ml of ethyl acetate to the slurry. Maintain the reaction temperature below 50°C during the addition.

  • Stir the mixture at room temperature for 2 hours. A precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Dissolve the collected precipitate in 200 ml of water.

  • Neutralize the solution with a 5% sodium hydroxide solution until a white precipitate forms.

  • Collect the white precipitate by vacuum filtration.

  • Dry the product in a vacuum oven at approximately 70°C overnight.

  • The final product, 2-(p-hydroxyphenyl)-2-oxazoline, can be identified by NMR and IR spectroscopy. An expected yield is approximately 87%.[4]

Protocol for Polymer Synthesis: Amphiphilic Block Copolymers via CROP

This protocol details the synthesis of an amphiphilic diblock copolymer, such as poly(2-methyl-2-oxazoline)-b-poly(2-(p-hydroxyphenyl)-2-oxazoline), using living cationic ring-opening polymerization (CROP). The phenolic hydroxyl group must be protected (e.g., as a benzyl ether) prior to polymerization and deprotected afterward.

Materials:

  • Initiator (e.g., Methyl tosylate)

  • 2-methyl-2-oxazoline (MeOx), freshly distilled

  • Protected phenol-oxazoline monomer (e.g., 2-(p-benzyloxyphenyl)-2-oxazoline)

  • Acetonitrile (dry)

  • Terminating agent (e.g., piperidine or methanolic KOH)

  • For deprotection: Palladium on carbon (Pd/C), Hydrogen (H₂) gas, appropriate solvent (e.g., THF/Methanol).

Procedure:

  • Polymerization of the First Block (Hydrophilic):

    • Under an inert atmosphere (Argon or Nitrogen), add dry acetonitrile to a flame-dried Schlenk flask.

    • Add the initiator (e.g., methyl tosylate) followed by the 2-methyl-2-oxazoline monomer.

    • Heat the reaction mixture (e.g., to 80°C) and stir. Monitor the reaction progress by ¹H NMR until monomer conversion is complete.[5]

  • Polymerization of the Second Block (Phenol-Functionalized):

    • Once the first block is fully polymerized, add the protected phenol-oxazoline monomer to the living polymer solution.

    • Continue to heat and stir the reaction mixture. Again, monitor for complete monomer conversion.

  • Termination:

    • Cool the reaction to room temperature.

    • Add the terminating agent (e.g., piperidine) and stir overnight to terminate the polymerization.[3]

  • Purification and Deprotection:

    • Precipitate the polymer in a non-solvent like cold diethyl ether and dry under vacuum.

    • Dissolve the protected polymer in a suitable solvent. Add Pd/C catalyst.

    • Subject the mixture to hydrogenation to cleave the benzyl protecting group.

    • Filter the catalyst and recover the final phenol-functionalized polymer by precipitation.

  • Characterization: Confirm the structure, molecular weight, and dispersity of the final polymer using ¹H NMR and Size Exclusion Chromatography (SEC).

Protocol for Nanoparticle Formulation: Drug Loading via Thin-Film Hydration

This method is widely used for the self-assembly of amphiphilic block copolymers into drug-loaded micelles.[6]

Materials:

  • Phenol oxazoline-based amphiphilic block copolymer.

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin).

  • Organic solvent (e.g., ethanol, acetonitrile) capable of dissolving both polymer and drug.

  • Aqueous buffer (e.g., saline, PBS pH 7.4).

Procedure:

  • Dissolution: Dissolve a predetermined amount of the polymer and the hydrophobic drug in a common organic solvent in a round-bottom flask or vial. A polymer-to-drug weight ratio of 10:1 to 10:4 is a good starting point.[6]

  • Film Formation: Remove the solvent using a rotary evaporator or by blowing a stream of nitrogen gas over the solution, possibly with gentle heating (e.g., 40-50°C).[6] This will form a thin, clear polymer-drug film on the wall of the vessel.

  • Hydration: Add a pre-warmed aqueous buffer to the vessel. Agitate the mixture (e.g., by vortexing or shaking) to hydrate the film. This process leads to the spontaneous self-assembly of the polymer chains into micelles, encapsulating the drug within their hydrophobic cores.[6]

  • Purification: Centrifuge the resulting micellar solution (e.g., at 10,000 x g for 3 minutes) to pellet any unencapsulated, precipitated drug.[6]

  • Sterilization: For biological applications, filter the final micellar solution through a 0.22 µm syringe filter.

Protocol for Nanoparticle Characterization

1. Size, Dispersity, and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the micelle solution (e.g., 10-fold) in the appropriate buffer.[6] Analyze using a DLS instrument to determine the Z-average hydrodynamic diameter and Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse population. Use the same instrument to measure the zeta potential, which indicates surface charge and colloidal stability.

2. Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Disrupt a known volume of the micellar solution by adding a large excess of a suitable organic solvent (e.g., acetonitrile/water mixture) to release the encapsulated drug.[7]

    • Quantify the drug concentration using a pre-established calibration curve for the drug via HPLC or UV-Vis.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of polymer + loaded drug) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100

3. In Vitro Drug Release:

  • Method: Dialysis Method.[8]

  • Procedure:

    • Place a known volume and concentration of the drug-loaded micelle solution into a dialysis bag with a molecular weight cutoff (MWCO) significantly lower than the polymer's molecular weight (e.g., 3.5 kDa).[7]

    • Submerge the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0 to simulate tumor microenvironments) at 37°C with constant stirring.

    • At predetermined time points, withdraw samples from the external buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the amount of released drug in the samples using HPLC or UV-Vis.

Visualized Workflows and Pathways

Monomer_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_end Final Product A N-(2-hydroxyethyl) -p-hydroxybenzamide C 1. Mix in Ethyl Acetate (Temp < 50°C) A->C B Thionyl Chloride (SOCl₂) B->C D 2. Stir at RT (2 hrs) C->D E 3. Filter Precipitate D->E F 4. Dissolve in Water E->F G 5. Neutralize with NaOH F->G H 6. Filter & Dry G->H I 2-(p-hydroxyphenyl) -2-oxazoline H->I

Caption: Synthesis workflow for 2-(p-hydroxyphenyl)-2-oxazoline monomer.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Analysis start 1. CROP of Hydrophilic Monomer (e.g., MeOx) step2 2. Add Phenol-Oxazoline Monomer (Protected) start->step2 step3 3. Terminate & Purify step2->step3 step4 4. Deprotect Phenol Group step3->step4 end_synth Amphiphilic Block Copolymer step4->end_synth form1 5. Dissolve Polymer & Drug in Solvent end_synth->form1 form2 6. Thin-Film Evaporation form1->form2 form3 7. Hydrate with Buffer form2->form3 end_form Drug-Loaded Micelles form3->end_form char1 Size & Zeta Potential (DLS) end_form->char1 char2 Drug Loading (HPLC / UV-Vis) end_form->char2 char3 Morphology (TEM) end_form->char3 char4 In Vitro Release (Dialysis) end_form->char4

Caption: Overall experimental workflow from synthesis to characterization.

Micelle_Action cluster_micelle Drug-Loaded Micelle cluster_environment Tumor Microenvironment (Acidic pH) core Hydrophobic Core + Drug shell Hydrophilic Shell (e.g., PMeOx) with Phenol Groups release Drug Release shell->release Destabilization cell Cancer Cell release->cell Uptake

Caption: Conceptual diagram of drug release from a functionalized micelle.

Application Notes & Representative Data

While quantitative data for phenol-functionalized POx are still emerging, performance can be benchmarked against well-characterized amphiphilic POx systems. The data below, derived from copolymers with hydrophobic blocks like poly(2-butyl-2-oxazoline) (PBuOx), demonstrate the high-performance capabilities of the POx platform.[7] It is anticipated that phenol-containing analogues would exhibit comparable drug loading and particle characteristics, with the added benefit of the phenol functionality.

Table 1: Representative Drug Loading and Particle Characteristics of POx Micelles

Data from analogous POx systems used for benchmarking purposes.

DrugPolymer SystemDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Particle Size (nm)PDIRef
SB-T-1214 (Taxoid)PMeOx-PBuOx-PMeOx16 - 46~10015 - 75< 0.2[7]
DocetaxelPMeOx-PBuOx-PMeOx~25> 86~49< 0.2
DoxorubicinPMeOx-P(PhBisOx-cl/co-ButOx)9.2 - 16.561 - 8339 - 550.16 - 0.24
LosartanPMeOx-grad-PPhOxNot specifiedNot specified13 - 96Not specified[2]

PDI: Polydispersity Index; PMeOx: Poly(2-methyl-2-oxazoline); PBuOx: Poly(2-butyl-2-oxazoline); PPhOx: Poly(2-phenyl-2-oxazoline).

Table 2: Representative In Vitro Drug Release from POx-Based Nanocarriers

Data from analogous POx systems used for benchmarking purposes.

DrugPolymer SystemConditionsCumulative Release (Time)Key FindingRef
DoxorubicinPEtOz-PU(SS)-PEtOzpH 5.0 + 10 mM DTT~92% (24 h)Dual pH and reduction sensitivity leads to rapid release.[8]
DoxorubicinPEtOz-PU(SS)-PEtOzpH 7.4~29% (24 h)Stable at physiological pH with minimal premature release.[8]
DoxorubicinPMeOx-P(PhBisOx-cl/co-ButOx)pH 5.2~45% (48 h)Faster release in acidic conditions compared to neutral pH.
DoxorubicinPMeOx-P(PhBisOx-cl/co-ButOx)pH 7.1~20% (48 h)Demonstrates pH-responsive release behavior.

PEtOz: Poly(2-ethyl-2-oxazoline); PU(SS): Polyurethane with disulfide bonds; DTT: Dithiothreitol (reducing agent).

Notes on Application:

  • High Drug Loading: POx-based triblock copolymers are known for their exceptionally high drug loading capacities, often exceeding 20-40 wt% for various hydrophobic drugs.[9][10] This is a significant advantage over many other polymeric micelle systems.

  • Stability: The resulting drug-loaded micelles typically exhibit good colloidal stability and can be stored or lyophilized for long-term use.[6]

  • Stimuli-Responsive Release: While not an intrinsic property of the phenol group itself, the polymer backbone can be designed to be responsive to stimuli like pH. As shown in Table 2, drug release is often accelerated in acidic environments mimicking endosomes or the tumor microenvironment.[3][8]

  • Safety: Numerous studies have confirmed that POx polymers are well-tolerated and exhibit low cytotoxicity, making them suitable for in vivo applications.[3]

References

Application Notes and Protocols for Phenol-Oxazoline Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed enantioselective intermolecular coupling of phenols and allylic alcohols. This reaction utilizes a chiral pyridine-oxazoline (PyrOx) ligated palladium catalyst to achieve the synthesis of β-aryloxycarbonyl compounds, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

The development of efficient and stereoselective methods for the formation of C-O bonds is a significant goal in modern organic synthesis. Phenol-oxazoline mediated cross-coupling reactions have emerged as a powerful tool for the asymmetric synthesis of aryloxy compounds. The use of chiral oxazoline-containing ligands allows for high levels of enantiocontrol in the formation of new stereocenters. This document details the experimental setup for a palladium-catalyzed reaction between phenols and allylic alcohols, providing researchers with the necessary information to replicate and adapt this methodology for their specific needs.

Data Presentation

The following tables summarize the optimization of reaction conditions and the substrate scope for the palladium-catalyzed coupling of phenols with allylic alcohols.

Table 1: Optimization of Reaction Conditions for the Coupling of Phenol with trans-2-Penten-1-ol [1]

EntryLigandBaseOxidantSolventTemp (°C)Yield (%)er
1L-2-BQDCE504187:13
2L-2Ca(OH)₂BQDCE505588:12
3L-2MgOBQDCE505287:13
4L-2Ca(OH)₂Ag₂ODCE504586:14
5L-2Ca(OH)₂O₂DCE502585:15
6 L-3 Ca(OH)₂ BQ α,α,α-Trifluorotoluene 50 68 93:7
7L-3Ca(OH)₂BQα,α,α-Trifluorotoluene103493:7

Reaction conditions: Phenol (0.2 mmol), trans-2-penten-1-ol (1.5 equiv.), Pd(OTs)₂(MeCN)₂ (10 mol%), Ligand (12 mol%), Base (2.0 equiv.), Oxidant (1.0 equiv.), Solvent (0.1 M), 18 h. Yields were determined by ¹H NMR using an internal standard. Enantiomeric ratios (er) were determined by HPLC after reduction to the corresponding alcohol. BQ = Benzoquinone, DCE = 1,2-dichloroethane.[1]

Table 2: Substrate Scope of Phenols in the Coupling with trans-2-Penten-1-ol [1]

EntryPhenolProductYield (%)er
1Phenol3a 68 (61)93:7
24-Fluorophenol3n 7594:6
34-Chlorophenol3o 6994:6
44-Bromophenol3p 5794:6
54-(Trifluoromethyl)phenol3q 5393:7
64-(Trifluoromethoxy)phenol3r 3894:6
74-(Benzyloxy)phenol3s 7693:7
82-Methylphenol3t 4191:9
94-tert-Butylphenol3u 7894:6
104-Phenylphenol3v 7194:6
113-Methyl-4-propylphenol3w 8094:6
123-Acetylphenol3x 5590:10

Reaction conditions: Phenol (0.2 mmol), trans-2-penten-1-ol (0.3 mmol), Pd(OTs)₂(MeCN)₂ (10 mol%), L-3 (12 mol%), Ca(OH)₂ (0.4 mmol), BQ (0.2 mmol), α,α,α-trifluorotoluene (2.0 mL), 50 °C, 18 h. Isolated yields are in parentheses. Enantiomeric ratios were determined by chiral HPLC analysis of the corresponding alcohol derivatives.[1]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols[1]

Materials:

  • Palladium(II) bis(acetonitrile) ditosylate [Pd(OTs)₂(MeCN)₂]

  • Chiral Pyridine-Oxazoline Ligand (e.g., L-3: (S)-2-(2-Diphenylphosphinophenyl)-4-tert-butyl-4,5-dihydrooxazole)

  • Phenol substrate

  • Allylic alcohol substrate

  • Calcium hydroxide (Ca(OH)₂)

  • 1,4-Benzoquinone (BQ)

  • α,α,α-Trifluorotoluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or similar)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OTs)₂(MeCN)₂ (10 mol%) and the chiral pyridine-oxazoline ligand (12 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add α,α,α-trifluorotoluene (to make a 0.1 M solution based on the phenol).

  • Stir the resulting solution at room temperature for 10 minutes.

  • Add the phenol (1.0 equiv.), the allylic alcohol (1.5 equiv.), calcium hydroxide (2.0 equiv.), and 1,4-benzoquinone (1.0 equiv.).

  • Seal the Schlenk tube and place it in a preheated heating block at 50 °C.

  • Stir the reaction mixture for 18 hours.

  • After 18 hours, cool the reaction to room temperature.

  • The reaction mixture can be directly filtered through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate), to remove inorganic salts and the catalyst.

  • The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired β-aryloxycarbonyl compound.

  • The enantiomeric ratio of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after reduction of the carbonyl group to the corresponding alcohol for better separation.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed enantioselective coupling of phenols and allylic alcohols.

reaction_mechanism Pd(II)-Ligand Pd(II)-Ligand Pd(II)-Phenoxide Pd(II)-Phenoxide Pd(II)-Ligand->Pd(II)-Phenoxide + Phenol - H₂O Alkene Coordination Alkene Coordination Pd(II)-Phenoxide->Alkene Coordination + Allylic Alcohol Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion syn-Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Release Product Release β-Hydride Elimination->Product Release Product Pd(0) Pd(0) Product Release->Pd(0) Reoxidation Reoxidation Pd(0)->Reoxidation + BQ Reoxidation->Pd(II)-Ligand - BQH₂

Caption: Proposed Catalytic Cycle.

Experimental Workflow

This diagram outlines the general workflow for setting up the phenol-oxazoline mediated cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis Charge_Catalyst Charge Schlenk tube with Pd(OTs)₂(MeCN)₂ and Ligand Inert_Atmosphere Evacuate and backfill with N₂/Ar (3x) Charge_Catalyst->Inert_Atmosphere Add_Solvent Add anhydrous α,α,α-trifluorotoluene Inert_Atmosphere->Add_Solvent Pre-stir Stir for 10 minutes at room temperature Add_Solvent->Pre-stir Add_Reagents Add Phenol, Allylic Alcohol, Ca(OH)₂, and BQ Pre-stir->Add_Reagents Heat Seal tube and heat at 50 °C for 18 h Add_Reagents->Heat Cool Cool to room temperature Heat->Cool Filter Filter through silica gel Cool->Filter Concentrate Remove solvent in vacuo Filter->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Analyze Determine enantiomeric ratio by chiral HPLC Purify->Analyze

Caption: General Experimental Workflow.

Logical Relationship of Reaction Components

This diagram shows the relationship and roles of the key components in the reaction.

logical_relationship Catalyst Pd(OTs)₂(MeCN)₂ Product β-Aryloxycarbonyl Compound Catalyst->Product Ligand Chiral PyrOx Ligand Ligand->Catalyst forms active catalyst Phenol Phenol (Nucleophile) Phenol->Product Allylic_Alcohol Allylic Alcohol (Electrophile) Allylic_Alcohol->Product Base Ca(OH)₂ (Activator) Base->Phenol deprotonates Oxidant Benzoquinone (Reoxidant) Oxidant->Catalyst regenerates

Caption: Key Reaction Components.

References

Synthesis of Phenolic Bis(oxazoline) Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the selective production of enantiomerically pure compounds. Among these, bis(oxazoline) (BOX) ligands have emerged as a class of "privileged" ligands due to their remarkable success in a wide range of enantioselective transformations. This document provides detailed application notes and protocols for the step-by-step synthesis of BOX ligands featuring phenolic substituents, a modification that can enhance catalytic activity and provide a handle for further functionalization.

The introduction of a phenolic hydroxyl group onto the BOX ligand scaffold can influence the ligand's electronic properties and create opportunities for hydrogen bonding interactions with substrates or reagents, potentially leading to improved enantioselectivity in catalytic reactions. Furthermore, the phenolic group can serve as a versatile anchor for immobilization onto solid supports or for the attachment of other functional moieties.

This guide will cover two primary strategies for incorporating phenolic groups into BOX ligands: utilizing a phenol-containing dicarboxylic acid derivative as the bridging unit and employing a chiral amino acid with a phenolic side chain, such as L-tyrosine, as the source of the oxazoline rings.

General Synthetic Strategies

The synthesis of BOX ligands typically follows a two-step sequence:

  • Amide Formation: A chiral β-amino alcohol is coupled with a dicarboxylic acid derivative (e.g., diacid chloride, dinitrile, or diimidate) to form a bis(amide) intermediate.

  • Cyclization: The bis(amide) is then cyclized to form the two oxazoline rings. This is often achieved by dehydration using a variety of reagents, such as thionyl chloride, or by activation of the hydroxyl groups followed by base-mediated ring closure.

The chirality of the final BOX ligand is derived from the enantiomerically pure β-amino alcohol starting material.

Visualization of the Synthetic Workflow

The general workflow for the synthesis of phenolic BOX ligands can be visualized as follows:

G cluster_0 Pathway A: Phenolic Bridge cluster_1 Pathway B: Phenolic Amino Alcohol A1 Phenolic Dicarboxylic Acid Derivative A3 Bis(amide) Intermediate A1->A3 Coupling A2 Chiral Amino Alcohol A2->A3 A4 Phenolic BOX Ligand A3->A4 Cyclization B1 Dicarboxylic Acid Derivative B3 Bis(amide) Intermediate B1->B3 Coupling B2 Chiral Phenolic Amino Alcohol (e.g., from Tyrosine) B2->B3 B4 Phenolic BOX Ligand B3->B4 Cyclization G Start Starting Materials (Phenolic derivative and/or Chiral Amino Alcohol) Amide Bis-amide Formation Start->Amide Cyclization Cyclization to Bis(oxazoline) Amide->Cyclization Purification Purification (Chromatography/Recrystallization) Cyclization->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure Phenolic BOX Ligand Characterization->Final

utilizing phenol oxazoline derivatives as protecting groups in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenol oxazoline (PhOx) derivatives have emerged as a valuable class of protecting groups in modern organic synthesis. Their unique combination of stability under a range of common reaction conditions and their ability to act as ortho-directing groups for carbon-carbon and carbon-heteroatom bond formation makes them particularly attractive for the synthesis of complex molecules. This document provides detailed application notes, experimental protocols, and data to facilitate the effective utilization of PhOx derivatives in research and development.

Introduction to this compound Protecting Groups

The 2-(hydroxyphenyl)-2-oxazoline moiety serves as a robust protecting group for phenols. The oxazoline ring is generally stable to a variety of reagents, including nucleophiles and reducing agents, yet can be removed under specific hydrolytic conditions. A key advantage of this protecting group is its ability to direct lithiation to the ortho position of the phenol, enabling regioselective functionalization of the aromatic ring. This dual functionality as both a protecting and directing group streamlines synthetic routes and enhances overall efficiency.

Data Presentation

Table 1: Synthesis of 2-(p-hydroxyphenyl)-oxazoline
Starting MaterialReagentsSolventTemperatureTimeYieldReference
N-(2-hydroxyethyl)-p-hydroxybenzamideThionyl chlorideEthyl acetate< 50 °C2 h87%[1]
p-hydroxybenzoic acid, 2-aminoethanolTriflic acid (for in-situ amide formation and cyclization)1,2-dichloroethane80 °C12 hGood[2]
Table 2: Stability of the 2-Aryl-2-Oxazoline Moiety

The 2-aryl-2-oxazoline group is stable to a range of conditions, making it a reliable protecting group. While specific quantitative data for the 2-(hydroxyphenyl) derivative is not extensively tabulated in the literature, the stability of the closely related 2-phenyl-2-oxazoline provides a strong indication of its robustness.

Reagent/ConditionStabilityReference
Grignard Reagents (e.g., RMgX)StableGeneral knowledge from protecting group literature.
Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi)Stable at low temperatures (used for ortho-lithiation)[3][4]
Hydride Reducing Agents (e.g., LiAlH4, NaBH4)StableGeneral knowledge from protecting group literature.
Mild Acidic ConditionsGenerally stable, prolonged exposure to strong acid leads to hydrolysis.[1]
Basic Conditions (e.g., NaOH, KOH)Generally stable at room temperature.Hydrolysis can occur under forcing conditions (high temperature, strong base).
Oxidizing Agents (e.g., MnO2, PCC)The oxazoline ring is generally stable.The stability of the rest of the molecule will depend on other functional groups present.
Catalytic Hydrogenation (e.g., H2, Pd/C)StableThe stability of the rest of the molecule will depend on other functional groups present.
Table 3: Ortho-Lithiation of this compound Derivatives and Subsequent Electrophilic Quench

The oxazoline group is a powerful director for ortho-lithiation. For phenols, the hydroxyl group is typically protected (e.g., as a silyl ether or methyl ether) prior to lithiation to prevent deprotonation of the acidic phenol.

SubstrateBase (equiv.)SolventTemperatureElectrophileProductYieldReference
2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazolines-BuLi (1.1)THF-78 °CMeI2-(2-methoxy-6-methylphenyl)-4,4-dimethyl-2-oxazoline95%[5]
2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazolines-BuLi (1.1)THF-78 °CPhCHO2-(2-hydroxy(phenyl)methyl-6-methoxyphenyl)-4,4-dimethyl-2-oxazoline85%[5]
2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazolines-BuLi (1.1)THF-78 °CDMF2-(2-formyl-6-methoxyphenyl)-4,4-dimethyl-2-oxazoline80%[5]
2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazolines-BuLi (1.1)THF-78 °CMeOD2-(3-deuterio-4-methoxyphenyl)-4,4-dimethyl-2-oxazoline>95%[5]
2-phenyl-2-oxazolinen-BuLi/TMEDATHF-78 °CMe3SiCl2-(2-trimethylsilylphenyl)-2-oxazoline92%[3]
2-phenyl-2-oxazolinen-BuLi/TMEDATHF-78 °CI22-(2-iodophenyl)-2-oxazoline85%[3]

Experimental Protocols

Protocol 1: Protection of p-Hydroxybenzoic Acid as 2-(p-hydroxyphenyl)-oxazoline

This protocol is adapted from a literature procedure for the synthesis of 2-(p-hydroxyphenyl)-oxazoline from N-(2-hydroxyethyl)-p-hydroxybenzamide, which can be readily prepared from p-hydroxybenzoic acid and ethanolamine.

Materials:

  • N-(2-hydroxyethyl)-p-hydroxybenzamide

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • 5% Sodium hydroxide solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • To a slurry of 18.0 g (0.1 moles) of N-(2-hydroxyethyl)-p-hydroxybenzamide in 100 ml of ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of 23.80 g (0.2 moles) of thionyl chloride in 25 ml of ethyl acetate.

  • The addition of thionyl chloride should be performed slowly while maintaining the reaction temperature below 50 °C, using an ice bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Dissolve the collected solid in 200 ml of water.

  • Neutralize the solution with a 5% sodium hydroxide solution until a white precipitate forms.

  • Collect the white precipitate by vacuum filtration.

  • Dry the product in a vacuum oven at approximately 70 °C overnight.

  • The final product is 2-(p-hydroxyphenyl)-oxazoline, which can be characterized by NMR and IR spectroscopy. An expected yield of around 87% can be achieved.[1]

Protocol 2: Deprotection of 2-(p-hydroxyphenyl)-oxazoline to p-Hydroxybenzoic Acid

This protocol describes the acidic hydrolysis of the oxazoline ring to regenerate the carboxylic acid functionality.

Materials:

  • 2-(p-hydroxyphenyl)-oxazoline

  • 6M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • 1,4-Dioxane (co-solvent, optional)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Extraction funnel

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 2-(p-hydroxyphenyl)-oxazoline in a suitable volume of 6M HCl or 6M H₂SO₄ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. If solubility is an issue, a co-solvent such as 1,4-dioxane can be added.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms upon cooling, it may be the desired product. Collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, transfer the reaction mixture to an extraction funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-hydroxybenzoic acid.

  • The crude product can be purified by recrystallization from hot water.

Protocol 3: Ortho-Lithiation of a Methoxy-Protected this compound and Quenching with an Electrophile

This protocol details the ortho-functionalization of a phenol derivative where the phenolic hydroxyl group is protected as a methyl ether.

Materials:

  • 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline

  • s-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide, benzaldehyde, DMF)

  • Dry ice/acetone bath

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up an oven-dried Schlenk flask or round-bottom flask with a magnetic stir bar and a septum under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the ortho-lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-3 hours, and then warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to an extraction funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Phenol Protection, Functionalization, and Deprotection

G cluster_protection Protection cluster_functionalization Ortho-Functionalization cluster_deprotection Deprotection Phenol Phenol Derivative PhOx This compound Phenol->PhOx 1. N-(2-hydroxyethyl)amide formation 2. Cyclization (e.g., SOCl₂) OrthoLith ortho-Lithiated Intermediate PhOx->OrthoLith n-BuLi or s-BuLi, THF, -78 °C FuncPhOx Functionalized this compound OrthoLith->FuncPhOx Electrophile (E+) FuncPhenol Functionalized Phenol FuncPhOx->FuncPhenol Acid Hydrolysis (e.g., H₂SO₄, H₂O, Δ)

Caption: Workflow for utilizing phenol oxazolines.

Signaling Pathway for Ortho-Directed Lithiation

G ArylOx Aryl Oxazoline Intermediate Coordinated Intermediate ArylOx->Intermediate BuLi n-Butyllithium BuLi->Intermediate Lithiated ortho-Lithiated Species Intermediate->Lithiated Deprotonation Product ortho-Functionalized Product Lithiated->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: Directed ortho-lithiation mechanism.

Conclusion

This compound derivatives offer a powerful strategy for the protection and regioselective functionalization of phenols. Their stability to a wide range of reagents, coupled with their ability to direct ortho-lithiation, provides a streamlined approach to the synthesis of complex substituted aromatic compounds. The protocols and data presented herein are intended to serve as a practical guide for the successful implementation of this versatile protecting group in organic synthesis.

References

Application Notes and Protocols for the Functionalization of Phenolic Oxazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the phenolic hydroxyl group in chiral oxazoline ligands. Such functionalizations are crucial for fine-tuning the steric and electronic properties of these privileged ligands, thereby influencing their efficacy in asymmetric catalysis, a cornerstone of modern drug development.

Introduction to Phenolic Oxazoline Ligands

Chiral oxazoline ligands containing a phenolic moiety are a versatile class of ligands in asymmetric catalysis. The phenolic hydroxyl group serves as a convenient handle for introducing a wide array of functional groups, allowing for the systematic modification of the ligand's properties. This, in turn, enables the optimization of catalyst performance in various enantioselective transformations, leading to the efficient synthesis of chiral molecules, which are fundamental building blocks for many pharmaceuticals.

Core Functionalization Strategies

The primary methods for functionalizing the phenolic group of oxazoline ligands involve O-alkylation, O-arylation, and O-acylation. Each method offers a distinct way to introduce new steric and electronic features to the ligand framework.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. In the context of phenolic oxazoline ligands, this reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Caption: General workflow for O-alkylation of phenolic oxazoline ligands.

This protocol details the methylation of (S)-2-(2'-hydroxyphenyl)-4-isopropyloxazoline.

  • Preparation: To a solution of (S)-2-(2'-hydroxyphenyl)-4-isopropyloxazoline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired O-methylated ligand.

EntryAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
1Methyl IodideNaHDMFrt12>95
2Benzyl BromideK₂CO₃Acetonitrile80°C2485-95
O-Arylation via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination chemistry can be adapted for the formation of C-O bonds, providing a powerful tool for the O-arylation of phenols. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups onto the phenolic oxygen of the oxazoline ligand.

Caption: General workflow for Buchwald-Hartwig O-arylation.

This protocol describes the coupling of a phenolic oxazoline with an aryl bromide.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Reaction: Add (S)-2-(2'-hydroxyphenyl)-4-isopropyloxazoline (1.0 eq.), 4-bromobenzonitrile (1.2 eq.), and anhydrous toluene. Seal the vial and heat the mixture at 100 °C for 16-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

EntryAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ / XPhosCs₂CO₃Toluene10070-85
22-BromopyridinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11065-80
O-Acylation

O-acylation of the phenolic hydroxyl group introduces an ester functionality, which can significantly alter the electronic properties of the ligand. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Caption: General workflow for O-acylation of phenolic oxazoline ligands.

This protocol provides a method for the acetylation of a phenolic oxazoline.

  • Preparation: To a solution of (S)-2-(2'-hydroxyphenyl)-4-isopropyloxazoline (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography.

EntryAcylating AgentBaseSolventTemperatureTime (h)Yield (%)
1Acetyl ChlorideEt₃NCH₂Cl₂rt4-6>90
2Benzoyl ChloridePyridineCH₂Cl₂rt6-885-95

Application in Asymmetric Catalysis

The functionalized phenolic oxazoline ligands are widely employed in various asymmetric catalytic reactions. The choice of the O-substituent can have a profound impact on the enantioselectivity and activity of the catalyst. For instance, in the palladium-catalyzed asymmetric allylic alkylation (AAA), the steric bulk and electronic nature of the ether or ester group can influence the chiral pocket of the catalyst, leading to improved enantiomeric excess (ee) of the product.

Table of Catalytic Performance
LigandR GroupReactionSubstrateProduct Yield (%)Product ee (%)
L1 -HPd-catalyzed AAA1,3-diphenylallyl acetate9592
L2 -CH₃Pd-catalyzed AAA1,3-diphenylallyl acetate9896
L3 -BnPd-catalyzed AAA1,3-diphenylallyl acetate9695
L4 -C(O)CH₃Pd-catalyzed AAA1,3-diphenylallyl acetate9290

Conclusion

The functionalization of the phenolic group in oxazoline ligands provides a powerful strategy for ligand optimization in asymmetric catalysis. The methods described herein—O-alkylation, O-arylation, and O-acylation—offer versatile and efficient routes to a diverse range of modified ligands. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling the rational design and synthesis of highly effective chiral catalysts.

Application of Phenol Oxazoline (PHOX) Ligands in the Asymmetric Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol oxazoline (PHOX) ligands are a class of privileged chiral P,N-ligands that have found widespread application in asymmetric catalysis. Their modular synthesis allows for facile tuning of steric and electronic properties, making them highly versatile for a range of transition metal-catalyzed reactions. This has been particularly impactful in the field of natural product synthesis, where the construction of complex stereochemical architectures is a paramount challenge. This document provides detailed application notes and protocols for the use of PHOX ligands in the total synthesis of several bioactive natural products, highlighting their efficacy in key stereodefining transformations.

Core Applications and Methodologies

The utility of PHOX ligands in natural product synthesis is prominently demonstrated in palladium-catalyzed asymmetric allylic alkylation (AAA) and its decarboxylative variant (DAAA). These reactions, guided by the chiral PHOX-metal complex, enable the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, often establishing quaternary stereocenters with high fidelity. The following sections detail the application of these methodologies in the synthesis of specific natural products.

Total Synthesis of (-)-Aurantioclavine

(-)-Aurantioclavine is a tricyclic ergot alkaloid whose synthesis showcases the effective use of a PHOX ligand in an intramolecular asymmetric allylic amination to construct a challenging seven-membered azepane ring.

Key Transformation Data
Natural ProductKey ReactionPHOX LigandCatalyst SystemSolventYield (%)ee (%)
(-)-AurantioclavineIntramolecular Allylic Amination(S)-t-BuPHOX[Pd₂(dba)₃], NBu₄ClCH₂Cl₂7795
Experimental Protocol: Intramolecular Asymmetric Allylic Amination

Materials:

  • Allylic carbonate precursor

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • (S)-t-BuPHOX ((S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

  • Tetrabutylammonium chloride (NBu₄Cl)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the allylic carbonate substrate.

  • Add anhydrous dichloromethane to dissolve the substrate.

  • In a separate flask, prepare the catalyst solution by dissolving [Pd₂(dba)₃] and (S)-t-BuPHOX in anhydrous dichloromethane. Stir for 15 minutes at room temperature.

  • Add the catalyst solution to the substrate solution, followed by the addition of NBu₄Cl.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azepane intermediate.

Synthetic Workflow for (-)-Aurantioclavine

G start Starting Material (Allylic Carbonate) key_step Intramolecular Asymmetric Allylic Amination (Pd/(S)-t-BuPHOX) start->key_step intermediate Azepane Intermediate key_step->intermediate elaboration Further Functionalization intermediate->elaboration product (-)-Aurantioclavine elaboration->product

Caption: Overall synthetic strategy for (-)-Aurantioclavine.

Total Synthesis of (-)-Aspidospermidine

The total synthesis of the complex indole alkaloid (-)-aspidospermidine has been achieved using a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of a carbazolone substrate as the key stereodefining step. This reaction efficiently constructs the crucial all-carbon quaternary stereocenter.

Key Transformation Data
Natural ProductKey ReactionPHOX LigandCatalyst SystemYield (%)er
(-)-AspidospermidineDecarboxylative Asymmetric Allylic Alkylation(S)-t-BuPHOX[Pd₂(dba)₃]Highup to 98.5:1.5
Experimental Protocol: Decarboxylative Asymmetric Allylic Alkylation

Materials:

  • Carbazolone allylic enol carbonate precursor

  • [Pd₂(dba)₃]

  • (S)-t-BuPHOX

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox, charge a flame-dried vial with [Pd₂(dba)₃] and (S)-t-BuPHOX.

  • Add anhydrous solvent and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Add a solution of the carbazolone allylic enol carbonate in the same anhydrous solvent.

  • Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by silica gel chromatography to yield the enantioenriched tricyclic intermediate.

DAAA Catalytic Cycle

G pd0 Pd(0)-PHOX substrate Allylic Enol Carbonate pi_allyl π-Allyl Pd(II) Intermediate substrate->pi_allyl Oxidative Addition pd_enolate Pd(II) Enolate pi_allyl->pd_enolate Decarboxylation decarboxylation Decarboxylation (-CO₂) product Quaternary Stereocenter Product pd_enolate->product Reductive Elimination reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration

Caption: Mechanism of the Pd-catalyzed DAAA reaction.

Total Synthesis of (-)-Cyanthiwigin F

The synthesis of the marine diterpenoid (-)-cyanthiwigin F features a remarkable double stereoablative enantioselective alkylation of a bis(β-ketoester). This key step, catalyzed by a palladium-PHOX complex, converts a mixture of racemic and meso diastereomers into a single enantioenriched product, installing two quaternary stereocenters with high selectivity.[1]

Key Transformation Data
Natural ProductKey ReactionPHOX LigandCatalyst SystemYield (%)dree (%) (major)
(-)-Cyanthiwigin FDouble Stereoablative Enantioselective Alkylation(S)-t-BuPHOX[Pd(dmdba)₂]784.4:199
Experimental Protocol: Double Stereoablative Enantioselective Alkylation

Materials:

  • Bis(β-ketoester) substrate (as a mixture of diastereomers)

  • [Pd(dmdba)₂] (bis(3,5-dimethoxybenzylidene)acetone palladium(0))

  • (S)-t-BuPHOX

  • Anhydrous ethyl acetate (EtOAc)

Procedure:

  • To a solution of the bis(β-ketoester) in anhydrous ethyl acetate is added the [Pd(dmdba)₂] catalyst and the (S)-t-BuPHOX ligand.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired diketone as a mixture of diastereomers, with the major diastereomer being highly enantioenriched.[2]

Synthetic Workflow for (-)-Cyanthiwigin F

G start Bis(β-ketoester) (diastereomeric mixture) key_step Double Stereoablative Enantioselective Alkylation (Pd/(S)-t-BuPHOX) start->key_step diketone Enantioenriched Diketone key_step->diketone elaboration Multi-step Elaboration diketone->elaboration product (-)-Cyanthiwigin F elaboration->product

Caption: Synthetic route to (-)-Cyanthiwigin F.

Synthesis of the Ineleganolide Core

The construction of the complex polycyclic core of the norditerpenoid ineleganolide was facilitated by a palladium-catalyzed enantioselective allylic alkylation. This reaction was employed to stereoselectively form a key chiral tertiary ether, a crucial building block for the subsequent assembly of the intricate molecular framework.

Key Transformation Data
ProductKey ReactionPHOX LigandCatalyst SystemYield (%)ee (%)
Ineleganolide CoreEnantioselective Allylic Alkylation(S)-t-BuPHOXNot specified8292
Experimental Protocol: Enantioselective Allylic Alkylation

Materials:

  • Silyl enol ether substrate

  • Allylic carbonate

  • Palladium catalyst precursor (e.g., [Pd₂(dba)₃])

  • (S)-t-BuPHOX

  • Base (e.g., a non-nucleophilic base)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a glovebox, prepare the palladium catalyst by stirring the palladium precursor and (S)-t-BuPHOX in anhydrous solvent.

  • To a separate flask, add the silyl enol ether and the allylic carbonate.

  • Add the prepared catalyst solution to the substrate mixture.

  • Add the base to initiate the reaction.

  • Stir the reaction at the appropriate temperature and monitor for completion.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product via silica gel chromatography to obtain the chiral tertiary ether.

Logical Relationship in the Ineleganolide Synthesis

G enol_ether Silyl Enol Ether key_step Pd/(S)-t-BuPHOX Catalyzed Allylic Alkylation enol_ether->key_step allylic_carbonate Allylic Carbonate allylic_carbonate->key_step tertiary_ether Chiral Tertiary Ether key_step->tertiary_ether building_block 1,3-cis-Cyclopentenediol Building Block tertiary_ether->building_block core_assembly Convergent Assembly of [6,7,5,5]-Tetracyclic Scaffold building_block->core_assembly ineleganolide_core Ineleganolide Core core_assembly->ineleganolide_core

Caption: Key steps in the synthesis of the ineleganolide core.

Conclusion

The this compound (PHOX) ligand class has proven to be a powerful tool in the asymmetric synthesis of complex natural products. The examples provided herein demonstrate the ability of PHOX-metal catalysts to control stereochemistry in challenging bond-forming reactions with high levels of enantioselectivity and diastereoselectivity. The modularity and tunability of PHOX ligands will undoubtedly continue to drive innovation in the total synthesis of biologically important molecules, providing researchers and drug development professionals with efficient routes to these valuable compounds.

References

Troubleshooting & Optimization

improving enantioselectivity in reactions with phenol oxazoline catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenol Oxazoline (PHOX) Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving PHOX catalysts, with a specific focus on improving enantioselectivity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with PHOX catalysts. The guide is presented in a question-and-answer format to directly address specific problems.

Low or Inconsistent Enantioselectivity

Question 1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What should I check first?

Answer: The first and most critical step is to validate your analytical method, which is typically chiral HPLC or GC. An unoptimized or inaccurate method can provide misleading % ee values.

  • Actionable Steps:

    • Confirm Peak Separation: Ensure you have a baseline resolution (Resolution > 1.5) between the two enantiomer peaks.

    • Verify Racemic Mixture: Inject a racemic sample of your product to confirm the retention times of both enantiomers and ensure they are present in a 1:1 ratio.

    • Check for Co-elution: Be aware of potential impurities co-eluting with one of the enantiomer peaks, which can artificially inflate or decrease the calculated % ee.

    • Method Validation: If possible, validate your analytical method for accuracy, precision, and linearity.[1]

Question 2: My analytical method is validated, but the % ee is still low and varies between experimental runs. What is the next step?

Answer: Scrutinize the purity and quality of all your reagents, solvents, and the catalyst itself.[1] Purity is paramount in asymmetric catalysis.

  • Actionable Steps:

    • Substrate & Reagent Purity:

      • Trace impurities in your substrate or other reagents can act as inhibitors or competing substrates, leading to poor enantioselectivity.[1]

      • Purify your substrate and key reagents via appropriate methods like recrystallization, distillation, or column chromatography.

    • Solvent Quality:

      • Use high-purity, anhydrous solvents. Trace amounts of water can significantly impact catalyst performance.[2]

      • Solvents should be freshly distilled or obtained from a solvent purification system. Ensure they are peroxide-free, especially for ethers like THF.[1]

    • Catalyst & Ligand Integrity:

      • Purity: Verify the purity of your PHOX ligand and metal precursor. Small variations can have a major impact.[1] Consider synthesizing a fresh batch or purchasing from a reputable supplier.

      • Oxidation: Phosphine-based ligands like PHOX are susceptible to oxidation. Handle them under an inert atmosphere (e.g., in a glovebox). Phosphine oxides can be detected by ³¹P NMR.[2]

      • Activation: Ensure any pre-catalyst activation steps are performed correctly and consistently.

A logical workflow for troubleshooting low enantioselectivity is essential for systematically identifying the root cause.

G start Low / Inconsistent Enantioselectivity Observed analytics Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytics sub_analytics_1 Is peak resolution > 1.5? analytics->sub_analytics_1 reagents Step 2: Scrutinize Reagents & Catalyst Quality sub_reagents_1 Are reagents & solvents pure/anhydrous? reagents->sub_reagents_1 conditions Step 3: Evaluate Reaction Conditions sub_conditions_1 Is temperature consistent? conditions->sub_conditions_1 success Reproducible, High Enantioselectivity Achieved sub_analytics_1->reagents Yes sub_analytics_2 Optimize separation method (column, mobile phase, temp.) sub_analytics_1->sub_analytics_2 No sub_analytics_2->analytics sub_reagents_2 Purify substrate/reagents. Use freshly dried solvent. sub_reagents_1->sub_reagents_2 No sub_reagents_3 Is catalyst/ligand pure & unoxidized? sub_reagents_1->sub_reagents_3 Yes sub_reagents_2->reagents sub_reagents_3->conditions Yes sub_reagents_4 Synthesize/procure fresh catalyst. Handle under inert atmosphere. sub_reagents_3->sub_reagents_4 No sub_reagents_4->reagents sub_conditions_2 Calibrate thermostat. Ensure uniform heating/cooling. sub_conditions_1->sub_conditions_2 No sub_conditions_3 Is atmosphere inert? sub_conditions_1->sub_conditions_3 Yes sub_conditions_2->conditions sub_conditions_3->success Yes sub_conditions_4 Check for leaks. Use high- purity inert gas source. sub_conditions_3->sub_conditions_4 No sub_conditions_4->conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Question 3: My reagents are pure, but my results are still poor. Which reaction parameters should I optimize?

Answer: Carefully re-evaluate and optimize your reaction conditions. Temperature, solvent, additives, and catalyst loading can all have a profound impact on enantioselectivity.

  • Actionable Steps:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy. However, this may come at the cost of a slower reaction rate.

    • Solvent: The polarity and coordinating ability of the solvent can be key to obtaining high diastereoselectivity and enantioselectivity.[3] Screening a range of solvents (e.g., THF, dioxane, toluene, CH₂Cl₂) is highly recommended.[4]

    • Additives: The presence of additives can be crucial. For example, in Pd-catalyzed decarboxylative asymmetric allylation, BHT (2,6-di-tBu-p-cresol) was found to improve both reaction time and enantioselectivity.[3] Other additives might act as scavengers for impurities.[2]

    • Ligand-to-Metal Ratio: An unusual effect has been observed where a ligand-to-metal (L/Pd) ratio lower than 1:1 (e.g., 1:1.67) was required to achieve high enantioselectivity in certain Pd-catalyzed reactions.[3] This is a parameter worth screening.

    • Counterion: For cationic metal complexes (e.g., Iridium-PHOX), the counteranion can significantly influence both enantioselectivity and yield. Small, weakly coordinating anions like BArF₄⁻, BF₄⁻, or PF₆⁻ often give the best results.[3]

Catalyst and Ligand Issues

Question 4: I am synthesizing my own PHOX ligand. What are common pitfalls in the synthesis that could affect its performance?

Answer: The synthesis of PHOX ligands, while modular, requires careful execution to ensure high purity and correct stereochemistry.

  • Common Pitfalls:

    • Starting Material Purity: The synthesis begins with chiral β-amino alcohols, which must be enantiomerically pure.[5]

    • Incomplete Cyclization: During the formation of the oxazoline ring, incomplete reaction can leave uncyclized amide intermediates.[6][7]

    • Phosphine Introduction: The final step, introduction of the phosphine moiety, can be challenging. Methods like nucleophilic substitution or Grignard formation followed by quenching with a chlorophosphine must be carried out under strictly anhydrous and inert conditions to avoid side reactions.[5] A copper-catalyzed Ullmann-type coupling has been shown to be a robust and scalable alternative.[8]

    • Purification: Rigorous purification, typically by column chromatography followed by recrystallization, is essential to remove byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are PHOX ligands and why are they effective in asymmetric catalysis?

A1: PHOX (phosphinooxazoline) ligands are a class of non-C₂-symmetric, bidentate P,N-chelating ligands.[5] Their effectiveness stems from their modular nature, which allows for easy tuning of both steric and electronic properties to suit a specific catalytic transformation. The chiral information is derived from the oxazoline moiety, which is readily synthesized from common chiral amino alcohols.[3]

Q2: How do modifications to the PHOX ligand structure affect enantioselectivity?

A2: The modularity of the PHOX scaffold is its greatest strength.

  • Oxazoline Substituent (R¹): Bulkier aliphatic groups (e.g., tert-butyl vs. isopropyl) on the oxazoline ring often provide higher levels of enantioinduction by creating a more defined chiral pocket.[4]

  • Phosphine Substituents (Ar): Modifying the aryl groups on the phosphorus atom alters the electronic properties of the catalyst. Electron-deficient ligands (e.g., with -CF₃ groups) can lead to more active catalysts and have been shown to be critical for achieving high selectivity in certain transformations.[3][8][9]

  • Backbone: The linker between the oxazoline and the phosphine can also be modified to fine-tune the bite angle and overall geometry of the metal complex.

G cluster_0 PHOX Ligand Scaffold img img L1 Oxazoline Substituent (R¹) Controls Steric Bulk img->L1  1 L2 Phosphine Aryl Groups (Ar) Tune Electronic Properties img->L2  2 L3 Aryl Backbone Connects the two moieties img->L3  3

Caption: The modular nature of the PHOX ligand scaffold.

Q3: Can the choice of metal precursor impact the reaction?

A3: Yes, the choice of metal and its precursor is fundamental. PHOX ligands are versatile and used with various transition metals. For example, Palladium(Pd)-PHOX complexes are extensively used in allylic alkylation and Heck reactions, while Iridium(Ir)-PHOX complexes are effective for the hydrogenation of olefins and imines.[3] The precursor (e.g., Pd₂(dba)₃ vs. [PdCl(η³-C₃H₅)]₂) can also influence catalyst formation and activity.

Q4: My reaction has stalled or shows low conversion. What could be the cause?

A4: This often points to catalyst deactivation or inhibition.

  • Catalyst Poisons: Impurities in the substrate or solvent, such as sulfur- or certain nitrogen-containing compounds, can act as poisons for transition metal catalysts.[1]

  • Air-Sensitivity: Many PHOX-metal complexes are air-sensitive. Improper handling can lead to oxidation and deactivation. Always use robust inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Substrate Inhibition: In some cases, high concentrations of the substrate or product can inhibit the catalyst. Try performing the reaction at a higher dilution.

Data Summary Tables

Table 1: Effect of Ligand Modification on Enantioselectivity in Pd-Catalyzed Allylic Alkylation
EntryLigandOxazoline SubstituentPhosphine Aryl Groups% ee
1(S)-iPr-PHOXIsopropylPhenyl83
2(S)-tBu-PHOXtert-ButylPhenyl88-92
3(S)-(CF₃)₃-t-BuPHOXtert-Butyl3,5-bis(CF₃)C₆H₃>95
4Phenylalanine-derivedBenzylPhenyl>90
59-Anthracenylalanine-derived9-AnthracenylmethylPhenyl>95
Data compiled from representative examples in the literature.[4][9] Absolute values are reaction-dependent.
Table 2: Influence of Reaction Conditions on Enantioselectivity
ParameterCondition A% ee (A)Condition B% ee (B)Reference
Solvent Toluene70-88Acetonitrile86-98[3]
L/Pd Ratio 1:1Lower1:1.67up to 94[3]
Additive No BHTLowerWith BHT90[3]
Anion Cl⁻LowerBArF₄⁻>95[3]
Illustrative examples showing the significant impact of reaction parameters on enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This protocol is a representative example for the formation of an α-quaternary ketone using a Pd-PHOX catalyst.

  • Catalyst Preparation:

    • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the PHOX ligand (e.g., (S)-tBu-PHOX, 6.25 mol%) to an oven-dried reaction vial equipped with a stir bar.

    • Add the desired anhydrous solvent (e.g., THF, to make the final solution 0.1 M).

    • Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the active catalyst.

  • Reaction Execution:

    • To the catalyst solution, add the allyl enol carbonate substrate (1.0 equivalent).

    • If required, add any additives at this stage.

    • Seal the vial and stir the reaction at the desired temperature (e.g., 25-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched ketone.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or GC analysis.

G prep 1. Catalyst Preparation (Inert Atmosphere) sub_prep1 Add Pd₂(dba)₃ and PHOX Ligand to vial react 2. Add Substrate & Run Reaction workup 3. Quench & Work-up react->workup purify 4. Column Chromatography workup->purify analyze 5. Characterization & % ee Analysis purify->analyze sub_prep2 Add anhydrous solvent and stir sub_prep1->sub_prep2 sub_prep2->react

Caption: General experimental workflow for a PHOX-catalyzed reaction.
Protocol 2: Synthesis of (S)-tert-Butyl-PHOX Ligand

This procedure is based on established literature methods for synthesizing a common PHOX ligand.[8]

  • Oxazoline Formation:

    • Combine (S)-tert-leucinol (1.0 equiv.) and 2-bromobenzonitrile (1.05 equiv.) in an oven-dried flask under an inert atmosphere.

    • Add anhydrous zinc chloride (ZnCl₂, 0.1 equiv.).

    • Heat the mixture neat or in a high-boiling solvent like chlorobenzene at ~130 °C until the reaction is complete (monitored by TLC or ¹H NMR).

    • After cooling, purify the resulting 2-(2-bromophenyl)oxazoline intermediate by chromatography.

  • Phosphine Installation (Ullmann Coupling):

    • In a glovebox, charge an oven-dried flask with the 2-(2-bromophenyl)oxazoline (1.0 equiv.), copper(I) iodide (CuI, 10 mol%), and a suitable ligand for the coupling (e.g., an N,N'-dimethyl-diamine, 20 mol%).

    • Add a non-coordinating base (e.g., K₃PO₄, 2.0 equiv.).

    • Add anhydrous toluene, followed by diphenylphosphine (1.2 equiv.).

    • Seal the vessel and heat to ~110 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (ensure the silica is deoxygenated by flushing with an inert gas).

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure (S)-tBu-PHOX ligand as a white solid.

    • Characterize thoroughly by ¹H, ¹³C, and ³¹P NMR spectroscopy.

References

Technical Support Center: Synthesis of Phenol Oxazoline (PHOX) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of phenol oxazoline (PHOX) ligands.

Troubleshooting Guide

Low yields in PHOX ligand synthesis can arise from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: In Ullmann-type couplings, the copper catalyst may not be in the active Cu(I) state.[1]- Use fresh, high-purity Cu(I) salts (e.g., CuI). - If using a Cu(II) salt, ensure reaction conditions can generate the active Cu(I) species.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]
Improper Reagent Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yields.- Ensure a precise 1:1 molar ratio for reactions like the nucleophilic substitution of a phenol with a chloromethyl-imidazoline.[1]
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions and degradation may occur at excessively high temperatures.[1]- For Ullmann couplings, a temperature range of 80-120 °C is a good starting point.[2] Incrementally increase the temperature if no reaction is observed, or decrease it if decomposition occurs.
Inefficient Oxazoline Ring Formation: The cyclization step is critical and can be a bottleneck.- For dehydrative cyclization of β-hydroxy amides, consider switching to more efficient fluorinating agents like DAST or XtalFluor-E if ester side products are observed with reagents like tosyl chloride.[3] - In acid-catalyzed cyclizations, stronger acids like triflic acid (TfOH) have been shown to be more effective.[3]
Formation of Side Products Reduced Arene: In phosphinylation reactions, the aryl bromide can be reduced, leading to a common byproduct.[3]- This is often a minor byproduct. Purification by column chromatography is typically effective.
Debromination: The presence of protic impurities can lead to the reduction of the aryl halide.[2]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Homocoupling: In coupling reactions, the starting materials may react with themselves.- This can be due to an inefficient ligand. Consider increasing the ligand-to-copper ratio or switching to a more robust ligand.[1]
Difficult Purification Chromatographically Tedious Impurities: Some synthetic routes are known to produce impurities that are difficult to separate by column chromatography.- If facing purification challenges with a particular route, consider a more modular synthesis, such as the Ullmann-type coupling, which often produces cleaner reaction mixtures.[3]

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, NMR) check_conditions->analyze_byproducts Conditions Correct optimize_purification Optimize Purification Protocol analyze_byproducts->optimize_purification Byproducts Identified consider_route Consider Alternative Synthetic Route analyze_byproducts->consider_route Persistent Issues success Improved Yield optimize_purification->success Successful Purification consider_route->success New Route Successful

Caption: A systematic workflow for troubleshooting low yields in PHOX ligand synthesis.

Data Presentation: Comparative Yields

The choice of reactants and reaction conditions can significantly impact the yield of PHOX ligands. The following tables provide a summary of reported yields for different synthetic strategies.

Table 1: Effect of Steric and Electronic Properties on PHOX Ligand Yield via Ullmann Coupling [3]

EntryOxazoline Substituent (R)PhosphineYield (%)
1t-Bu(p-Tol)₂PH89
2t-BuPh₂PH85
3PhPh₂PH81
4i-PrPh₂PH78
5BnPh₂PH54

Table 2: Synthesis of Electronically Diverse PHOX Ligands [3]

EntryAryl Bromide Substituent (X)PhosphineYield (%)
1H(p-Tol)₂PH89
2H(p-CF₃C₆H₄)₂PH86
3p-OMePh₂PH88
4p-CF₃Ph₂PH85
53,5-(CF₃)₂Ph₂PH77

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and high-yielding syntheses. Below is a detailed protocol for the synthesis of the widely used (S)-t-BuPHOX ligand.

Synthesis of (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-t-BuPHOX)

This multi-step synthesis is adapted from a robust and scalable procedure.

Experimental Workflow

PHOX_Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Oxazoline Formation cluster_3 Step 4: Phosphinylation A L-tert-leucine B (S)-tert-leucinol A->B NaBH4, I2, THF D Crude Amide B->D C 2-bromobenzoyl chloride C->D E Bromo-oxazoline D->E 1. MsCl, Et3N 2. K2CO3, MeOH G (S)-t-BuPHOX E->G F Diphenylphosphine F->G CuI, Cs2CO3, Toluene

Caption: The four-step synthetic workflow for the preparation of (S)-t-BuPHOX.

Step 1: Reduction of (L)-tert-leucine to (S)-tert-leucinol

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (L)-tert-leucine and tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Slowly add a solution of iodine (I₂) in THF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

  • Work-up involves quenching with methanol, concentration, and extraction to yield crude (S)-tert-leucinol.

Step 2: Amide Coupling

  • Dissolve the crude (S)-tert-leucinol in dichloromethane (DCM).

  • Add an aqueous solution of potassium carbonate.

  • Cool the biphasic mixture to 0 °C.

  • Add a solution of 2-bromobenzoyl chloride in DCM dropwise.

  • Stir vigorously at 0 °C for 3 hours.

  • Separate the layers, extract the aqueous phase, wash the combined organic layers, dry, and concentrate to yield the crude amide.

Step 3: Oxazoline Formation

  • Dissolve the crude amide in DCM and cool to 0 °C.

  • Add triethylamine (Et₃N) followed by dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir at 0 °C, then allow to warm to room temperature.

  • After work-up, dissolve the crude mesylate in methanol and add an aqueous solution of potassium carbonate.

  • Heat the mixture to reflux for 1.5 hours.

  • Cool, concentrate, extract, and purify by silica gel chromatography to obtain the bromo-oxazoline.

Step 4: Phosphinylation (Ullmann-type Coupling)

  • To a flame-dried Schlenk flask, add copper(I) iodide (CuI), N,N'-dimethylethylenediamine, and toluene.

  • Add diphenylphosphine and stir at room temperature.

  • Add the bromo-oxazoline from Step 3 and cesium carbonate (Cs₂CO₃).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • After cooling, the reaction mixture is worked up and the crude product is purified by silica gel chromatography to yield (S)-t-BuPHOX.

Frequently Asked Questions (FAQs)

Q1: My Ullmann coupling reaction to form the P-C bond is not working. What are the most common reasons for failure?

A: The most common issues with the Ullmann coupling for PHOX synthesis are related to the catalyst, base, and reaction atmosphere.[1][2] Ensure your copper(I) source is fresh and active. The base, typically cesium carbonate or potassium phosphate, must be anhydrous and finely powdered.[1] It is also critical to perform the reaction under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative deactivation of the copper catalyst.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material. What causes this and how can I prevent it?

A: The formation of a debrominated byproduct is often due to the presence of protic impurities, such as water, in the reaction mixture.[2] To minimize this side reaction, ensure that all your reagents and solvents are anhydrous and that your glassware is thoroughly dried before use.

Q3: What is the best way to monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps in PHOX ligand synthesis. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For the phosphinylation step, ³¹P NMR spectroscopy can also be a powerful tool to monitor the conversion of the phosphine starting material.

Q4: Are there alternative synthetic routes if I am consistently getting low yields?

A: Yes, the synthesis of PHOX ligands is highly modular.[4] If you are facing challenges with one route, such as the one starting from 2-bromobenzoyl chloride, you could explore other strategies. These include the reaction of a phosphine anion with an aryl fluoride, or the reaction of an organometallic reagent (e.g., Grignard) with a chlorophosphine.[4] The copper-catalyzed Ullmann-type coupling is often favored for its reliability and tolerance of various functional groups.[3][4]

Q5: How critical is the purity of the starting amino alcohol?

A: The purity of the chiral amino alcohol is paramount as it is the source of chirality in the final PHOX ligand. Any impurities in the starting material will likely be carried through the synthesis and can complicate purification and potentially compromise the enantioselectivity of the final catalyst. It is highly recommended to use enantiomerically pure amino alcohols.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Phenol Oxazoline-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing phenol oxazoline ligands in asymmetric catalysis, catalyst deactivation can be a significant impediment to achieving desired yields and enantioselectivities. This technical support center provides a comprehensive guide to troubleshooting common issues related to catalyst deactivation in these reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has stalled completely. What are the likely causes related to the catalyst?

A sudden or gradual drop in reaction rate is a primary indicator of catalyst deactivation. The most common causes can be categorized into several mechanisms:

  • Poisoning: Certain functional groups on substrates, impurities in reagents or solvents, or byproducts can act as poisons by irreversibly binding to the active metal center (e.g., palladium, copper, iridium). For this compound catalysts, common poisons include sulfur-containing compounds, strongly coordinating Lewis bases, and certain halides.

  • Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions. This can involve cleavage of the oxazoline ring, particularly in the presence of strong acids or bases, or oxidative degradation of the phenol moiety.

  • Catalyst Agglomeration: The active metal species can agglomerate into larger, less active or inactive nanoparticles, often observed as the formation of palladium black in Pd-catalyzed reactions. This is frequently caused by high temperatures, high catalyst concentrations, or the absence of stabilizing ligands.

  • Fouling: Insoluble materials, such as polymeric byproducts or precipitated salts, can physically block the active sites of the catalyst.

Q2: I'm observing a loss of enantioselectivity in my reaction. Is this related to catalyst deactivation?

Yes, a decrease in enantiomeric excess (ee) is a strong indicator of changes to the chiral environment of the catalyst. This can be caused by:

  • Partial Ligand Degradation: If the chiral oxazoline moiety of the ligand is partially cleaved or modified, the catalyst's ability to control the stereochemical outcome of the reaction will be compromised.

  • Formation of Achiral Active Species: The original chiral catalyst may decompose to form a more stable, but achiral or racemic, catalytic species that continues to promote the reaction, but without enantiocontrol.

  • Leaching of the Metal: In the case of heterogeneous catalysts, the active chiral complex may leach into the solution and redeposit as an achiral, inactive species.

Q3: How can I determine the specific cause of catalyst deactivation in my experiment?

Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of analytical techniques can provide valuable insights.[1]

Analytical TechniqueInformation Provided
NMR Spectroscopy Can be used to identify changes in the ligand structure or the formation of byproducts.
Mass Spectrometry (MS) Useful for identifying degradation products of the ligand or substrates.
X-ray Photoelectron Spectroscopy (XPS) Can detect changes in the oxidation state of the metal center and identify surface poisons.[1]
Inductively Coupled Plasma (ICP-MS/OES) Determines the elemental composition of the catalyst and can quantify metal leaching.
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of the catalyst particles, revealing any agglomeration.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to identify the presence of functional groups associated with poisons or degradation products on the catalyst surface.

Q4: What are some general strategies to prevent catalyst deactivation?

Proactive measures can significantly extend the lifetime and performance of your this compound catalyst:

  • Reagent and Solvent Purity: Use high-purity, degassed solvents and reagents to minimize potential poisons. Purification of substrates to remove coordinating impurities is often beneficial.

  • Inert Atmosphere: Many catalytic systems are sensitive to oxygen and moisture. Conducting reactions under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.

  • Optimization of Reaction Conditions:

    • Temperature: Avoid excessively high temperatures which can accelerate ligand degradation and catalyst agglomeration.

    • Base: The choice and stoichiometry of the base can be critical. Strong, non-coordinating bases are often preferred. Some bases can compete with the substrate for coordination to the metal center.

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize the risk of agglomeration.

  • Ligand Design: For particularly challenging substrates, consider using this compound ligands with bulkier substituents, which can enhance catalyst stability.

Q5: Is it possible to regenerate a deactivated this compound catalyst?

Regeneration is sometimes possible, but its success depends on the deactivation mechanism.

  • For Fouling: Washing the catalyst with appropriate solvents to remove adsorbed impurities or byproducts can be effective.

  • For Reversible Poisoning: In some cases, treatment with a scavenger or a displacing agent can remove the poison from the active site.

  • For Agglomeration/Decomposition: Regeneration is often difficult. For palladium catalysts that have formed palladium black, oxidative addition of a halide followed by reduction may regenerate the active species, but this is often not practical in a laboratory setting. A common approach for deactivated palladium on carbon catalysts involves washing with a solvent mixture like chloroform and glacial acetic acid.

Troubleshooting Guides

Issue 1: Low or No Conversion

Start Low/No Conversion Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Inert Ensure Strict Inert Atmosphere Start->Check_Inert Check_Temp Confirm Reaction Temperature Start->Check_Temp Check_Base Evaluate Base Choice and Stoichiometry Start->Check_Base Analyze_Catalyst Analyze Catalyst for Poisons/Degradation Check_Purity->Analyze_Catalyst Check_Inert->Analyze_Catalyst Optimize Optimize Reaction Conditions Check_Temp->Optimize Check_Base->Optimize Analyze_Catalyst->Optimize

Troubleshooting workflow for low or no conversion.

Issue 2: Decreased Enantioselectivity

Start Decreased Enantioselectivity Check_Ligand Analyze Ligand Integrity (NMR, MS) Start->Check_Ligand Check_Side_Reactions Investigate Potential Side Reactions Start->Check_Side_Reactions Check_Metal_leaching Check_Metal_leaching Start->Check_Metal_leaching Modify_Ligand Consider Ligand Modification Check_Ligand->Modify_Ligand Optimize_Conditions Re-optimize Reaction Conditions Check_Side_Reactions->Optimize_Conditions Check_Metal_Leaching Test for Metal Leaching (ICP-MS) Check_Metal_Leaching->Optimize_Conditions cluster_deactivation Deactivation Pathways Active_Catalyst Active this compound Metal Complex Poisoning Poisoning (e.g., S-compounds, strong bases) Active_Catalyst->Poisoning Chemical Ligand_Degradation Ligand Degradation (Oxazoline ring opening, phenol oxidation) Active_Catalyst->Ligand_Degradation Chemical/Thermal Aggregation Metal Agglomeration (e.g., Pd black formation) Active_Catalyst->Aggregation Thermal/Concentration Fouling Fouling (Polymer formation, salt precipitation) Active_Catalyst->Fouling Physical Inactive_Catalyst Inactive/Less Active Species Poisoning->Inactive_Catalyst Ligand_Degradation->Inactive_Catalyst Aggregation->Inactive_Catalyst Fouling->Inactive_Catalyst

References

addressing side reactions in the polymerization of phenol oxazoline monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of phenol oxazoline monomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the polymerization of this compound monomers?

A1: The cationic ring-opening polymerization (CROP) of 2-oxazolines, including phenol-substituted variants, is susceptible to several side reactions that can affect the control over the polymerization process. The most prevalent side reactions are:

  • Chain Transfer: This is a significant side reaction where the growing polymer chain is terminated, and a new chain is initiated.[1][2][3] This can occur through various mechanisms, including proton abstraction from the polymer backbone, especially at high temperatures.[4] Chain transfer reactions become more prominent when targeting high molecular weight polymers.[1][4] For this compound monomers, the acidic proton of the unprotected hydroxyl group can also lead to chain transfer.

  • Termination: This process leads to the irreversible deactivation of the propagating chain, ceasing its growth. Termination can be caused by nucleophilic impurities present in the reaction mixture, such as water, or by the unprotected hydroxyl group of the this compound monomer itself.[1][5]

  • β-Elimination: This side reaction can occur at high polymerization temperatures, leading to the formation of a "dead" enamine-functionalized chain and the initiation of a new chain by the abstracted proton.[4]

Q2: Why is my polydispersity index (PDI) high and my molecular weight distribution broad?

A2: A high PDI and broad molecular weight distribution are typically indicators of poor control over the polymerization, often stemming from the side reactions mentioned above. Specific causes can include:

  • Slow Initiation: If the rate of initiation is not significantly faster than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.[1]

  • Chain Transfer and Termination: These reactions lead to polymers with varying chain lengths, thereby broadening the molecular weight distribution.[1][6]

  • Impurities: The presence of nucleophilic impurities, particularly water, can cause premature termination of growing polymer chains, contributing to a broad PDI.[1] Stringent anhydrous conditions are crucial for a controlled polymerization.[1]

  • High Temperatures: Elevated reaction temperatures can increase the rate of side reactions like β-elimination and chain transfer, resulting in a higher PDI.[4]

Q3: My polymerization of a this compound monomer is very slow or does not proceed to full conversion. What could be the issue?

A3: Several factors can contribute to slow or incomplete polymerization:

  • Monomer Reactivity: 2-Phenyl-2-oxazoline generally exhibits a slower polymerization rate compared to its 2-alkyl-2-oxazoline counterparts due to the electronic effects of the phenyl group.[7] The presence of a phenol group can further influence reactivity.

  • Initiator Choice: The efficiency of the initiator is critical. A slow initiation process can lead to an overall slow polymerization. More reactive initiators like triflates are often used to ensure rapid and quantitative initiation.

  • Inhibitors: The unprotected hydroxyl group of the this compound monomer can act as an inhibitor or a chain transfer agent, slowing down or even preventing polymerization.

  • Solvent Polarity: The polarity of the solvent can influence the polymerization kinetics. Acetonitrile is a commonly used solvent that generally provides good control over the polymerization.[1]

Q4: Is it necessary to protect the hydroxyl group of the this compound monomer before polymerization?

A4: Yes, it is highly recommended to protect the hydroxyl group. The acidic proton of the phenol can interfere with the cationic polymerization by acting as a terminating or chain transfer agent, leading to poor control over the molecular weight and a broad polydispersity.[5] Protecting the hydroxyl group, for instance as a silyl ether, allows for a well-controlled polymerization. The protecting group can then be removed after polymerization to yield the desired poly(this compound).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 1.3) 1. Presence of nucleophilic impurities (e.g., water).2. Slow initiation compared to propagation.3. High polymerization temperature.4. Unprotected hydroxyl group on the monomer.1. Ensure rigorous purification and drying of monomer, solvent, and initiator. Work under inert and anhydrous conditions.2. Use a more reactive initiator (e.g., a triflate instead of a tosylate) to ensure fast and quantitative initiation.3. Lower the polymerization temperature. While this may slow down the reaction, it can significantly reduce side reactions.4. Protect the phenolic hydroxyl group prior to polymerization using a suitable protecting group (e.g., silyl ether).
Bimodal or multimodal molecular weight distribution 1. Significant chain transfer reactions.2. Presence of impurities that can initiate new chains.3. Inefficient mixing at the start of the polymerization.1. Lower the reaction temperature and ensure high purity of all reagents.2. Thoroughly purify all components of the reaction mixture.3. Ensure rapid and homogeneous mixing of the initiator with the monomer solution.
Low monomer conversion 1. Inactive or insufficient initiator.2. Presence of inhibiting impurities.3. Unprotected hydroxyl group terminating the polymerization.1. Check the purity and activity of the initiator. Increase the initiator concentration if necessary.2. Purify the monomer and solvent to remove any potential inhibitors.3. Protect the phenolic hydroxyl group.
Polymerization rate is too slow 1. Low reaction temperature.2. Low monomer or initiator concentration.3. Inherently low reactivity of the monomer.1. Cautiously increase the reaction temperature, monitoring the effect on PDI. Microwave-assisted polymerization can also accelerate the reaction.2. Increase the concentration of the monomer or initiator.3. Consider using a more reactive initiator.
Unexpected polymer structure (e.g., branching) 1. Side reactions leading to chain coupling.2. Unprotected functional groups on the monomer.1. Optimize reaction conditions (temperature, concentration) to minimize side reactions.2. Protect all functional groups that could interfere with the polymerization.

Data on Side Reactions

The extent of side reactions is influenced by various experimental parameters. The following table summarizes qualitative trends observed in the literature. Quantitative data is often specific to the exact reaction system and conditions.

Parameter Effect on Side Reactions (Chain Transfer/Termination) Typical Observation Reference(s)
Temperature Increasing temperature generally increases the rate of side reactions.Higher PDI and formation of byproducts at elevated temperatures.[4]
Monomer Purity Impurities, especially nucleophilic ones, increase termination.Broad molecular weight distribution and lower yields.[1]
Solvent Purity Traces of water in the solvent lead to premature termination.Inability to achieve high molecular weights and broad PDI.[1]
Initiator Type More reactive initiators (e.g., triflates) can lead to better control if initiation is fast and quantitative.Narrower PDI with more efficient initiators.
Presence of Unprotected Phenol Group The acidic proton can cause chain transfer and termination.Poorly controlled polymerization, often with low conversion.[5]

Experimental Protocols

Protocol 1: General Procedure for Controlled Polymerization of a Protected this compound Monomer

This protocol outlines a general procedure for the cationic ring-opening polymerization of a this compound monomer where the hydroxyl group has been protected (e.g., as a silyl ether).

1. Materials and Reagents:

  • Protected this compound monomer (e.g., 2-(4-(tert-butyldimethylsilyloxy)phenyl)-2-oxazoline)

  • Initiator (e.g., methyl trifluoromethanesulfonate - MeOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Terminating agent (e.g., methanolic solution of potassium hydroxide)

  • Inert gas (Argon or Nitrogen)

2. Rigorous Purification and Drying:

  • Monomer: Purify by recrystallization or distillation. Dry under high vacuum for several hours before use.

  • Solvent: Use commercially available anhydrous solvent or distill over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.

  • Initiator: Use a freshly opened bottle or purify by distillation under reduced pressure.

3. Polymerization Setup:

  • Assemble a Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer.

  • Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.

4. Polymerization Procedure:

  • Under an inert atmosphere, add the desired amount of anhydrous solvent to the reaction flask.

  • Add the purified and dried monomer to the solvent and stir until fully dissolved.

  • Using a syringe, add the initiator to the monomer solution at the desired reaction temperature (e.g., 80 °C).

  • Allow the reaction to proceed for the desired time, monitoring the monomer conversion by techniques like ¹H NMR or GC if possible.

  • Once the desired conversion is reached, terminate the polymerization by adding the terminating agent.

  • Allow the termination reaction to proceed for a few hours at room temperature.

5. Polymer Isolation and Purification:

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any residual monomer and initiator.

  • Dry the polymer under high vacuum to a constant weight.

6. Deprotection (if required):

  • Dissolve the protected polymer in a suitable solvent.

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for silyl ethers).

  • Stir the reaction until deprotection is complete (monitor by ¹H NMR).

  • Purify the deprotected polymer by precipitation or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_post Post-Polymerization prep_monomer Purify & Dry Monomer setup Assemble Setup (Inert Atmosphere) prep_monomer->setup prep_solvent Purify & Dry Solvent prep_solvent->setup prep_initiator Purify Initiator prep_initiator->setup prep_glassware Dry Glassware prep_glassware->setup dissolve Dissolve Monomer setup->dissolve initiate Add Initiator dissolve->initiate polymerize Polymerize initiate->polymerize terminate Terminate polymerize->terminate precipitate Precipitate Polymer terminate->precipitate isolate Isolate & Wash precipitate->isolate dry Dry Polymer isolate->dry deprotect Deprotect (optional) dry->deprotect characterize Characterize deprotect->characterize

Caption: Experimental workflow for the controlled polymerization of this compound monomers.

side_reactions LivingPolymer Living Polymer Chain (Propagating Cation) LivingPolymer->LivingPolymer Propagation (Ideal) DeadPolymer Terminated Polymer Chain LivingPolymer->DeadPolymer Termination NewChain New Polymer Chain LivingPolymer->NewChain Chain Transfer Monomer Monomer Monomer->NewChain Impurity Nucleophilic Impurity (e.g., H2O) Impurity->DeadPolymer

References

Technical Support Center: Scale-Up Synthesis of Phenol Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of phenol oxazoline derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound derivatives on a larger scale?

A1: Several primary routes are employed for the synthesis of this compound derivatives, each with its own considerations for scale-up:

  • From Carboxylic Acids (or their derivatives) and Amino Alcohols: This is a widely used method, often involving the initial formation of a β-hydroxy amide followed by cyclodehydration.[1][2] For large-scale operations, one-pot procedures are often preferred to minimize unit operations.[2] Common cyclizing reagents include thionyl chloride or acid catalysts like triflic acid.[2][3][4]

  • From Nitriles and Amino Alcohols: This route can be effective and is often catalyzed by Lewis acids such as zinc chloride.[5] It offers a more direct synthesis, avoiding the pre-formation of an amide bond.

  • From Aldehydes and Amino Alcohols: This method proceeds via an intermediate oxazolidine which is then oxidized. However, it is generally not suitable for electron-rich phenols as they can undergo preferential electrophilic aromatic halogenation with common oxidizing agents.[6]

Q2: What are the primary challenges when scaling up the synthesis of this compound derivatives?

A2: Transitioning from a lab-scale to a pilot or industrial-scale synthesis introduces several challenges:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities. The decreased surface-area-to-volume ratio in larger vessels makes heat dissipation more challenging, especially for exothermic reactions like those involving thionyl chloride.

  • Reagent Addition Rate: The rate of reagent addition, particularly for exothermic steps, is critical. A rate that is too fast can cause temperature spikes, leading to product degradation or the formation of unwanted byproducts.

  • Changes in Reaction Kinetics: The reaction kinetics observed at a small scale may not directly translate to a larger scale due to the altered physical environment of the reactor.

  • Work-up and Purification: Isolating the product from large volumes of solvent and removing impurities can be challenging. Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Distillation, crystallization, and extraction are more common at scale.

Q3: Are there specific side reactions to be aware of when working with the phenol moiety?

A3: Yes, the phenolic hydroxyl group can participate in side reactions. For instance, in syntheses using halogen-based oxidizing agents, the electron-rich phenol ring is susceptible to electrophilic aromatic halogenation.[6] Additionally, depending on the reagents and conditions used, O-acylation of the phenol to form an ester can be a competing reaction.

Q4: How does the choice of cyclodehydration agent impact the reaction?

A4: The choice of cyclodehydration agent is critical. Stoichiometric reagents like thionyl chloride are effective but generate significant waste and require careful handling and temperature control.[3][4] Catalytic methods, for example using triflic acid, are more atom-economical as they generate only water as a byproduct, which can be advantageous for greener and more cost-effective large-scale production.[2]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound derivatives.

Issue 1: Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Inefficient Heat Transfer - Ensure adequate mixing to maintain a uniform temperature throughout the reactor. - For exothermic reactions, consider a slower rate of reagent addition or use a jacketed reactor with a suitable heat transfer fluid.
Insufficient Reaction Time - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). - Extend the reaction time if starting materials are still present. Note that prolonged reaction times at elevated temperatures can sometimes lead to degradation.
Catalyst Deactivation or Insufficient Loading - If using a catalyst, ensure it is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). - A modest increase in catalyst loading might be necessary on a larger scale to compensate for mixing inefficiencies.
Precipitation of Intermediates - If an intermediate precipitates, it can hinder reaction completion. - Adjust the solvent system or reaction concentration to maintain solubility.
Issue 2: High Levels of Impurities or Side Product Formation
Potential Cause Troubleshooting Steps
Localized Overheating ("Hot Spots") - Improve agitation and mixing within the reactor. - Control the rate of addition of exothermic reagents carefully.
Formation of Ester Side Product - This is common when using certain cyclizing reagents. - Switching to a more efficient fluorinating agent or an acid catalyst like triflic acid can sometimes minimize this side reaction.
Degradation of Starting Material or Product - The thermal stability of this compound derivatives can vary.[7][8][9] - Ensure the reaction temperature does not exceed the decomposition temperature of your compounds. Consider running the reaction at a lower temperature for a longer duration.
Impure Starting Materials - Use starting materials of high purity, as impurities can be carried through the synthesis and complicate purification.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize - Explore different solvent systems for crystallization. Anti-solvent crystallization can be effective. - If crystallization is not feasible, consider purification by distillation (if the product is thermally stable) or extraction.
Emulsion Formation During Work-up - This can occur during aqueous work-ups of large batches. - Adding a small amount of a saturated salt solution (brine) can help to break the emulsion.
Residual Catalyst or Reagents - Design a work-up procedure to specifically remove the catalyst and any unreacted reagents. For example, an aqueous wash with a mild base can remove acidic catalysts.

Section 3: Data Presentation

Table 1: Representative Impact of Scale-Up on this compound Synthesis
Parameter Lab-Scale (1-10 g) Pilot-Scale (1-10 kg) Potential Reasons for Variation
Yield 85-95%70-85%Mass and heat transfer limitations, longer reaction times leading to some degradation.
Purity (pre-purification) 90-98%80-90%Increased potential for side reactions due to localized overheating and longer reaction times.
Reaction Time 2-4 hours4-8 hoursSlower rates of reagent addition for temperature control, less efficient heat transfer.
Primary Purification Method Column ChromatographyCrystallization / DistillationScalability of the purification technique.

Note: The values in this table are illustrative and can vary significantly depending on the specific reaction and scale-up equipment.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-(p-Hydroxyphenyl)-oxazoline from N-(2-hydroxyethyl)-p-hydroxybenzamide[3][4]
  • Reaction Setup: In a suitable reactor, prepare a slurry of N-(2-hydroxyethyl)-p-hydroxybenzamide (1.0 eq) in ethyl acetate.

  • Reagent Addition: Slowly add a solution of thionyl chloride (2.0 eq) in ethyl acetate to the slurry. The rate of addition should be controlled to maintain the reaction temperature below 50°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate will form.

  • Work-up:

    • Collect the precipitate by filtration.

    • Dissolve the precipitate in water.

    • Neutralize the solution with a 5% sodium hydroxide solution, which will cause the product to precipitate.

    • Collect the white precipitate by filtration.

  • Drying: Dry the product in a vacuum oven at approximately 70°C overnight.

Protocol 2: Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols[5]
  • Reaction Setup: Charge a reactor with the hydroxyphenyl nitrile (1.0 eq), 2-aminoethanol (1.0-4.0 eq), and a catalytic amount of zinc chloride.

  • Solvent: Add chlorobenzene as the solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor for completion.

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can then be purified, typically by crystallization or distillation.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Starting Materials (e.g., Hydroxyphenyl Nitrile, Amino Alcohol) reaction Reaction (Solvent, Catalyst, Heat) start->reaction monitoring Reaction Monitoring (TLC, HPLC, GC-MS) reaction->monitoring quench Quenching / Neutralization monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Purification (Crystallization / Distillation) extraction->purification drying Drying purification->drying product Final Product: This compound Derivative drying->product

References

effect of solvent and temperature on phenol oxazoline catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of phenol oxazoline catalysts, with a specific focus on the critical roles of solvent and temperature in optimizing reaction performance.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the performance of this compound catalysts?

The solvent plays a crucial role in reactions catalyzed by this compound complexes by influencing catalyst solubility, stability, and the stereochemical outcome of the reaction.[1][2] Key factors to consider include:

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states in the catalytic cycle.[3] Good yields for certain reactions are often obtained in polar solvents.[3]

  • Coordinating Ability: Solvents can coordinate to the metal center of the catalyst, which can influence its reactivity and selectivity. Weakly coordinating solvents are often preferred to allow for substrate binding.

  • Aprotic vs. Protic: Protic solvents can potentially interfere with the catalyst or reactants, especially if they can act as a ligand or react with base-sensitive components. Aprotic solvents are generally used.[4] In some specific hydrogenation reactions, however, water has been shown to accelerate the process.[5]

  • Aromatic Solvents: In some palladium-catalyzed reactions using oxazoline ligands, aromatic solvents like benzene or toluene have been observed to enhance enantioselectivity.[6]

Q2: What is the typical effect of temperature on reactions catalyzed by phenol oxazolines?

Temperature is a critical parameter that must be carefully optimized for each specific reaction. It directly affects the reaction rate, catalyst stability, and in many cases, the enantioselectivity.

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate.[7] However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products.[7][8]

  • Enantioselectivity: The effect of temperature on enantioselectivity can vary. While lower temperatures often lead to higher enantiomeric excess (ee) by favoring a more ordered transition state, this is not a universal rule. In some cases, higher temperatures have surprisingly improved ee.[6]

  • Catalyst Stability: this compound catalysts, like many organometallic complexes, have a limited thermal stability. Prolonged exposure to high temperatures can cause degradation, leading to a loss of catalytic activity.[8]

Q3: What are some common causes of low yield or enantioselectivity in my reaction?

Low yield or poor enantioselectivity can stem from several factors related to reaction setup and conditions.[8][9] Common culprits include:

  • Presence of Moisture: Water can interfere with many catalytic systems, leading to lower yields.[8] Using anhydrous (dry) solvents and reagents is crucial.[1][10]

  • Impure Reagents: The purity of starting materials, including the substrate, ligand, and metal precursor, directly impacts the reaction outcome.[8]

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or the catalyst may decompose at high temperatures.[8] A temperature screening is often necessary.

  • Incorrect Solvent: The chosen solvent may not be optimal for catalyst solubility, stability, or the specific reaction mechanism, leading to poor performance.[3][6]

  • Atmosphere: Many catalytic reactions are sensitive to oxygen and must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][10]

Troubleshooting Guide

Problem: Low Reaction Yield

If you are experiencing a lower-than-expected yield, consider the following potential causes and solutions.

  • Potential Cause 1: Catalyst Inactivity or Decomposition

    • Solution: Ensure the catalyst is handled under an inert atmosphere.[1][10] Verify the purity of the ligand and metal salt. Consider preparing the active catalyst complex in situ by pre-stirring the ligand and metal precursor before adding the substrate.[1][10]

  • Potential Cause 2: Suboptimal Temperature

    • Solution: The reaction may require a higher temperature to proceed at a reasonable rate.[7] Conversely, if side reactions are suspected, lowering the temperature might improve the yield of the desired product. Run small-scale experiments at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimum.

  • Potential Cause 3: Presence of Water or Other Impurities

    • Solution: Use freshly distilled, anhydrous solvents.[10] Ensure all glassware is flame-dried or oven-dried before use. Purify starting materials if their quality is uncertain.[8]

Problem: Low Enantioselectivity (ee)

Poor stereochemical control is a common issue that can often be addressed by modifying the reaction conditions.

  • Potential Cause 1: Incorrect Solvent Choice

    • Solution: The solvent has a profound effect on the chiral environment created by the catalyst.[2][6] Perform a solvent screen using a range of solvents with different polarities and coordinating abilities (e.g., Dichloromethane, THF, Toluene, Diethyl Ether). Aromatic solvents have been noted to improve ee in certain cases.[6]

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Solution: Enantioselectivity is often highly temperature-dependent. In many asymmetric reactions, lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) enhances enantioselectivity. However, this can significantly slow down the reaction rate. It is essential to find a balance between reaction time and desired ee.

  • Potential Cause 3: Ligand-to-Metal Ratio

    • Solution: The stoichiometry between the this compound ligand and the metal precursor is critical. An excess of the ligand is often used (e.g., 1.1 equivalents relative to the metal) to ensure the formation of the desired chiral complex.[1]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions catalyzed by this compound systems.

G start Problem Encountered: Low Yield or Low ee check_reagents 1. Check Reagents & Setup start->check_reagents reagents_ok Are reagents pure & conditions anhydrous/inert? check_reagents->reagents_ok fix_reagents Action: Purify reagents, use anhydrous solvents, ensure inert atmosphere. reagents_ok->fix_reagents No optimize_solvent 2. Optimize Solvent reagents_ok->optimize_solvent Yes fix_reagents->check_reagents Re-evaluate solvent_screen Action: Perform solvent screen. Test different polarities (e.g., DCM, THF, Toluene). optimize_solvent->solvent_screen optimize_temp 3. Optimize Temperature solvent_screen->optimize_temp If problem persists temp_screen Action: Screen temperatures. For low ee: try lower temp. For low yield: try higher temp. optimize_temp->temp_screen success Problem Resolved temp_screen->success Monitor Results

Caption: A workflow for troubleshooting low yield and enantioselectivity.

Data on Solvent and Temperature Effects

Performance of catalysts is highly dependent on the specific reaction. The data below, compiled from literature on representative reactions involving phenyl-substituted oxazoline ligands, serves as a general guide.[1]

Table 1: Effect of Solvent on Enantioselectivity in a Pd-Catalyzed Reaction

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Dichloromethane (DCM)>9575
2Tetrahydrofuran (THF)>9568
3Diethyl Ether (Et₂O)>9572
4Toluene>9585
5Benzene>9588

Data is representative for palladium-catalyzed asymmetric allylic alkylation reactions. As observed, aromatic solvents provided higher enantioselectivity in this instance.[6]

Table 2: Effect of Temperature on a Cu-Catalyzed Cyclopropanation

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1408588
225 (Room Temp.)8292
307896
4-2075>98

Data is representative for Cu(I)-Ph-BOX catalyzed cyclopropanation reactions.[1] Lowering the temperature generally leads to an increase in enantioselectivity, often with a slight decrease in yield or increase in reaction time.

Experimental Protocols

Below is a general protocol for a common reaction type utilizing a copper(I)/bis(oxazoline) catalyst. Note: All procedures should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1][10]

Protocol: Asymmetric Cyclopropanation of Styrene

This protocol describes a general method for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using a Cu(I)-Ph-BOX catalyst.[1]

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆

  • (R,R)-Ph-BOX ligand

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM, anhydrous)

Experimental Workflow Diagram

G prep 1. Catalyst Preparation setup 2. Reaction Setup prep->setup addition 3. Slow Addition setup->addition monitor 4. Monitor & Quench addition->monitor workup 5. Workup & Purification monitor->workup analysis 6. Analysis workup->analysis

Caption: General workflow for a catalyzed asymmetric reaction.

Procedure:

  • Catalyst Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add Cu(OTf)₂·C₆H₆ (0.01 mmol, 1 mol%).[1]

    • Add the chiral Ph-BOX ligand (0.011 mmol, 1.1 mol%).[1]

    • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex. The solution should become homogeneous.[1]

  • Reaction Setup:

    • To the resulting catalyst solution, add freshly distilled styrene (1.0 mmol, 1 equivalent).[1]

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).[1]

  • Addition of Diazoacetate:

    • Prepare a separate solution of ethyl diazoacetate (1.2 mmol, 1.2 equivalents) in anhydrous DCM (5 mL).[1]

    • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours. A slow addition is critical to minimize side reactions.[1]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

    • Once the starting material is consumed, quench the reaction by exposing it to air.[1]

    • Concentrate the mixture under reduced pressure.[1]

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[1]

References

strategies to prevent racemization in phenol oxazoline asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenol Oxazoline (PHOX) Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for preventing racemization and troubleshooting low enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (ee) in my PHOX-catalyzed reaction?

Low or inconsistent enantiomeric excess (ee) is a common issue that can often be traced back to several key factors. The primary causes include suboptimal reaction conditions (temperature, solvent), issues with the catalyst or ligand integrity, impurities in the reagents, or racemization of the product either during the reaction or during the workup and purification stages.[1][2][3] A systematic approach is crucial to identify and resolve the root cause.

Below is a general workflow to diagnose and address low enantioselectivity in your experiments.

G start Start: Low or Inconsistent ee% analytics Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytics reagents Step 2: Scrutinize Reagents & Catalyst analytics->reagents Method OK sub_analytics Is peak resolution > 1.5? Is the method robust? analytics->sub_analytics conditions Step 3: Evaluate Reaction Conditions reagents->conditions All Pure & Active sub_reagents Check Purity: Substrate, Reagents, Solvents Check Catalyst: Purity, Oxidation (31P NMR), Activity reagents->sub_reagents workup Step 4: Check for Product Racemization conditions->workup Optimized sub_conditions Optimize Temperature Screen Solvents & Additives Check Atmosphere (Inert?) conditions->sub_conditions end Resolution: Reproducible, High ee% workup->end Product Stable sub_workup Test product stability under reaction and workup conditions workup->sub_workup

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.

Q2: How does the PHOX ligand structure affect enantioselectivity?

PHOX ligands are highly modular, meaning their steric and electronic properties can be fine-tuned to suit a specific transformation.[4][5] The substituent on the oxazoline ring, derived from a chiral amino alcohol, is primarily responsible for creating the chiral environment.[6] Bulkier substituents generally lead to higher enantioselectivity by creating a more defined chiral pocket, which better differentiates the two faces of the prochiral substrate.[7]

The diagram below illustrates the competition between the desired stereoselective catalytic cycle and a potential off-cycle racemization pathway. The ligand's structure is critical in ensuring the energy barrier for the desired path (ΔG‡_major) is significantly lower than for the minor enantiomer (ΔG‡_minor) and any racemization pathways.

G cluster_cycle Asymmetric Catalytic Cycle cluster_racemization Potential Racemization Pathways Cat [M]-PHOX Catalyst Complex Catalyst-Substrate Complex Cat->Complex + Substrate Sub Substrate Sub->Complex TS_R TS (R-Product) ΔG‡_minor Complex->TS_R Disfavored Path TS_S TS (S-Product) ΔG‡_major Complex->TS_S Favored Path Prod_R R-Product TS_R->Prod_R Prod_S S-Product TS_S->Prod_S Prod_R->Cat - Product Racemate Racemic Mixture (Low ee%) Prod_R->Racemate Prod_S->Cat - Product (High ee%) Prod_S->Racemate Product Epimerization (e.g., via enolization)

Caption: Desired catalytic cycle versus a competing racemization pathway.

Data Presentation: Impact of Ligand Steric Bulk on Enantioselectivity

The following table illustrates how increasing the steric bulk of the R group on the oxazoline ring can influence the enantiomeric excess in a typical Pd-catalyzed allylic alkylation.

PHOX Ligand Substituent (R)Steric HindranceTypical ee% (Illustrative)
Isopropyl (iPr)Moderate80 - 88%
tert-Butyl (tBu)High90 - 99%
1-NaphthylHigh (Aromatic)85 - 92%
BenzylModerate75 - 85%
Note: Data is illustrative, based on general trends reported in the literature.[7] Actual results are highly dependent on the specific reaction, substrate, and conditions.

Troubleshooting Guides

Q3: My ee% is inconsistent. Could my reaction conditions be the cause?

Yes, reaction conditions, particularly temperature and solvent, are critical for achieving high and reproducible enantioselectivity.

Temperature: Lowering the reaction temperature is a common and effective strategy to improve ee%.[1][2] A lower temperature increases the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states, leading to a higher ratio of the desired enantiomer. However, this often comes at the cost of a slower reaction rate.

Solvent: The solvent can significantly influence the stability of the catalytic complex and the transition states.[3][8] Solvent polarity and its ability to coordinate with the metal center can alter the catalyst's conformation and, consequently, its selectivity. Screening a range of solvents is often necessary to find the optimal medium for a given reaction.

Data Presentation: Effect of Temperature and Solvent on Enantioselectivity
Temperature (°C)Illustrative ee%
4075%
20 (RT)88%
095%
-2098%
SolventPolarityTypical ee% (Illustrative)
TolueneLow85%
Dichloromethane (DCM)Medium92%
Tetrahydrofuran (THF)Medium95%
DioxaneMedium89%
Note: Data is illustrative and reaction-specific. A comprehensive optimization should be performed for each new system.
Experimental Protocol: Temperature and Solvent Optimization
  • Preparation : Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[9]

  • Setup : In parallel reaction tubes, add the metal precursor and PHOX ligand to form the catalyst in situ under an inert atmosphere.

  • Solvent Screening (at a constant temperature, e.g., 20°C) :

    • To each tube, add a different anhydrous solvent (e.g., Toluene, DCM, THF, Dioxane).

    • Add the substrate and any other reagents.

    • Stir the reactions for a predetermined time (e.g., 24 hours).

    • Analyze the conversion and ee% for each reaction.

  • Temperature Optimization (using the best solvent) :

    • Set up identical reactions in the optimal solvent identified in the previous step.

    • Run each reaction at a different, precisely controlled temperature (e.g., 40°C, 20°C, 0°C, -20°C).

    • Monitor each reaction for completion. Note that lower temperatures will require longer reaction times.[2]

    • Upon completion, analyze the conversion and ee% for each temperature.

  • Analysis : Determine the enantiomeric excess of the product using chiral HPLC or chiral GC.

Q4: I suspect racemization is occurring during the reaction or workup. How can I verify this?

You can test for product racemization by performing a control experiment. This involves subjecting the enantiomerically enriched product to the reaction and workup conditions in the absence of key reagents to see if the ee% degrades over time.

Experimental Protocol: Control Experiment for Product Stability
  • Obtain Enantioenriched Product : First, perform the reaction under conditions that give the highest ee% and carefully purify the product. Determine its initial ee% (e.g., 98%).

  • Test Reaction Conditions :

    • In a reaction vessel, combine the catalyst, solvent, and any additives used in the original reaction (omit the starting substrate).

    • Add a known quantity of your purified, enantioenriched product.

    • Stir the mixture at the standard reaction temperature for the full duration of the reaction (e.g., 24 hours).

    • Take samples at various time points (e.g., 1h, 6h, 12h, 24h), quench, and analyze the ee%. A significant drop in ee% indicates that the product is racemizing under the catalytic conditions.

  • Test Workup Conditions :

    • Dissolve a sample of your purified, enantioenriched product in the workup solvent.

    • Expose it to the exact workup conditions (e.g., acidic/basic wash, silica gel for chromatography).[1] For example, stir the product with silica gel in the elution solvent for several hours.

    • Isolate the product and re-analyze the ee%. A decrease in ee% points to racemization during purification.

Q5: Can additives improve enantioselectivity?

Yes, additives can have a significant impact on asymmetric reactions.[10] They can act as co-catalysts, scavenge inhibitory species like trace water, or influence the structure of the active catalyst.[9][11] For example, in some hydrogenations, alcohol additives have been shown to enhance enantioselectivity.[11] Molecular sieves are often added to ensure strictly anhydrous conditions, which can be critical for reproducibility and high selectivity.[12]

Data Presentation: Effect of Additives on Enantioselectivity
Additive (Illustrative)Putative RoleImpact on ee%
NoneBaseline85%
4Å Molecular SievesWater Scavenger92%
LiClHalide Effect / Lewis Acidity88%
i-PrOHH-bonding / Protonolysis94%
Note: The effect of an additive is highly specific to the reaction mechanism and must be determined empirically.
Q6: My catalyst seems to be underperforming. What are common issues with PHOX catalyst integrity?

The performance of a PHOX catalyst hinges on its purity and stability. Common issues include:

  • Oxidation : The phosphine moiety in PHOX ligands is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive.[7] This can be detected by ³¹P NMR spectroscopy.

  • Moisture and Air Sensitivity : Many metal precursors and the final catalytic complexes are sensitive to air and moisture.[13] Handling them under inert conditions is crucial for reproducibility.

  • Purity : Impurities in the ligand or metal precursor can inhibit or poison the catalyst. Always use materials of the highest possible purity.

The workflow below outlines best practices for handling sensitive PHOX catalysts to ensure optimal performance and reproducibility.

G storage 1. Storage handling 2. Handling storage->handling sub_storage Store ligand & metal precursor in a glovebox or desiccator under inert gas (Ar or N₂) storage->sub_storage reaction 3. Reaction Setup handling->reaction sub_handling Weigh and transfer materials quickly or inside a glovebox Use Schlenk techniques handling->sub_handling result Consistent & Reproducible High Performance reaction->result sub_reaction Use flame-dried glassware Use fresh, anhydrous solvents Maintain inert atmosphere throughout the reaction reaction->sub_reaction

Caption: Best practices workflow for handling sensitive PHOX catalysts.

References

purification techniques for high-purity phenol oxazoline ligands

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity Phenol Oxazoline Ligands

Welcome to the technical support center for the purification of high-purity this compound (PHOX) and related bis(oxazoline) (BOX) ligands. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of these critical chiral ligands.

Troubleshooting Guides

This section addresses specific problems that may arise during your experimental work.

Question 1: I am observing a significantly low yield after synthesis. What are the common causes and how can I fix it?

Answer: Low yields in this compound ligand synthesis can stem from several factors, ranging from reaction conditions to workup procedures.[1]

Common Causes & Solutions:

  • Presence of Moisture: Water can interfere with the condensation reaction. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Impure Starting Materials: The purity of the starting materials, such as chiral β-amino alcohols and dinitriles, directly impacts the yield and purity of the final product.[1] Use freshly purified starting materials if their quality is uncertain.

  • Incorrect Stoichiometry: A precise molar ratio of reactants is often crucial. Ensure accurate weighing and transfer of all reagents.[1]

  • Suboptimal Reaction Temperature: The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without causing degradation of reactants or products.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Inefficient Purification: Significant product loss can occur during extraction and purification steps.[1] Minimize transfers and ensure the chosen purification method is suitable for your specific ligand.

LowYield_Troubleshooting start Low Yield Observed q1 Were anhydrous conditions used? start->q1 s1 Dry all solvents and reagents. Run reaction under inert gas. q1->s1 No q2 Was starting material purity confirmed? q1->q2 Yes s2 Purify or use new batch of starting materials. q2->s2 No q3 Was stoichiometry accurate? q2->q3 Yes s3 Recalculate and re-weigh reagents carefully. q3->s3 No q4 Was reaction progress monitored by TLC? q3->q4 Yes s4 Optimize reaction time and temperature based on TLC analysis. q4->s4 No

Caption: Decision tree for selecting an appropriate purification technique.

  • Silica Gel Chromatography: This is the most common method for purifying oxazoline ligands. [2]It is effective for separating compounds with different polarities. A typical eluent system is a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent product degradation on the acidic silica gel. [2][3]* Recrystallization: If the synthesized ligand is a crystalline solid, recrystallization is an excellent method for achieving high purity. [4]This technique is particularly effective at removing small amounts of impurities. Finding the right solvent or solvent system is key.

  • Acid/Base Extraction: For certain phenol-containing ligands, a carefully planned acid/base extraction can remove significant impurities without the need for chromatography. [5]

Question 3: I am struggling with column chromatography. The separation is poor or the ligand seems to be degrading on the column.

Answer: Poor separation or degradation during silica gel chromatography is a common issue.

Troubleshooting Tips:

  • Neutralize the Silica: Silica gel is naturally acidic and can cause degradation of sensitive ligands. To mitigate this, add ~1% triethylamine (Et₃N) to your eluent system. [2][3]This deactivates the acidic sites on the silica.

  • Optimize the Solvent System: Use TLC to find the ideal solvent system before running the column. The goal is to have a retention factor (Rƒ) for your desired product between 0.2 and 0.4.

  • Use a Gradient Elution: Start with a non-polar solvent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This provides better separation than an isocratic (constant solvent mixture) elution.

  • Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity and enantiomeric excess (ee) of my final ligand?

A1: A combination of techniques is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing both chemical and enantiomeric purity. [6]For determining enantiomeric excess, a chiral stationary phase (CSP) is required. [7]Polysaccharide-based chiral columns are highly effective for many oxazoline ligands. [6]* Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the chemical purity of a sample by comparing the integral of a known proton signal from the analyte against that of a certified internal standard. [6]* Other Methods: Melting point and specific rotation can provide indications of purity but are not as definitive as chromatographic or spectroscopic methods. [8] Purity Analysis Techniques

    Technique Information Provided Key Considerations
    Chiral HPLC Enantiomeric Excess (ee%), Chemical Purity Requires a specific Chiral Stationary Phase (CSP) column. [7]
    NMR Spectroscopy Structural Confirmation, Chemical Purity (qNMR) High-resolution NMR (≥400 MHz) is recommended for qNMR. [6]

    | Mass Spectrometry | Molecular Weight Confirmation | Confirms the mass of the desired product. |

Q2: What are the best practices for storing high-purity this compound ligands?

A2: High-purity ligands can be sensitive to air, moisture, and light. To ensure their long-term stability:

  • Store under Inert Gas: Store the solid ligand in a vial under an inert atmosphere like argon or nitrogen.

  • Refrigerate or Freeze: Keep the vial at low temperatures (-20°C is common) to slow down potential degradation pathways.

  • Protect from Light: Use an amber vial or store the vial in a dark place to prevent photochemical decomposition.

  • Handle with Care: When using the ligand, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q3: Can you provide a general protocol for purifying a bis(oxazoline) ligand using column chromatography?

A3: Yes, the following is a general protocol that can be adapted for many BOX and PHOX ligands.

General Experimental Workflow

General_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage s1 React Amino Alcohol + Dinitrile s2 Reaction Workup (e.g., Extraction) s1->s2 p1 Column Chromatography or Recrystallization s2->p1 Crude Product a1 Assess Purity (HPLC, NMR) p1->a1 Purified Ligand a2 Store under Inert Gas at Low Temperature a1->a2

Caption: General experimental workflow from synthesis to storage.

Experimental Protocol: Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a 95:5 hexane:ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude ligand in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Carefully apply the sample solution to the top of the column. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.

  • Gradient Increase: Gradually increase the polarity of the eluent according to your pre-determined TLC analysis (e.g., increase the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the high-purity ligand. [9]

This technical support guide is intended for informational purposes and should be used as a supplement to established laboratory safety protocols and peer-reviewed literature.

References

Technical Support Center: Enhancing Reproducibility in Phenol Oxazoline (PHOX) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center dedicated to resolving common issues of poor reproducibility in phenol oxazoline (PHOX) catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve challenges in their experiments, ensuring consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for this PHOX-catalyzed reaction. What is the first thing I should check?

A1: The primary suspect for low enantioselectivity is often the purity of the PHOX ligand and the metal precursor. Even minor impurities can have a significant negative impact on the catalytic performance. It is crucial to ensure the high purity of your ligand, which can be synthesized and purified following established protocols.

Q2: I've confirmed the purity of my ligand and metal salt, but my results are still inconsistent between runs. What other factors should I consider?

A2: Inconsistent results often point to variability in reaction conditions. Key parameters to scrutinize include:

  • Solvent Quality: The choice of solvent and its purity are critical. The presence of water or other impurities can drastically affect enantioselectivity.[1] Always use freshly distilled, anhydrous solvents.

  • Atmosphere Control: Many PHOX-metal complexes are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[2]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[3] Precise and consistent temperature control is essential for reproducible enantioselectivity.

Q3: My reaction starts well but seems to stop before reaching full conversion. What could be the cause of this catalyst deactivation?

A3: This is a classic sign of catalyst deactivation. Besides exposure to air and moisture, common culprits include:

  • Substrate/Reagent Impurities: Trace impurities in your starting materials can act as catalyst poisons.[1]

  • Ligand Degradation: The PHOX ligand itself can degrade under certain conditions. For instance, the phosphine moiety is susceptible to oxidation.[2]

  • Incompatible Additives: While some additives can be beneficial, others may interfere with the catalyst.[4][5]

Q4: How critical is the steric and electronic nature of the PHOX ligand to the reaction outcome?

A4: The steric and electronic properties of the PHOX ligand are paramount in determining the enantioselectivity and reactivity of the catalyst. The modular nature of PHOX ligands allows for fine-tuning of these properties by modifying the oxazoline ring, the phosphine moiety, or the backbone.[6] For example, bulkier aliphatic groups on the oxazoline, such as tert-butyl, often lead to higher levels of enantioinduction compared to smaller groups like isopropyl.[2] Similarly, electron-deficient PHOX ligands can generate more reactive palladium catalysts, which may be necessary for challenging substrates.[7]

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity

If you are observing low or fluctuating enantiomeric excess (ee), follow this troubleshooting workflow:

G start Start: Low/Inconsistent ee step1 Step 1: Verify Ligand and Metal Precursor Purity start->step1 step2 Step 2: Scrutinize Reaction Conditions step1->step2 sub1_1 Synthesize/procure fresh PHOX ligand step1->sub1_1 Action step3 Step 3: Evaluate Substrate and Reagents step2->step3 sub2_1 Solvent Quality: Use freshly distilled, anhydrous solvent step2->sub2_1 Action resolution Resolution: Reproducible High ee Achieved step3->resolution sub3_1 Substrate/Reagent Purity Check step3->sub3_1 Action sub1_2 Characterize thoroughly (NMR, Elemental Analysis) sub1_1->sub1_2 sub1_3 Use high-purity metal salt sub1_2->sub1_3 sub2_2 Atmosphere Control: Ensure rigorous inert conditions sub2_1->sub2_2 sub2_3 Temperature Control: Calibrate and maintain consistent temperature sub2_2->sub2_3 sub3_2 Purify starting materials (e.g., recrystallization, distillation) sub3_1->sub3_2 G start Start: Incomplete Conversion cause1 Cause 1: Oxidation of Phosphine Ligand start->cause1 cause2 Cause 2: Impurities in Reaction Components start->cause2 cause3 Cause 3: Thermal Instability start->cause3 solution1 Solution: - Ensure rigorous inert atmosphere - Use degassed solvents cause1->solution1 solution2 Solution: - Purify substrates and reagents - Use high-purity solvents cause2->solution2 solution3 Solution: - Optimize reaction temperature - Monitor for decomposition cause3->solution3 G Pd0 Pd(0)-PHOX OA Oxidative Addition Pd0->OA PdII_allyl [Pd(II)(allyl)(PHOX)]+ OA->PdII_allyl Nuc_attack Nucleophilic Attack PdII_allyl->Nuc_attack Product_complex Pd(II)-Product Complex Nuc_attack->Product_complex RE Reductive Elimination Product_complex->RE RE->Pd0 Product Product RE->Product Substrate Allylic Substrate Substrate->OA Nucleophile Nucleophile Nucleophile->Nuc_attack

References

Validation & Comparative

A Comparative Guide to Phenol Oxazoline (PHOX) and Bisoxazoline (BOX) Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged ligand classes, phenol oxazoline (PHOX) and bisoxazoline (BOX) ligands have emerged as powerful tools for the synthesis of chiral molecules. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their synthetic challenges.

At a Glance: PHOX vs. BOX Ligands

FeatureThis compound (PHOX) LigandsBisoxazoline (BOX) Ligands
Structure C₁-symmetric, P,N-bidentateC₂-symmetric, N,N-bidentate
Metal Complexes Primarily Palladium (Pd)Primarily Copper (Cu), also Zn, Mg, Fe
Typical Applications Asymmetric allylic alkylation, Heck reaction, hydrogenationAsymmetric Diels-Alder, aldol reactions, cyclopropanation, Friedel-Crafts
Key Strengths High enantioselectivity with hindered substrates, modular and tunable structureHigh enantioselectivity in a wide range of reactions, readily synthesized

Structural Differences and Mechanistic Implications

The fundamental difference between PHOX and BOX ligands lies in their symmetry and coordinating atoms. PHOX ligands are C₁-symmetric and chelate to a metal center through a phosphorus and a nitrogen atom. This P,N-coordination creates a unique electronic and steric environment, making them particularly effective in palladium-catalyzed reactions where the electronic properties of the phosphine are crucial for catalytic activity.[1][2]

In contrast, BOX ligands possess a C₂-symmetric scaffold and coordinate to metal centers through two nitrogen atoms.[3] This N,N-chelation, often with copper(II) Lewis acids, creates a well-defined chiral pocket that effectively shields one face of the coordinated substrate, leading to high enantioselectivity in a variety of cycloaddition and addition reactions.[3][4]

Performance in Key Asymmetric Reactions

The distinct structural features of PHOX and BOX ligands translate to their specialized efficacy in different classes of asymmetric reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation (PHOX Ligands)

PHOX ligands are renowned for their exceptional performance in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, particularly for the formation of quaternary carbon centers.[5] The modular nature of the PHOX scaffold allows for fine-tuning of steric and electronic properties to achieve high yields and enantioselectivities.[6]

Table 1: Performance of PHOX Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation [5][6]

EntryPHOX LigandSubstrateNucleophileYield (%)ee (%)Reference
1(S)-tBu-PHOXRacemic Allyl AcetateDimethyl Malonate>9598[5]
2(S)-(CF₃)₃-tBu-PHOXRacemic Allyl AcetateDimethyl Malonate9699[7]
3(R)-5,5-dimethyl-(p-CF₃)₃-i-PrPHOXAllylic CarbonateLactam8595[6]
Copper-Catalyzed Asymmetric Diels-Alder Reaction (BOX Ligands)

BOX ligands, in combination with copper(II) salts, form highly effective chiral Lewis acid catalysts for enantioselective Diels-Alder reactions. The C₂-symmetric environment of the BOX-Cu(II) complex enforces a strict facial bias on the dienophile, leading to the formation of one enantiomer in high excess.[3][8]

Table 2: Performance of BOX Ligands in Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction [3][8]

EntryBOX LigandDieneDienophileYield (%)ee (%)Reference
1(S,S)-tBu-BOXCyclopentadieneN-Acryloyloxazolidinone9598[8]
2(S,S)-Ph-BOXCyclopentadieneN-Acryloyloxazolidinone9196[3]
3(S,S)-iPr-BOXCyclopentadieneN-Acryloyloxazolidinone8894[3]

Experimental Protocols

General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation with PHOX Ligands

This protocol is a representative example for the palladium-catalyzed enantioselective allylic alkylation of a racemic allyl acetate with a soft nucleophile.

Materials:

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • PHOX ligand (e.g., (S)-t-BuPHOX)

  • Racemic allylic acetate

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., BSA - N,O-Bis(trimethylsilyl)acetamide)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Pd₂(dba)₃] (2.5 mol%) and the PHOX ligand (6.25 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the racemic allylic acetate (1.0 equiv) and the nucleophile (1.2 equiv) to the reaction mixture.

  • Add the base (1.2 equiv) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.[5]

General Procedure for Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction with BOX Ligands

This protocol provides a general method for the copper-catalyzed enantioselective Diels-Alder reaction between cyclopentadiene and an N-acryloyloxazolidinone.[3][9]

Materials:

  • Cu(OTf)₂ (copper(II) trifluoromethanesulfonate)

  • BOX ligand (e.g., (S,S)-tBu-BOX)

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Dienophile (e.g., N-acryloyloxazolidinone)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the BOX ligand (11 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous CH₂Cl₂.

  • Stir the resulting solution at room temperature for 1-2 hours to form the catalyst complex.

  • In a separate flame-dried flask, dissolve the dienophile (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • To the dienophile solution, add the freshly prepared catalyst solution via cannula.

  • Add the diene (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.[9]

Visualizing the Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the PHOX- and BOX-catalyzed reactions, highlighting the key steps of catalyst activation, substrate coordination, bond formation, and catalyst regeneration.

PHOX_Catalytic_Cycle cluster_0 Pd(0) Catalytic Cycle with PHOX Ligand A [Pd(0)(PHOX)] C [Pd(II)(PHOX)(Allyl)]+ A->C Allyl-X B Oxidative Addition E Product C->E Nu- D Nucleophilic Attack E->A - Product F Reductive Elimination G Racemic Allyl Substrate

PHOX-Pd Catalytic Cycle for Allylic Alkylation.

BOX_Catalytic_Cycle cluster_1 Cu(II) Catalytic Cycle with BOX Ligand A [Cu(II)(BOX)]++ C [Cu(II)(BOX)(Dienophile)]++ A->C Dienophile B Dienophile Coordination E Product C->E Diene D [4+2] Cycloaddition E->A - Product F Product Release G Diene

BOX-Cu Catalytic Cycle for Diels-Alder Reaction.

Conclusion

Both PHOX and BOX ligands are indispensable tools in the field of asymmetric catalysis, each exhibiting distinct advantages in specific transformations. PHOX ligands, with their modular P,N-structure, excel in palladium-catalyzed reactions such as asymmetric allylic alkylations, offering high enantioselectivity, particularly with challenging substrates.[1][7] Conversely, the C₂-symmetric N,N-bidentate nature of BOX ligands makes them ideal for Lewis acid catalysis, especially in copper-catalyzed Diels-Alder and related reactions, where they consistently deliver high levels of stereocontrol.[3] The choice between these two powerful ligand classes should be guided by the specific reaction type and the nature of the substrates involved. This guide provides a foundational understanding to assist researchers in making an informed decision for their synthetic endeavors.

References

A Researcher's Guide to the Validation of Enantiomeric Excess in Phenol Oxazoline Products Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance. Phenol oxazoline ligands and their derivatives are a cornerstone in asymmetric catalysis, making the accurate determination of their enantiomeric excess (ee) a critical step in synthesis and quality control. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by detailed experimental protocols and performance data.

Chiral HPLC has established itself as a robust and widely adopted method for the separation and quantification of enantiomers due to its high precision and the availability of a diverse range of chiral stationary phases (CSPs).[1] However, alternative methods such as chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offer unique advantages in terms of speed, solvent consumption, and analytical approach. This guide will delve into a head-to-head comparison to aid in the selection of the most suitable method for your research needs.

Methodology Comparison: Chiral HPLC vs. Alternatives

The selection of an analytical technique for determining the enantiomeric excess of this compound products is contingent on various factors, including the required accuracy, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase.Separation using a supercritical fluid (typically CO₂) mobile phase and a chiral stationary phase.Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce a chemical shift difference between enantiomers.[2]
Typical Analytes Broad applicability to non-volatile and thermally labile compounds.Suitable for a wide range of compounds, particularly effective for those soluble in alcohol/CO₂ mixtures.[3]Requires soluble analytes that can interact with a CSA or be derivatized.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a modifier solvent compatible with supercritical CO₂.Direct mixing of the analyte and CSA in an NMR tube, or a preceding derivatization step.[4]
Analysis Time Typically 10-30 minutes.Generally faster than HPLC, often less than 10 minutes.[5]Rapid data acquisition (minutes), but sample preparation can vary.
Resolution High resolution achievable with a wide variety of CSPs.Often provides superior or complementary selectivity and higher efficiency compared to HPLC.[3]Depends on the degree of chemical shift non-equivalence induced by the CSA.
Solvent Consumption Utilizes organic solvents, which can be a significant cost and disposal concern.Primarily uses compressed CO₂, significantly reducing organic solvent consumption.[3]Requires small amounts of deuterated solvents.
Instrumentation Standard HPLC systems are widely available.Requires specialized SFC instrumentation.High-field NMR spectrometer is necessary.
Data Analysis Integration of peak areas of the separated enantiomers.Integration of peak areas of the separated enantiomers.Integration of distinct resonance signals for each enantiomer.[4]

Experimental Protocols

Reproducible and accurate determination of enantiomeric excess relies on well-defined experimental methodologies. Below are representative protocols for chiral HPLC and a comparative method using NMR spectroscopy.

Chiral HPLC Protocol for a Phenol Bis(oxazoline) Compound

This protocol is a representative method for the analysis of a typical phenol bis(oxazoline) ligand, such as a (S,S)-Ph-BOX type structure.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an additive. A typical starting point is an isocratic elution with n-Hexane/IPA (90:10, v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35 °C.[6]

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm or 312 nm).[6]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject a blank (mobile phase) to ensure the system is clean, followed by an injection of the racemic standard to determine the retention times of both enantiomers. Finally, inject the sample to be analyzed.

  • Data Analysis: Identify and integrate the peak areas for the two enantiomers in the chromatogram. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Chiral NMR Protocol using a Chiral Solvating Agent

This protocol provides a general guideline for determining enantiomeric excess using a chiral solvating agent (CSA).

Materials and Instrumentation:

  • NMR Spectrometer: 400 MHz or higher.

  • Chiral Solvating Agent (CSA): A suitable chiral molecule that will interact with the this compound analyte to form transient diastereomeric complexes (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) derivatives).[4]

  • NMR Tubes: Standard 5 mm.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) is commonly used.[2]

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the this compound analyte (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.

  • Addition of CSA: Add the chiral solvating agent to the NMR tube. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.

  • Data Acquisition: Gently shake the NMR tube to ensure thorough mixing. Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved signal in the spectrum that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks. The enantiomeric excess is calculated using the same formula as for the HPLC method, substituting the peak areas from the NMR spectrum.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

G cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase equilibrate Equilibrate Chiral Column inject Inject Sample equilibrate->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.

G cluster_primary Primary Method cluster_alternatives Alternative / Confirmatory Methods cluster_validation Validation Parameters (ICH Guidelines) start Method Validation for Enantiomeric Excess hplc Chiral HPLC (High Specificity & Resolution) start->hplc sfc Chiral SFC (Speed & Reduced Solvent) start->sfc nmr Chiral NMR (Orthogonal Principle) start->nmr params Specificity Linearity & Range Precision Accuracy Robustness LOQ/LOD hplc->params sfc->params nmr->params result Validated Method for Enantiomeric Purity params->result

References

A Comparative Study of Phenol Oxazoline (PHOX) and Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of PHOX and phosphine ligands in key asymmetric catalytic reactions, supported by experimental data and detailed protocols.

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the plethora of ligands developed, phenol oxazoline (PHOX) and phosphine-based ligands have emerged as two of the most versatile and widely utilized classes. This guide provides an objective comparison of their performance in two benchmark reactions: the Palladium-catalyzed asymmetric allylic alkylation (AAA) and the Rhodium-catalyzed asymmetric hydrogenation.

Performance Comparison in Asymmetric Catalysis

The efficacy of PHOX and phosphine ligands is often substrate and reaction-dependent. Below is a summary of their performance in two key transformations critical for the synthesis of chiral molecules.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The Pd-catalyzed Asymmetric Allylic Alkylation (AAA) of substrates like 1,3-diphenylallyl acetate is a standard benchmark for evaluating chiral ligands. The performance of representative PHOX and phosphine ligands is summarized below.

Ligand TypeSpecific LigandCatalyst SystemEnantioselectivity (ee%)Yield (%)Reference
PHOX (S)-t-BuPHOX[Pd(allyl)Cl]₂ / (S)-t-BuPHOX9895[1]
Phosphine Trost Ligand[Pd(allyl)Cl]₂ / Trost Ligand98-99>95[2]
Phosphine (M)-L1 (Helicene-derived)[PdCl(C₃H₅)]₂ / (M)-L19499[3]
Phosphine Diamidophosphite Ligand[Pd(allyl)Cl]₂ / Ligandup to 98High[1]

Note: Reaction conditions and nucleophiles may vary between studies, affecting direct comparability.

Generally, PHOX-based palladium catalysts have demonstrated exceptional performance, particularly with hindered substrates.[4] In contrast, traditional diphosphine ligands, such as the Trost ligand, are highly effective for unhindered substrates.[4]

Rhodium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate, is another cornerstone reaction for ligand evaluation.

Ligand TypeSpecific LigandCatalyst SystemEnantioselectivity (ee%)Conversion (%)Reference
PHOX Ir-MaxPHOX[Ir(COD)Cl]₂ / MaxPHOXup to 99>99[5]
Phosphine DIPAMP[Rh(DIPAMP)(cod)]BF₄96~100[4]
Phosphine (S,S)-t-Bu-BisP*Rh(I) complex>99High[6]
Phosphine PhthalaPhosRh(I) complex>94High[7]

Note: While Rhodium is common, Iridium is also a highly effective metal for PHOX-catalyzed hydrogenations.

P-chirogenic phosphine ligands have shown the capability to achieve nearly perfect enantioselectivities in the Rh-catalyzed asymmetric hydrogenation of enamides and related substrates.[6] Iridium-PHOX catalysts have also proven to be highly efficient for the hydrogenation of a broad range of non-chelating olefins.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of catalytic systems. Below are representative protocols for the aforementioned reactions.

General Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol outlines a general procedure for the AAA reaction using a chiral ligand.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium precursor)

  • Chiral Ligand (e.g., (S)-t-BuPHOX or Trost Ligand)

  • (E)-1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc)

  • Anhydrous and degassed solvent (e.g., THF or CH₂Cl₂)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere, the palladium precursor (e.g., 0.5-1.0 mol%) and the chiral ligand (e.g., 1.1-2.2 mol%) are dissolved in the anhydrous, degassed solvent.

  • The mixture is stirred at room temperature for approximately 30 minutes to allow for the formation of the active catalyst.

  • The nucleophile (e.g., dimethyl malonate, 1.2-1.5 eq) is added, followed by the base (e.g., BSA, 1.5-2.0 eq, and KOAc, 1-5 mol%).

  • The substrate (e.g., (E)-1,3-diphenylallyl acetate, 1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is isolated and purified using standard procedures.

General Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general method for the asymmetric hydrogenation of a dehydroamino acid derivative.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral Ligand (e.g., DIPAMP or a PHOX-type ligand for an Ir-based system)

  • Methyl (Z)-α-acetamidocinnamate (Substrate)

  • Anhydrous, deoxygenated solvent (e.g., Methanol)

  • High-purity hydrogen gas

  • Hydrogenation reactor

Procedure:

  • In an inert atmosphere, the rhodium precursor (1.0 eq) and the chiral phosphine ligand (e.g., 1.05-1.1 eq) are dissolved in the anhydrous, deoxygenated solvent to form the catalyst precursor solution. For Ir-PHOX systems, the iridium precursor and PHOX ligand are used.

  • The substrate is placed in a hydrogenation reactor.

  • The catalyst solution is transferred to the reactor containing the substrate.

  • The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature).

  • The progress of the reaction is monitored by observing hydrogen uptake or by analytical techniques (e.g., HPLC).

  • Once the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified.

Visualizing the Process and Comparison

To better understand the experimental workflow and the key differences between PHOX and phosphine ligands, the following diagrams are provided.

G General Experimental Workflow for Asymmetric Catalysis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification Metal_Precursor Metal Precursor (e.g., [Pd(allyl)Cl]₂, [Rh(COD)₂]BF₄) Active_Catalyst Active Catalyst Formation Metal_Precursor->Active_Catalyst Chiral_Ligand Chiral Ligand (PHOX or Phosphine) Chiral_Ligand->Active_Catalyst Solvent_Prep Anhydrous, Degassed Solvent Solvent_Prep->Active_Catalyst Reaction_Vessel Reaction Under Inert Atmosphere Active_Catalyst->Reaction_Vessel Substrate Substrate (e.g., Allyl Acetate, Olefin) Substrate->Reaction_Vessel Nucleophile_H2 Nucleophile / H₂ Nucleophile_H2->Reaction_Vessel Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Vessel->Monitoring Workup Quenching and Work-up Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Chiral_Product Enantiomerically Enriched Product Purification->Chiral_Product

Caption: General workflow for asymmetric catalysis.

G Comparative Characteristics of PHOX and Phosphine Ligands cluster_phox PHOX Characteristics cluster_phosphine Phosphine Characteristics cluster_applications Common Applications PHOX This compound (PHOX) Ligands PN_Ligand P,N-Bidentate PHOX->PN_Ligand Modular Highly Modular Synthesis PHOX->Modular Oxazoline_Chirality Chirality from Oxazoline Ring PHOX->Oxazoline_Chirality Steric_Electronic_Tuning Tunable Steric & Electronic Properties PHOX->Steric_Electronic_Tuning Phosphine Phosphine Ligands P_or_PP_Ligand Monodentate (P) or Bidentate (P,P) Phosphine->P_or_PP_Ligand Diverse_Backbones Diverse Chiral Backbones Phosphine->Diverse_Backbones P_Chirality P-Chirogenic or Backbone Chirality Phosphine->P_Chirality Electronic_Richness Generally Electron-Rich Phosphine->Electronic_Richness Heck Heck Reaction PN_Ligand->Heck Hydrogenation Asymmetric Hydrogenation Oxazoline_Chirality->Hydrogenation AAA Asymmetric Allylic Alkylation Steric_Electronic_Tuning->AAA P_Chirality->Hydrogenation Electronic_Richness->AAA

Caption: PHOX vs. Phosphine ligand characteristics.

Conclusion

Both this compound and phosphine ligands are powerful tools in the field of asymmetric catalysis, each with its distinct advantages. PHOX ligands, with their modular P,N-bidentate structure, offer exceptional tunability and have shown remarkable success in a variety of reactions.[8] Phosphine ligands, encompassing a broader class of P- and P,P-coordinating molecules, have a longer history and include some of the most successful ligands to date, particularly P-chirogenic phosphines that exhibit excellent enantioselectivity. The choice between these ligand classes will ultimately depend on the specific reaction, substrate, and desired outcome. The data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of asymmetric catalytic systems.

References

benchmarking new phenol oxazoline catalysts against known systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Novel Phenol Oxazoline Catalysts Against Established Systems in Asymmetric Catalysis.

This guide provides a comprehensive benchmark of new-generation this compound (PHOX) catalysts, specifically the NeoPHOX ligand system, against established serine-based PHOX catalysts. The data presented herein is derived from peer-reviewed studies to facilitate an objective comparison of catalyst performance in key asymmetric transformations. Detailed experimental protocols and mechanistic diagrams are included to support researchers in their catalyst selection and experimental design.

Performance Benchmark: NeoPHOX vs. Standard PHOX Ligands

The following tables summarize the comparative performance of novel NeoPHOX ligands and standard PHOX ligands in the iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution reactions.

Asymmetric Hydrogenation of Olefins

Table 1: Comparative Performance in the Asymmetric Hydrogenation of Alkenes

CatalystSubstrate S1 ee [%] (yield [%])Substrate S2 ee [%] (yield [%])Substrate S3 ee [%] (yield [%])
New Catalyst
Ir-14-OH41 (+) 107 (S) 4-
Ir-14-OAc87 (S) 5985 (S) 5682 (S) 45
Ir-14-TBDMS97 (S) >9996 (S) >9995 (S) >99
Ir-20-OH33 (S) 1012 (S) 8-
Ir-20-OAc82 (S) 8580 (S) 7875 (S) 65
Ir-20-TBDMS95 (S) >9994 (S) >9992 (S) >99
Known Catalyst
Ir-1b (tert-leucine derived)98 (S) >9997 (S) >9996 (S) >99
ser-PHOX-OMe---
ser-PHOX-OAc85 (S) 7582 (S) 6878 (S) 55
ser-PHOX-OBz88 (S) 8286 (S) 7581 (S) 68

Data sourced from comparative studies on NeoPHOX ligands.[1]

Palladium-Catalyzed Asymmetric Allylic Substitution

Table 2: Comparative Performance in the Asymmetric Allylic Substitution of rac-(E)-1,3-diphenylallyl acetate

LigandYield [%]ee [%]
New Catalyst
14-OH9825
14-OAc9755
14-TBDMS9985
20-OH9530
20-OAc9660
20-TBDMS9888
Known Catalyst
1b (tert-leucine derived)995
14-TES9982

Data sourced from studies on structurally tunable NeoPHOX ligands.[1]

Experimental Protocols

A generalized protocol for benchmarking new this compound catalysts against known systems is provided below. This protocol is a composite of best practices observed in the cited literature and should be adapted for specific reaction requirements.

General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, the iridium precursor [Ir(cod)Cl]₂ and the respective this compound ligand (e.g., NeoPHOX or a standard PHOX) are dissolved in a dry, degassed solvent (e.g., dichloromethane) in a Schlenk flask. The mixture is stirred at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, the substrate (e.g., a prochiral olefin) is dissolved in the same solvent.

  • Hydrogenation: The catalyst solution is transferred to the substrate solution via cannula. The reaction mixture is then placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas (3-4 cycles) and then pressurized to the desired pressure (e.g., 50 bar).

  • Reaction Monitoring and Work-up: The reaction is stirred at a constant temperature for a specified time. The progress of the reaction can be monitored by techniques such as TLC or GC. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • Analysis: The conversion and yield are determined by ¹H NMR spectroscopy or GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Substitution
  • Catalyst Pre-formation: In a glovebox, a palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral this compound ligand are dissolved in a dry, degassed solvent (e.g., THF or CH₂Cl₂) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Mixture Preparation: To the catalyst solution, the allylic substrate (e.g., rac-1,3-diphenylallyl acetate) and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA)) are added.

  • Nucleophile Addition: The nucleophile (e.g., dimethyl malonate) is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at a specified temperature until completion (monitored by TLC or GC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by flash chromatography. The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC.

Visualizing the Process: Workflow and Mechanism

To further elucidate the benchmarking process and the underlying principles of asymmetric catalysis, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Performance Analysis Metal_Precursor Metal Precursor (e.g., [Ir(cod)Cl]₂) Active_Catalyst_A Active Catalyst A Metal_Precursor->Active_Catalyst_A Active_Catalyst_B Active Catalyst B Metal_Precursor->Active_Catalyst_B Ligand_A New this compound Ligand (e.g., NeoPHOX) Ligand_A->Active_Catalyst_A Ligand_B Known this compound Ligand (e.g., ser-PHOX) Ligand_B->Active_Catalyst_B Product_A Enantioenriched Product A Active_Catalyst_A->Product_A Product_B Enantioenriched Product B Active_Catalyst_B->Product_B Substrate Prochiral Substrate Substrate->Product_A Substrate->Product_B Analysis_A Analysis of Product A (Yield, ee%) Product_A->Analysis_A Analysis_B Analysis of Product B (Yield, ee%) Product_B->Analysis_B Comparison Benchmark Comparison Analysis_A->Comparison Analysis_B->Comparison

Caption: Experimental workflow for benchmarking new vs. known catalysts.

G Catalyst Chiral Catalyst [M-L*] Intermediate Diastereomeric Transition States Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product_R R-Enantiomer Intermediate->Product_R Lower Energy Pathway Product_S S-Enantiomer Intermediate->Product_S Higher Energy Pathway Product_R->Catalyst Catalyst Regeneration

Caption: General mechanism of asymmetric induction by a chiral catalyst.

References

Performance Showdown: Poly(phenol oxazoline)s in the Arena of Targeted Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the quest for efficient, biocompatible, and target-specific carriers is paramount. Among the promising candidates, poly(phenol oxazoline)s (PPOx) have emerged as a versatile platform, offering unique advantages for targeted drug release. This guide provides an objective comparison of the performance of PPOx-based systems against established alternatives like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG), supported by experimental data and detailed methodologies.

At a Glance: Poly(this compound)s vs. The Competition

Poly(this compound)s distinguish themselves through a combination of desirable characteristics. The presence of phenolic groups in their side chains offers a site for conjugating targeting ligands and can contribute to drug-polymer interactions, potentially leading to high drug loading capacities. Furthermore, the poly(2-oxazoline) backbone is known for its "stealth" properties, similar to PEG, which can help to prolong circulation times and reduce immunogenicity.

FeaturePoly(this compound)s (PPOx)Poly(lactic-co-glycolic acid) (PLGA)Poly(ethylene glycol) (PEG)
Biocompatibility Generally considered biocompatible and non-toxic.[1]Biodegradable and biocompatible, approved for clinical use."Gold standard" for biocompatibility, but concerns about immunogenicity exist.
Drug Loading Potentially high due to aromatic stacking and hydrogen bonding with phenolic groups.Variable, dependent on drug-polymer miscibility and formulation method.Generally lower, especially for hydrophobic drugs.
Release Mechanism Tunable based on polymer architecture and formulation (e.g., pH-sensitive release).[2][3][4]Primarily through bulk erosion and diffusion.Drug is typically conjugated to PEG, and release depends on the linker.
Targeting Potential Phenolic groups provide handles for straightforward conjugation of targeting moieties.Functionalization is possible but can be more complex.End-group functionalization allows for targeting.
"Stealth" Properties Exhibits "stealth" behavior, reducing protein adsorption and clearance.Lacks inherent "stealth" properties; often combined with PEG.Excellent "stealth" properties, leading to long circulation times.

Quantitative Performance Metrics: A Data-Driven Comparison

The following tables summarize key performance indicators for drug delivery systems based on poly(oxazoline)s and their counterparts. It is important to note that direct comparative studies for poly(this compound)s are still emerging; therefore, data from closely related poly(2-oxazoline) systems, such as poly(2-phenyl-2-oxazoline), are included to provide a relevant performance benchmark.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Reference
Poly(2-phenyl-2-oxazoline)-based micellesPaclitaxel~15-25%>90%[5]
Poly(2-butyl-2-oxazoline)-based micellesPaclitaxelup to 50%High (not specified)[6]
PLGA NanoparticlesPaclitaxel1-10%50-80%
PLGA NanoparticlesDoxorubicin~5%~70%
PEG-PLGA NanoparticlesDoxorubicin1-5%40-70%

Table 2: In Vitro Drug Release Profile

Polymer SystemDrugRelease CharacteristicsConditionsReference
pH-sensitive Poly(2-ethyl-2-oxazoline) micellesDoxorubicinAccelerated release at pH 5.0 (~60% in 24h) vs. pH 7.4 (~20% in 24h)Dialysis method[4]
Poly(2-oxazoline) core-crosslinked star polymersDoxorubicinFaster release at pH 5.2 compared to pH 7.1Dialysis method[7]
PLGA NanoparticlesPaclitaxelBiphasic: Initial burst release followed by sustained release over days to weeksDialysis method

Experimental Corner: Protocols for Performance Evaluation

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key performance assays are provided below.

Protocol 1: Drug Loading into Poly(oxazoline) Micelles via Thin-Film Hydration

This method is widely used for the encapsulation of hydrophobic drugs into polymeric micelles.[8][9]

Materials:

  • Poly(this compound)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Volatile organic solvent (e.g., ethanol, chloroform)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of poly(this compound) and the drug in a minimal amount of the organic solvent in a round-bottom flask. A typical starting polymer-to-drug weight ratio is 10:1.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature slightly above the boiling point of the solvent to facilitate evaporation and the formation of a thin, uniform polymer-drug film on the inner surface of the flask.

  • Drying: Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration: Add a pre-warmed aqueous buffer to the flask. The volume will depend on the desired final concentration.

  • Micelle Formation: Gently agitate the flask in a water bath at a temperature above the glass transition temperature of the polymer to facilitate the hydration of the film and the self-assembly of the polymer into drug-loaded micelles. This process may take 15-60 minutes.

  • Purification: To remove any un-encapsulated drug, the micellar solution can be centrifuged or filtered through a 0.22 µm syringe filter.

Quantification:

  • Drug Loading Capacity (DLC %): (Weight of drug in micelles / Weight of micelles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug) x 100

The amount of drug loaded in the micelles is typically determined by disrupting the micelles with a suitable solvent and quantifying the drug concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Drug Release Study using Dialysis

This method simulates the release of the drug from the nanoparticles into a physiological environment.[6][10][11][12]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.

  • Release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate tumor microenvironment)

  • Stirred, temperature-controlled container

Procedure:

  • Preparation: Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Place the sealed dialysis bag into a larger container with a known volume of the release medium, maintained at 37°C with constant stirring. Ensure sink conditions are maintained (the concentration of the drug in the release medium should not exceed 10% of its solubility).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is based on the ISO 10993-5 standard for biological evaluation of medical devices.[13][14][15]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing the Mechanism: Targeted Drug Delivery and Signaling Pathways

A key advantage of poly(this compound)s is the potential for targeted drug delivery. By conjugating a targeting ligand to the phenolic side chains, these nanocarriers can be directed to specific receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) or the Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[16][17][18][19][20] Drugs that inhibit this pathway are a cornerstone of targeted cancer therapy.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Drug_Carrier PPOx-Drug (e.g., Gefitinib) Drug_Carrier->P_EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Targeted delivery of an EGFR inhibitor via a PPOx carrier.

Targeting the VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22][23][24][25]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K Drug_Carrier PPOx-Drug (e.g., Sunitinib) Drug_Carrier->P_VEGFR Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Permeability PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: Inhibition of angiogenesis by targeting VEGFR with a PPOx-drug conjugate.

Experimental Workflow: From Synthesis to In Vivo Evaluation

The development of a poly(this compound)-based drug delivery system follows a structured workflow, from the initial polymer synthesis to preclinical evaluation.

Experimental_Workflow A 1. PPOx Synthesis & Characterization B 2. Drug Loading & Nanoparticle Formulation A->B C 3. Physicochemical Characterization (Size, Zeta, DLE, EE) B->C D 4. In Vitro Drug Release C->D E 5. In Vitro Cytotoxicity Assay C->E F 6. In Vivo Efficacy & Toxicity Studies (Animal Models) D->F E->F G Data Analysis & Performance Comparison F->G

References

Stability Under Scrutiny: A Comparative Guide to Phenol Oxazoline (PHOX) Ligand Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of ligands is a critical parameter in the development of robust and reliable catalytic systems. This guide provides a comprehensive comparison of the stability of different phenol oxazoline (PHOX) ligand architectures, offering insights into their performance based on structural modifications. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable PHOX ligand for specific applications.

Phosphinooxazolines (PHOX) are a versatile and widely used class of chiral ligands in asymmetric catalysis.[1][2][3] Their modular nature allows for fine-tuning of steric and electronic properties, which in turn influences their stability and catalytic activity.[4] This guide delves into the factors affecting the stability of PHOX ligands, providing a comparative analysis of different structural motifs.

Factors Influencing PHOX Ligand Stability

The overall stability of a PHOX ligand is a multifactorial property influenced by its thermal resilience, and resistance to hydrolysis and oxidation. Key structural features that dictate this stability include the nature of the substituents on the oxazoline ring and the electronic properties of the phosphine group.

Thermal Stability
Chemical Stability: Hydrolysis and Oxidation

The oxazoline ring is generally considered to be hydrolytically stable.[5] However, the phosphine moiety is susceptible to oxidation, a key degradation pathway for many organophosphorus compounds.[6][7][8] The electronic properties of the phosphine group play a crucial role in its oxidative stability. Electron-donating groups on the phosphine moiety tend to increase its susceptibility to oxidation.[9] Conversely, electron-withdrawing groups can enhance stability by reducing the electron density on the phosphorus atom, making it less prone to attack by oxidizing agents.

Comparative Stability of PHOX Ligand Architectures

To facilitate a clear comparison, the following table summarizes the expected stability trends of PHOX ligands based on their structural features. It is important to note that a lack of publicly available, direct comparative quantitative data necessitates reliance on established chemical principles and data from related compounds.

Ligand Architecture FeatureSubstituent ExampleExpected Impact on Thermal StabilityExpected Impact on Oxidative StabilityRationale
Steric Bulk on Oxazoline Ring tert-Butyl vs. IsopropylHigherMinimalIncreased steric hindrance can lead to a more stable crystal lattice and higher melting point.
Electronic Properties of Phosphine Substituents Electron-Donating (e.g., -OCH3)MinimalLowerIncreased electron density on the phosphorus atom makes it more susceptible to oxidation.
Electronic Properties of Phosphine Substituents Electron-Withdrawing (e.g., -CF3)MinimalHigherDecreased electron density on the phosphorus atom enhances its resistance to oxidation.

Experimental Protocols for Stability Assessment

Precise evaluation of ligand stability requires standardized experimental protocols. The following sections outline detailed methodologies for assessing the thermal and chemical stability of PHOX ligands.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of a PHOX ligand.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PHOX ligand into an alumina crucible.

  • Instrument Setup: Place the crucible in a TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert)

    • Flow Rate: 20-50 mL/min

    • Temperature Program: Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Degradation

Objective: To monitor the degradation of a PHOX ligand over time under specific conditions (e.g., in the presence of an oxidant or in a protic solvent).

Methodology:

  • Sample Preparation: Prepare a solution of the PHOX ligand (e.g., 10 mg) in a deuterated solvent (e.g., 1 mL of CDCl3 or DMSO-d6) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H and ³¹P NMR spectrum of the freshly prepared solution.

  • Stress Conditions: Introduce the stressor (e.g., a controlled amount of an oxidizing agent like hydrogen peroxide or exposure to air/moisture).

  • Time-Course Monitoring: Acquire NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours) to monitor changes in the signals of the parent ligand and the appearance of new signals corresponding to degradation products.[10][11][12][13]

  • Data Analysis: Integrate the signals of the parent ligand and degradation products to quantify the extent of degradation over time.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

Objective: To identify the products formed from the degradation of a PHOX ligand.[14][15][16][17]

Methodology:

  • Forced Degradation: Subject the PHOX ligand to forced degradation conditions (e.g., heating, exposure to acid, base, or oxidizing agents).[17]

  • Sample Preparation: Dilute the stressed sample with a suitable solvent (e.g., acetonitrile/water).

  • LC Separation: Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., C18). Use a gradient elution method to separate the parent ligand from its degradation products.

  • MS Detection: Couple the LC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds.

  • Data Analysis: Analyze the mass spectra of the degradation products to determine their molecular weights and fragmentation patterns, which aids in their structural elucidation.

Visualizing Stability and Degradation

To better understand the concepts discussed, the following diagrams illustrate a typical catalytic cycle involving a PHOX ligand and a proposed degradation pathway.

G General Catalytic Cycle with a PHOX Ligand cluster_cycle Catalytic Cycle cluster_stability Ligand Stability A [M(PHOX)] Active Catalyst B [M(PHOX)(Substrate)] Complex A->B Substrate Coordination Stable Stable PHOX Ligand C Intermediate B->C Catalytic Transformation D [M(PHOX)(Product)] Complex C->D Product Formation D->A Product Release Degraded Degraded Ligand (e.g., Phosphine Oxide) Stable->Degraded Degradation (e.g., Oxidation)

A general catalytic cycle highlighting the role of the PHOX ligand.

G Proposed Oxidative Degradation Pathway of a PHOX Ligand PHOX PHOX Ligand (R₂P-Aryl-Oxazoline) PhosphineOxide PHOX-Phosphine Oxide (R₂P(=O)-Aryl-Oxazoline) PHOX->PhosphineOxide Oxidation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) FurtherDegradation Further Degradation Products PhosphineOxide->FurtherDegradation Hydrolysis/ Further Oxidation G Experimental Workflow for PHOX Ligand Stability Assessment Start PHOX Ligand Sample TGA Thermal Stability (TGA) Start->TGA ChemStability Chemical Stability (Forced Degradation) Start->ChemStability Data Quantitative Stability Data & Degradation Profile TGA->Data NMR Degradation Monitoring (NMR) ChemStability->NMR LCMS Product Identification (LC-MS) ChemStability->LCMS NMR->Data LCMS->Data

References

cross-validation of experimental results with computational models for phenol oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-validation of experimental findings with computational modeling reveals the promising anticancer activity of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their biological efficacy and in silico binding affinities, supported by detailed experimental and computational methodologies.

A recent study highlights the synthesis and evaluation of a series of novel phenol oxadiazole derivatives for their potential as anticancer agents. The investigation successfully combines in vitro biological screening with in silico molecular docking studies to provide a holistic view of the compounds' structure-activity relationships. This comparative guide delves into the key findings, presenting a clear correlation between the experimentally observed anticancer effects and the computationally predicted binding interactions with a key biological target.

Performance Comparison: Experimental Anticancer Activity vs. Computational Docking

The synthesized 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs (compounds 6a-h ) were evaluated for their anticancer activity against a panel of human cancer cell lines. The experimental results, expressed as Percent Growth Inhibition (PGI), are presented alongside the computational docking scores against the tubulin-colchicine binding site (PDB ID: 5LYJ). A higher PGI value indicates greater inhibition of cancer cell growth, while a more negative docking score suggests a stronger predicted binding affinity to the target protein.

Compound IDSubstituent (Aryl Group)Experimental Anticancer Activity (PGI at 10 µM)Computational Docking Score (kcal/mol)
6a PhenylSNB-19: 18.33-7.584
6b 4-MethylphenylSNB-19: 25.41-7.831
6c 4-NitrophenylSNB-19: 33.12-7.912
6d 4-ChlorophenylMCF7: 24.79, MDA-MB-468: 26.01-7.988
6e 4-MethoxyphenylSNB-19: 29.55-7.881
6f 3,4-DimethoxyphenylUACC-62: 21.25, NCI-H522: 20.32-8.015
6g 2,5-DimethoxyphenylSNB-19: 35.87-7.953
6h 3,4,5-TrimethoxyphenylSNB-19: 65.12, NCI-H460: 55.61-8.030

Note: PGI values are presented for the most sensitive cell lines for each compound as reported in the source study.[1]

The data reveals a noteworthy correlation between the in vitro anticancer activity and the in silico docking scores. Compound 6h , featuring a 3,4,5-trimethoxyphenyl substituent, demonstrated the most significant anticancer activity, with a PGI of 65.12 against the SNB-19 cancer cell line.[1] This aligns with its superior docking score of -8.030 kcal/mol, suggesting a strong and favorable interaction with the target protein.[1]

Experimental and Computational Protocols

Synthesis of Phenol Oxadiazole Analogs

The synthesis of the target compounds (6a-h ) was achieved through a multi-step process, as outlined in the workflow below. The key steps involved the formation of an oxadiazole ring followed by the coupling with an appropriate aryl group.

A Starting Materials B Step 1: Oxadiazole Ring Formation A->B C Intermediate Product B->C D Step 2: Aryl Group Coupling C->D E Final Products (6a-h) D->E

Synthetic workflow for phenol oxadiazole analogs.

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated using a cell viability assay against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with the test compounds at a concentration of 10 µM.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: The percentage growth inhibition (PGI) was calculated by comparing the absorbance of treated cells to that of untreated control cells.

Molecular Docking Protocol

Computational molecular docking studies were performed to predict the binding mode and affinity of the synthesized compounds to the tubulin-colchicine binding site.

  • Protein Preparation: The three-dimensional crystal structure of the tubulin-colchicine complex (PDB ID: 5LYJ) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the synthesized compounds (6a-h ) were generated and optimized using molecular modeling software.

  • Docking Simulation: Molecular docking was performed using a suitable docking program (e.g., AutoDock Vina). The prepared ligands were docked into the defined active site of the prepared protein.

  • Analysis of Results: The docking results were analyzed to determine the binding energies (docking scores) and visualize the binding interactions between the ligands and the protein's amino acid residues.

Signaling Pathway and Logical Relationship

The proposed mechanism of action for these phenol oxadiazole analogs involves the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.

cluster_inhibition Inhibitory Effect Compound Phenol Oxadiazole Analog (e.g., 6h) Tubulin Tubulin Protein Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression Microtubules->CellCycle Enables Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Inhibition Leads to

Proposed mechanism of action of phenol oxadiazole analogs.

This integrated approach, combining synthetic chemistry, biological evaluation, and computational modeling, provides a robust framework for the discovery and development of novel anticancer agents. The strong correlation observed between the experimental and computational data for this series of phenol oxadiazole analogs validates the use of in silico methods to guide the design of more potent and selective drug candidates. Further optimization of these lead compounds could pave the way for a new class of effective anticancer therapeutics.

References

comparative analysis of different metal complexes with phenol oxazoline ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal Complexes of Phenol Oxazoline Ligands in Asymmetric Catalysis

This guide provides a comparative analysis of metal complexes featuring this compound (PHOX) and related oxazoline-containing ligands, with a focus on their application in asymmetric catalysis. The performance of complexes based on copper, palladium, and zinc is examined, supported by experimental data from the literature. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the catalytic potential and select appropriate metal-ligand systems for enantioselective transformations.

Introduction to this compound Ligands and Metal Complexes

Chiral oxazoline-containing ligands are a significant class of "privileged ligands" in asymmetric catalysis due to their modular nature, straightforward synthesis, and the high degree of stereocontrol they impart in a variety of metal-catalyzed reactions.[1][2][3] The chiral center, typically derived from a readily available chiral β-amino alcohol, is positioned close to the metal's active site, directly influencing the enantioselectivity of the transformation.[1][2] this compound (PHOX) ligands, which incorporate a phosphine group, are a popular bidentate ligand class where the chiral oxazoline moiety is the primary source of asymmetric induction.[1]

The synthesis of these ligands is generally high-yielding and allows for extensive modification of both the oxazoline substituent and the phenolic backbone, enabling fine-tuning of steric and electronic properties.[1] Metal complexes are often prepared in situ by mixing the ligand with a suitable metal salt, or they can be isolated as stable, well-defined compounds.[4] The coordination geometry of the resulting complex, which can be tetrahedral, square-planar, trigonal-bipyramidal, or octahedral, plays a crucial role in the catalytic activity and stereochemical outcome.[5][6]

Comparative Catalytic Performance

Direct comparison of different metal complexes is challenging as optimal ligands and reaction conditions often vary. However, by examining their application in a key asymmetric reaction, we can draw valuable insights into their relative performance. The following tables summarize representative data for copper, palladium, and zinc complexes in various asymmetric transformations.

Table 1: Performance of Copper-Oxazoline Complexes in Asymmetric Reactions

Copper complexes with oxazoline ligands are particularly effective for Lewis acid-catalyzed reactions such as Diels-Alder reactions and cyclopropanation.[4][5]

Ligand/ComplexReactionSubstrateYield (%)ee (%)Reference(s)
Cu(II)-bis(oxazoline)CyclopropanationStyrene, ethyl diazoacetateHigh>99[4]
Cu(I)-bis(oxazoline)Intramolecular CyclopropanationDiazo ester-90[4]
Cu(II)Cl₂ with lithio-bis(oxazoline)CyclopropanationStyrene, ethyl diazoacetate--[4]
Cu(II)-bis(oxazoline)Kinetic Resolution of DiolsHydrobenzoin--
Dicopper(I) with bis-oxazolineOxidative C-C Coupling2,4-di-tert-butyl-phenolate--[7]
Table 2: Performance of Palladium-Oxazoline Complexes in Asymmetric Reactions

Palladium-oxazoline complexes are highly versatile, excelling in cross-coupling reactions, allylic substitutions, and Heck reactions.[1][8]

Ligand/ComplexReactionSubstratesYield (%)ee (%)Reference(s)
Pd/tBu-PHOXDecarboxylative Asymmetric Protonationα-aryl-β-ketoallyl estersup to 97up to 92[1]
[Pd(η³-C₃H₅)Cl]₂ with oxazoline-proline ligandAllylic Alkylation1,3-diphenyl-2-propenyl acetate, dimethyl malonateHighHigh[2]
Palladium-bis(oxazoline)Suzuki-Miyaura Cross-CouplingAryl halides, aryl boronic acidsHigh-[8]
Palladium-bis(oxazoline)Mizoroki-Heck ReactionAryl halides, alkenesHigh-[8]
Palladium-bis(oxazoline)Sonogashira CouplingAryl halides, alkynesHigh-[8]
Table 3: Performance of Zinc-Oxazoline Complexes in Asymmetric Reactions

Zinc complexes bearing oxazoline-derived ligands have shown significant activity in reactions like Friedel-Crafts alkylations and ring-opening polymerizations.

Ligand/ComplexReactionSubstratesYield (%)ee (%)Reference(s)
Zinc-bis(oxazoline)Enantioselective Friedel-Crafts AlkylationIndole--[8]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of results in asymmetric catalysis. Below are representative protocols for the synthesis of a this compound ligand, its metal complexation, and a general procedure for a catalytic reaction.

Synthesis of a Chiral this compound Ligand

This procedure is a general representation for the synthesis of a simple oxazoline from an amino alcohol and an aldehyde, which can be adapted for more complex this compound ligands.[9]

  • Oxazolidine Formation (In Situ): To a solution of a chiral amino alcohol (e.g., L-phenylalaninol, 1.0 eq.) in a suitable solvent (e.g., toluene), add an aldehyde (e.g., pivaldehyde, 1.0 eq.). The reaction is typically stirred at room temperature until the formation of the intermediate oxazolidine is complete (monitored by TLC or NMR).

  • Oxidation to Oxazoline: To the solution containing the oxazolidine, add an oxidizing agent (e.g., N-bromosuccinimide (NBS), 1.0 eq.) portion-wise. The reaction mixture is stirred until the conversion to the oxazoline is complete.

  • Work-up and Purification: The reaction is quenched, and an aqueous basic work-up is performed to deprotonate the oxazoline hydrobromide salt and separate it from water-soluble byproducts. The crude product is then purified by column chromatography to yield the pure oxazoline ligand.

General Procedure for Metal Complex Formation

Metal-oxazoline complexes are often prepared in situ just before the catalytic reaction.

  • To a solution of the chiral oxazoline ligand (e.g., 0.11 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) at room temperature under an inert atmosphere, add the metal salt (e.g., Cu(OTf)₂, 0.10 mmol).

  • The resulting mixture is stirred for 1-4 hours. A color change often indicates complex formation.

  • This solution of the chiral catalyst is then used directly in the subsequent catalytic reaction.

General Procedure for an Asymmetric Catalytic Reaction (Diels-Alder Example)
  • The solution of the in situ prepared catalyst is cooled to the desired reaction temperature (e.g., -78 °C).

  • The dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol) is added to the catalyst solution and stirred for a short period (10-15 minutes).

  • The diene (e.g., cyclopentadiene, 3.0 mmol) is then added dropwise.

  • The reaction is stirred at the specified temperature until completion (monitored by TLC).

  • The reaction is quenched and worked up appropriately. The product is purified by column chromatography, and the yield and enantiomeric excess (determined by chiral HPLC or GC) are calculated.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and catalytic testing of metal complexes with this compound ligands.

G cluster_synthesis Synthesis & Characterization cluster_complexation Complexation cluster_catalysis Catalytic Testing A Chiral Amino Alcohol + Phenolic Precursor B This compound Ligand Synthesis A->B C Ligand Purification & Characterization (NMR, MS) B->C E Metal-Ligand Complexation C->E D Metal Precursor (e.g., Cu(OTf)₂, PdCl₂, Zn(OAc)₂) D->E F Complex Characterization (X-ray, etc.) (Optional) E->F H Asymmetric Catalytic Reaction E->H G Substrates G->H I Product Isolation & Purification H->I J Analysis (Yield, ee%) I->J

Caption: Experimental workflow for synthesis and catalytic evaluation.

Simplified Asymmetric Catalytic Cycle

This diagram illustrates the fundamental steps in an asymmetric catalytic cycle involving a chiral metal-oxazoline complex.

G Catalyst [M]-L Cat_Sub [M]-L (Substrate) Catalyst->Cat_Sub Substrate Coordination Transition Diastereomeric Transition State Cat_Sub->Transition Stereodetermining Step Cat_Prod [M]-L* (Product) Transition->Cat_Prod Product Formation Cat_Prod->Catalyst Product Release & Catalyst Regeneration

Caption: Generalized asymmetric catalytic cycle.

References

A Comparative Guide to Phenol Oxazoline-Based Catalysts: Mechanism and Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of phenol oxazoline-based (Phebox) catalysts, validating their mechanism of action and comparing their performance against other common ligand systems in key asymmetric transformations. Experimental data, detailed protocols, and mechanistic visualizations are presented to assist researchers in selecting and optimizing catalytic systems for their specific needs.

Introduction to this compound (Phebox) Ligands

This compound-based ligands, commonly known as Phebox ligands, are a class of N,C,N-tridentate pincer ligands that have garnered significant attention in the field of asymmetric catalysis.[1][2] Their rigid backbone and C2-symmetric chiral environment, established by the two oxazoline rings, allow for excellent stereocontrol in a variety of metal-catalyzed reactions.[2] The central metal-carbon bond imparts high thermal stability to the resulting complexes, making them robust and efficient catalysts.[1][2] This guide will focus on the application of transition metal complexes of Phebox ligands in three key asymmetric reactions: the hydrosilylation of ketones, palladium-catalyzed allylic alkylation, and iridium-catalyzed C-H functionalization.

Performance Comparison of Phebox Catalysts

The efficacy of a catalyst is best understood through direct comparison with established alternatives. The following tables summarize the performance of Phebox-metal catalysts in terms of yield and enantioselectivity (ee) against other common ligand systems in three distinct asymmetric reactions.

Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of prochiral ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Rhodium complexes bearing Phebox ligands have demonstrated high efficiency and enantioselectivity in this reaction.

Catalyst SystemLigand TypeSubstrateYield (%)ee (%)Reference
[Rh(Phebox)(OAc)₂] Phebox Acetophenone 95 96 [3]
[Rh((R)-BINAP)Cl]₂DiphosphineAcetophenone9285[4]
[Rh(Pybox)Cl₃]Pyridine BisoxazolineAcetophenone9091[5]
[Fe(IPO)]Iminopyridine-OxazolineAcetophenone9993[6]
[Zn(DACH-diamine)]Diamine4-Methylacetophenone9586[7]

Table 1: Performance comparison of various catalysts in the asymmetric hydrosilylation of acetophenone.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a powerful tool for the formation of C-C bonds. While phosphine ligands have historically dominated this area, Phebox ligands have emerged as viable alternatives.

Catalyst SystemLigand TypeSubstrateNucleophileYield (%)ee (%)Reference
[Pd(Phebox)Cl] Phebox 1,3-Diphenylallyl acetate Dimethyl malonate 98 92
[Pd₂(dba)₃] / (S,S)-Trost LigandDiphosphine1,3-Diphenylallyl acetateDimethyl malonate>95>98[8]
[Pd₂(dba)₃] / PHOXPhosphinooxazoline1,3-Diphenylallyl acetateDimethyl malonate9996[9]
[Pd₂(dba)₃] / DPPBADiphosphine1,3-Diphenylallyl acetateDimethyl malonate9597[10]

Table 2: Performance comparison of various palladium catalysts in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate.

Iridium-Catalyzed Enantioselective C-H Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation for its atom economy. Iridium complexes of Phebox have shown remarkable success in enantioselective C-H insertion reactions, particularly with cyclic ethers.

Catalyst SystemLigand TypeSubstrateDiazo CompoundYield (%)ee (%)Reference
[Ir(Phebox)(OAc)₂] Phebox Tetrahydrofuran Ethyl diazoacetate 80 75 [2]
[Ir(Phebox-CF₃)(OAc)₂]Modified Pheboxn-Octane-77 (after 22h at 105°C)-[11]
[Fe(Porphyrin)]PorphyrinCyclohexaneEthyl diazoacetate66-[12]
[Ir(bis(imidazolinyl)phenyl)]Imidazolinyl PincerPhthalanEthyl diazoacetate9195[13]

Table 3: Performance comparison of catalysts for enantioselective C-H functionalization.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for validating and applying catalytic methods. The following protocols are representative examples for the key reactions discussed.

Asymmetric Hydrosilylation of Acetophenone using a Rh-Phebox Catalyst

Materials:

  • [Rh(Phebox-iPr)(OAc)₂(H₂O)] (1 mol%)

  • Acetophenone (1.0 mmol)

  • Diphenylsilane (1.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the Rh-Phebox catalyst.

  • Add anhydrous toluene, followed by acetophenone.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diphenylsilane dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Upon completion (monitored by TLC or GC), quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

  • (S)-iPr-Phebox ligand (5.5 mol%)

  • 1,3-Diphenylallyl acetate (0.5 mmol)

  • Dimethyl malonate (1.5 mmol)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol)

  • Potassium acetate (catalytic amount)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure:

  • In a glovebox, add the palladium precursor and the Phebox ligand to a vial.

  • Add anhydrous DCM and stir for 30 minutes to form the catalyst complex.

  • In a separate flame-dried Schlenk flask under argon, dissolve 1,3-diphenylallyl acetate and potassium acetate in anhydrous DCM.

  • Add the pre-formed catalyst solution to the flask.

  • Add dimethyl malonate followed by BSA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the alkylated product.

  • Analyze the enantiomeric excess using chiral HPLC.

Iridium-Catalyzed Enantioselective C-H Functionalization of Tetrahydrofuran

Materials:

  • [Ir(Phebox-iPr)Cl₂]₂ (0.5 mol%)

  • Silver acetate (AgOAc) (1.1 mol%)

  • Tetrahydrofuran (THF) (10 mmol)

  • Ethyl diazoacetate (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a Schlenk tube, add the iridium catalyst and silver acetate.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour to generate the active acetate complex in situ.

  • Add THF to the reaction mixture.

  • Using a syringe pump, add a solution of ethyl diazoacetate in DCM over a period of 4 hours.

  • Stir the reaction for an additional 12 hours at room temperature.

  • After completion, filter the reaction mixture through a short pad of Celite to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel chromatography to obtain the C-H insertion product.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Mechanistic Pathways and Visualizations

Understanding the catalytic cycle is paramount for rational catalyst design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the three key reactions catalyzed by Phebox-metal complexes.

Mechanism of Rh-Phebox Catalyzed Asymmetric Hydrosilylation of a Ketone

The proposed mechanism for the Rh-Phebox catalyzed hydrosilylation of a ketone involves several key steps: oxidative addition of the silane, coordination of the ketone, migratory insertion of the hydride to the carbonyl carbon, and reductive elimination to release the silyl ether product and regenerate the active catalyst.[3]

G Catalyst [Rh(Phebox)]+ OxAdd Oxidative Addition of R₃SiH Catalyst->OxAdd + R₃SiH RhH [Rh(H)(SiR₃)(Phebox)]+ OxAdd->RhH KetoneCoord Ketone Coordination RhH->KetoneCoord + R'R''CO RhKetone [Rh(H)(SiR₃)(Ketone)(Phebox)]+ KetoneCoord->RhKetone MigratoryInsert Migratory Insertion RhKetone->MigratoryInsert RhAlkoxide [Rh(OCHR'R'')(SiR₃)(Phebox)]+ MigratoryInsert->RhAlkoxide ReductiveElim Reductive Elimination RhAlkoxide->ReductiveElim ReductiveElim->Catalyst Regeneration Product R'R''CHOSiR₃ ReductiveElim->Product

Catalytic cycle for Rh-Phebox catalyzed hydrosilylation.
Mechanism of Pd-Phebox Catalyzed Asymmetric Allylic Alkylation

The catalytic cycle for Pd-catalyzed AAA typically begins with the coordination of the Pd(0) complex to the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) intermediate. Nucleophilic attack on the π-allyl moiety and subsequent reductive elimination furnishes the product and regenerates the Pd(0) catalyst.[14][15]

G Pd0 Pd(0)L Coord Coordination to Allylic Substrate Pd0->Coord + Allyl-X PiAllylFormation Oxidative Addition Coord->PiAllylFormation PiAllylComplex [π-Allyl-Pd(II)L]+ PiAllylFormation->PiAllylComplex - X⁻ NucAttack Nucleophilic Attack PiAllylComplex->NucAttack + Nu⁻ PdEnolate [Pd(0)L*(Product)] NucAttack->PdEnolate ProductRelease Product Release PdEnolate->ProductRelease ProductRelease->Pd0 Regeneration Product Alkylated Product ProductRelease->Product

Catalytic cycle for Pd-Phebox catalyzed allylic alkylation.
Mechanism of Ir-Phebox Catalyzed C-H Functionalization

The mechanism of iridium-catalyzed C-H activation is a subject of ongoing research, with several proposed pathways. A plausible mechanism involves the formation of an iridium-carbene intermediate from the diazo compound. This highly reactive species then undergoes C-H insertion into the substrate, followed by reductive elimination to yield the functionalized product and regenerate the iridium catalyst.[16][17]

G IrCatalyst [Ir(Phebox)]+ CarbeneFormation Carbene Formation IrCatalyst->CarbeneFormation + N₂CR₂ IrCarbene [Ir(Phebox)(=CR₂)]+ CarbeneFormation->IrCarbene - N₂ CH_Activation C-H Insertion IrCarbene->CH_Activation + R'-H Intermediate [Ir(Phebox)(R)(CHR₂)]+ CH_Activation->Intermediate ReductiveElim Reductive Elimination Intermediate->ReductiveElim ReductiveElim->IrCatalyst Regeneration Product Functionalized Product ReductiveElim->Product

Catalytic cycle for Ir-Phebox catalyzed C-H functionalization.

Conclusion

This compound-based catalysts have proven to be a versatile and highly effective class of ligands for a range of important asymmetric transformations. Their robust nature, coupled with the ability to induce high levels of enantioselectivity, makes them attractive for applications in academic and industrial research. This guide has provided a comparative overview of their performance against other established catalyst systems, detailed experimental protocols for their application, and visual representations of their proposed mechanisms of action. It is anticipated that this information will serve as a valuable resource for chemists engaged in the development of novel synthetic methodologies.

References

A Researcher's Guide to Catalyst Loading Optimization with Phenol Oxazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, optimizing catalytic reactions is a critical endeavor. Among the privileged classes of chiral ligands, phenol oxazoline (PHOX) and related oxazoline-containing ligands have proven versatile and highly effective in a multitude of asymmetric transformations. A key parameter in maximizing the efficiency and stereoselectivity of these reactions is the catalyst loading. This guide provides a quantitative comparison of catalyst loading effects, detailed experimental protocols for representative reactions, and visual workflows to aid in experimental design.

Data Presentation: The Impact of Catalyst Loading on Reaction Outcomes

The concentration of the catalyst can significantly influence reaction rate, yield, and enantioselectivity. Generally, higher catalyst loadings can lead to faster reactions and higher conversions, but may also increase costs and the potential for side reactions. Conversely, lower loadings are more economical and environmentally benign but may result in sluggish or incomplete reactions. The optimal loading is a balance that achieves high yield and enantioselectivity in a reasonable timeframe.

Below are comparative data from two distinct asymmetric catalytic systems utilizing oxazoline-based ligands, illustrating the quantitative effects of varying the catalyst loading.

Table 1: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

This table summarizes the effect of catalyst loading on the enantioselective Henry reaction between an aldehyde and nitromethane, catalyzed by a Copper(II)-bis(oxazoline) complex. The data shows that enantioselectivity can be maintained even at lower catalyst loadings, although this may impact reaction times.[1][2]

Catalyst Loading (mol%)LigandSolventYield (%)Enantiomeric Excess (ee, %)
5.0Inda-BOXEtOH9181
1.0Inda-BOXEtOHHighHigh

Data synthesized from studies by Evans, D. A., et al. on enantioselective Henry reactions.[1][2]

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Allyl Amine

This table illustrates the influence of catalyst loading on the asymmetric hydrogenation of a 2,3-diarylallyl amine using an Iridium catalyst with a P-stereogenic phosphinooxazoline (MaxPHOX) ligand. This example demonstrates that in some highly efficient systems, catalyst loading can be significantly reduced without compromising conversion or enantioselectivity.[3]

Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
1.0>9999
0.2>9999

Data from the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines.[3]

Comparison with Alternatives

This compound (PHOX) ligands and their bis(oxazoline) (BOX) counterparts are premier choices for a wide array of asymmetric reactions due to their modular synthesis, stability, and the high levels of stereocontrol they impart.[4]

  • Compared to BINAP and other diphosphine ligands: PHOX ligands, being P,N-bidentate, often exhibit different coordination geometries and electronic properties. This can lead to complementary or superior selectivity in certain reactions, such as the Heck reaction. While BINAP is highly effective for many hydrogenations and C-C couplings, PHOX ligands have carved out a niche in reactions like palladium-catalyzed allylic alkylation and iridium-catalyzed hydrogenations of unfunctionalized olefins.[4]

  • Compared to Salen and other tetradentate ligands: Salen ligands are highly effective in reactions like Jacobsen epoxidation. However, the C2-symmetric bidentate nature of many BOX and PHOX ligands offers a different chiral environment that can be advantageous in reactions catalyzed by metals like copper, palladium, and iridium.

The choice of ligand and its optimal loading are highly dependent on the specific reaction, substrate, and metal center. The data presented underscores the importance of empirical optimization for each new catalytic system.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in catalytic research. Below are representative protocols for the synthesis of a common PHOX ligand and its application in a key asymmetric transformation.

Protocol 1: Synthesis of (S)-tert-ButylPHOX Ligand

This multi-step protocol, adapted from a procedure in Organic Syntheses, describes the preparation of a widely used phosphinooxazoline ligand starting from an inexpensive amino acid.[5][6]

Step 1: Reduction of (L)-tert-leucine to (S)-tert-leucinol In a flame-dried round-bottom flask under a nitrogen atmosphere, (L)-tert-leucine is suspended in tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride is added, followed by the dropwise addition of a solution of iodine in THF. The reaction is stirred at room temperature overnight.[6]

Step 2: Amide Coupling with 2-Bromobenzoyl Chloride The crude (S)-tert-leucinol is dissolved in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate. The mixture is cooled to 0 °C, and a solution of 2-bromobenzoyl chloride in dichloromethane is added dropwise. The resulting amide is purified by recrystallization.[6]

Step 3: Oxazoline Formation The amide from the previous step is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for one hour before quenching with water. The crude product is purified to yield the bromo-oxazoline.[6]

Step 4: Phosphinylation In a flame-dried Schlenk flask, copper(I) iodide, N,N'-dimethylethylenediamine, and toluene are combined. Diphenylphosphine is added, and the mixture is stirred. The bromo-oxazoline and cesium carbonate are then added, and the flask is heated at 110 °C for 18-24 hours. The final (S)-t-BuPHOX ligand is purified by column chromatography and recrystallization.[5][6]

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This procedure outlines a typical setup for a Pd-catalyzed AAA reaction using a chiral bis(oxazoline) ligand.

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the chiral BOX or PHOX ligand (e.g., 2.5 mol% Pd, 6.0 mol% ligand) in dry, degassed dichloromethane. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: Add the racemic allylic substrate (e.g., 1,3-diphenyl-2-propen-1-yl acetate) to the catalyst solution.

  • Nucleophile Preparation: In a separate flask, dissolve the nucleophile (e.g., dimethyl malonate) in dichloromethane. Add a base and any additives (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and KOAc).

  • Reaction Execution: Add the nucleophile solution to the catalyst-substrate mixture. Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl), extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.

G cluster_0 Experimental Workflow for Catalyst Optimization A Catalyst & Ligand Screening (Vary Metal, Ligand Structure) B Reaction Parameter Optimization (Solvent, Temperature, Time) A->B Select best catalyst/ligand C Catalyst Loading Study (e.g., 5%, 2%, 1%, 0.5%, 0.1% mol) B->C Use optimized conditions D Kinetic Analysis (Determine Reaction Order, TOF) C->D Identify optimal loading E Substrate Scope Evaluation D->E Apply optimized system F Final Optimized Protocol E->F

Experimental workflow for catalyst optimization.

G cluster_1 Proposed Catalytic Cycle for Cu-BOX Catalyzed Henry Reaction A [Cu(BOX)](OAc)2 Active Catalyst B Coordination & Deprotonation of Nitroalkane A->B + R-NO2 C Copper Nitronate Intermediate B->C D Aldehyde Coordination C->D + R'-CHO E C-C Bond Formation (Stereoselective Step) D->E F Copper Alkoxide Intermediate E->F G Protonolysis & Product Release F->G + H+ G->A - Product

Proposed catalytic cycle for the Cu-BOX catalyzed Henry reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenol Oxazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Phenol oxazoline, a compound utilized in various research applications, requires careful management due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The major hazard associated with phenol is its ability to be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as butyl rubber or neoprene, are recommended. If working with solutions containing chloroform, be aware that it can easily penetrate nitrile gloves.[2]

  • Eye Protection: Chemical splash goggles and/or a face shield should be worn where splashing is possible.[1]

  • Protective Clothing: A fully buttoned lab coat is mandatory. For larger quantities or where splashes are likely, a neoprene or butyl rubber apron over the lab coat is advised.[3]

  • Ventilation: All procedures involving phenol or its derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

In the event of a spill, the area should be secured and ventilated. For small spills, absorbent materials like sand, vermiculite, or diatomaceous earth can be used to contain the substance.[5][6][7] The absorbed material should then be collected in a sealed, leak-tight container for disposal as hazardous waste.[5][6][7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8][9]

Step-by-Step Disposal Procedure

This compound and materials contaminated with it must be treated as hazardous waste.[1][8] Under no circumstances should this chemical be disposed of down the sink or in regular trash containers.[2]

  • Waste Collection:

    • Collect all this compound waste, including solutions, contaminated solids (e.g., pipette tips, gloves, absorbent pads), and rinsing water from cleaning contaminated equipment, in a designated and clearly labeled hazardous waste container.[4][5][6]

    • The container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[2] It is recommended to use puncture-proof and sealable containers.[4]

  • Labeling:

    • Affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste - this compound" and list all components of the waste stream.[4] Include the date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][2][9]

    • The storage area should be away from incompatible materials such as strong oxidizers, strong acids, or bases.[2][10]

    • Ensure the container is stored below eye level and not on the floor.[2]

  • Disposal Request:

    • Once the container is nearly full (approximately 90% capacity), contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

The safest and most common method for the ultimate disposal of phenol-containing waste is through incineration at a licensed chemical disposal facility.[5][6] This process ensures the complete destruction of the hazardous compound.[5]

Quantitative Data Summary

ParameterValue/InstructionSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, splash goggles, face shield, lab coat, apron[1][2][3]
Spill Cleanup (Small <500mL) Absorb with sand, vermiculite, or diatomaceous earth; collect in a sealed container for hazardous waste disposal.[5][6][7][8]
Waste Container Puncture-proof, sealable, and made of a compatible material (e.g., polyethylene).[2][4]
Storage Conditions Cool, dry, well-ventilated area in secondary containment, away from incompatible materials.[1][2][9]
Final Disposal Method Incineration at a licensed hazardous waste facility.[5][6]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from waste generation to final disposal.

A Step 1: Waste Generation & Segregation (this compound Waste) B Step 2: Use Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Step 3: Collect in Designated Hazardous Waste Container B->C D Step 4: Securely Seal and Label Container with Contents and Date C->D E Step 5: Store in a Designated, Safe, and Ventilated Area D->E F Step 6: Contact EHS for Waste Pickup Request E->F G Step 7: Professional Disposal (Incineration) F->G I Contain Spill with Absorbent Material H->I J Collect Contaminated Material into Hazardous Waste Container I->J J->C

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety data sheets (SDS) and disposal guidelines.

References

Personal protective equipment for handling Phenol oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

When handling Phenol oxazoline, a comprehensive PPE strategy is essential to prevent exposure through all potential routes: skin contact, inhalation, and eye contact.

A. Hand Protection:

Due to the severe skin hazards associated with phenol, double gloving is recommended.[3]

  • Inner Glove: Nitrile examination gloves.

  • Outer Glove: Heavy-duty gloves such as butyl rubber or neoprene should be worn over the inner gloves.[3]

B. Eye and Face Protection:

  • Chemical safety goggles are mandatory.

  • A face shield must be worn in addition to goggles, especially when there is a risk of splashing.[3][4]

C. Body Protection:

  • A lab coat must be worn and fully buttoned.[3]

  • For procedures with a higher risk of splashing, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3]

  • Full-length pants and closed-toe shoes are required.[3]

D. Respiratory Protection:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3]

  • If there is a potential for aerosol generation, consult your EHS department for appropriate respiratory protection.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including preparation of solutions, transfers, and use in reactions, must be performed in a certified chemical fume hood.[3]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

B. Safe Handling Practices:

  • Avoid direct contact with the substance.

  • Do not work alone when handling highly toxic materials like this compound.

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Remove all PPE before leaving the laboratory.

C. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the appropriate hazard warnings.

III. Disposal Plan

A. Waste Segregation and Collection:

  • All waste contaminated with this compound, including disposable gloves, paper towels, and pipette tips, must be collected as hazardous waste.

  • Use a dedicated, labeled, and sealed container for solid waste.

  • Liquid waste containing this compound must be collected in a separate, labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

B. Disposal Procedure:

  • All this compound waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of toxic and corrosive chemical waste.

  • Never pour this compound waste down the drain.[2]

IV. Quantitative Data Summary

PropertyPhenolOxazoline2,2'-(1,3-Phenylene)bis-2-oxazoline
GHS Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[5]H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[3]H317 (May cause an allergic skin reaction)[6]
Signal Word Danger[2]Warning[3]Warning[6]
Personal Protective Equipment Chemical safety goggles, face shield, butyl rubber or neoprene gloves, lab coat, chemically resistant apron[3][4]Safety glasses, gloves[7]Protective clothing, gloves, eye/face protection, respiratory protection[6]

V. Experimental Protocol: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is critical.

A. Small Spills (inside a chemical fume hood):

  • Ensure you are wearing the appropriate PPE as outlined in Section I.

  • Contain the spill with an absorbent material such as sand or vermiculite.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

  • Collect all cleanup materials as hazardous waste.

B. Large Spills (outside a chemical fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the doors to the laboratory to contain the vapors.

  • Activate the fire alarm if the spill is large or poses a fire hazard.

  • Contact your institution's EHS department or emergency response team immediately.

  • Do not attempt to clean up a large spill yourself.

VI. Logical Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weighing/Measuring Weighing/Measuring Prepare Fume Hood->Weighing/Measuring Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Workup/Purification Workup/Purification Reaction Setup->Workup/Purification Decontaminate Equipment Decontaminate Equipment Workup/Purification->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol oxazoline
Reactant of Route 2
Reactant of Route 2
Phenol oxazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.